5-Vinyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZDNQHLGFBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-76-8 | |
| Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |
| Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501027781 | |
| Record name | 4-Vinylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25189-76-8, 3718-04-5 | |
| Record name | NSC114471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Vinylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Vinyl-1H-imidazole: Structure, Properties, Synthesis, and Applications
Introduction: The Strategic Importance of 5-Vinyl-1H-imidazole
This compound (CAS No: 3718-04-5) is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a vinyl group.[1][2][3] This unique combination of a reactive vinyl moiety and the biologically significant imidazole core makes it a valuable building block in both organic synthesis and materials science. The imidazole ring is a common pharmacophore found in numerous pharmaceuticals, while the vinyl group provides a reactive handle for polymerization and other chemical transformations.[1] This guide will explore the fundamental properties, synthesis, and key applications of this versatile molecule.
Chemical Structure
The chemical structure of this compound consists of an imidazole ring with a vinyl group attached to the carbon at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 3718-04-5 | [1][2][3] |
| IUPAC Name | 5-ethenyl-1H-imidazole | [1][4] |
| Molecular Formula | C₅H₆N₂ | [1][2][3] |
| Molecular Weight | 94.11 g/mol | [1][2][4] |
| Appearance | Solid | [2] |
| Melting Point | 84 °C | [3] |
| Boiling Point | 283.4 °C at 760 mmHg | [3] |
| Density | 1.082 g/cm³ | [3] |
| Flash Point | 152.7 °C | [3] |
| Refractive Index | 1.599 | [3] |
| InChI | InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | [1][4] |
| SMILES | C=CC1=CN=CN1 | [1][4] |
Spectroscopic Data Interpretation
While a dedicated spectrum for this compound is not provided in the search results, based on the structure and data for similar imidazole derivatives, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons (typically in the range of 5.0-6.5 ppm with characteristic splitting patterns) and the imidazole ring protons (around 7.0-8.0 ppm). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display signals for the two vinyl carbons and the three carbons of the imidazole ring. The chemical shifts would be indicative of their electronic environment.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=C stretching of the vinyl group (around 1640 cm⁻¹), and C=N and C=C stretching of the imidazole ring (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 94, corresponding to the molecular weight of the compound.
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been developed, reflecting its importance as a synthetic intermediate. These methods include traditional organic reactions and more modern electrochemical approaches.
Common Synthetic Strategies:
-
Base-Catalyzed Reactions: One approach involves the reaction of N-vinyl-1H-imidazole with π-deficient compounds under basic conditions.[1]
-
Multicomponent Reactions: The synthesis can be achieved through multicomponent reactions, for instance, involving vinyl azides and aldehydes, which offers a direct route to the imidazole core.[1]
-
Electrochemical Methods: Recent advancements include electrochemical synthesis, which can proceed under mild conditions without the need for harsh chemical oxidants.[1][5] An example is the electrochemically induced synthesis from vinyl azides and benzyl amines.[5]
-
[3+2] Cyclization: A catalyst-free approach for synthesizing substituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines.[6]
Illustrative Synthetic Workflow: Electrochemical Synthesis
The following diagram illustrates a generalized workflow for the electrochemical synthesis of an imidazole derivative, a modern and efficient method.
Caption: Generalized workflow for the electrochemical synthesis of imidazoles.
Chemical Reactivity and Polymerization
The reactivity of this compound is dominated by its vinyl group, making it a versatile monomer for polymerization and a substrate for various addition and coupling reactions.
Key Chemical Reactions:
-
Nucleophilic Additions: The electron-rich double bond of the vinyl group is susceptible to nucleophilic attack, leading to a variety of substituted imidazoles.[1]
-
Cross-Coupling Reactions: The imidazole backbone can be functionalized using palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl and other groups.[1]
-
Polymerization: this compound can undergo polymerization to form poly(vinylimidazole). This can sometimes occur spontaneously, particularly in the presence of light or oxygen.[1][7] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers.[8][9]
Polymerization Workflow: RAFT Polymerization
The following diagram outlines the key steps in a controlled radical polymerization of a vinylimidazole monomer using the RAFT technique.
Caption: Workflow for RAFT polymerization of this compound.
Applications in Research and Development
The unique chemical structure of this compound makes it a valuable compound in several areas of research and development, particularly in pharmaceuticals and materials science.
Pharmaceutical and Medicinal Chemistry
The imidazole ring is a key structural motif in many biologically active compounds.[1][10][11] Consequently, derivatives of this compound are being investigated for a range of therapeutic applications:
-
Antimicrobial Agents: Some derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for the development of new antibiotics.[1]
-
Anticancer Properties: Certain compounds derived from this compound have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[1][11]
-
Anti-inflammatory and Antiviral Activity: The imidazole scaffold is known to be present in molecules with anti-inflammatory and antiviral properties, and derivatives of this compound are being explored for these activities as well.[1][12]
-
Enzyme Inhibition: Imidazole-containing compounds can act as inhibitors for various enzymes, and research is ongoing to explore the potential of this compound derivatives in this area.[1]
Materials Science
The ability of this compound to polymerize makes it a useful monomer for the creation of novel materials with tailored properties.[1]
-
Functional Polymers: Poly(vinylimidazole) and its copolymers can be used in a variety of applications, including as coatings, membranes for ion complexation, and in the development of hydrogels.[13]
-
Polymerized Ionic Liquids: The imidazole ring can be quaternized to form imidazolium salts, which can then be polymerized to create polymerized ionic liquids (PILs). These materials have applications in areas such as catalysis and energy storage.[13]
-
Biomedical Materials: Imidazole-functionalized polymers are being explored for biomedical applications, such as in drug delivery systems and as non-toxic gene delivery vectors.[8][13][14]
Safety and Handling
This compound is a chemical that requires careful handling to ensure safety in a laboratory setting. Based on available safety data for imidazole and related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Ventilation: Use only under a chemical fume hood to avoid inhalation.[15]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[15] Avoid formation of dust if handling the solid form.[17][18]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[18] It may be stabilized with an inhibitor like TBC (tert-butylcatechol).[19]
-
First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15]
-
If swallowed: Rinse mouth and seek immediate medical advice.[15][18]
-
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in both pharmaceutical development and materials science. Its unique structure, combining the biologically important imidazole core with a polymerizable vinyl group, allows for a wide range of chemical modifications and applications. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel drugs and advanced materials. As research continues, the applications of this valuable building block are expected to expand further.
References
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This compound, CAS:3718-04-5 | 上海书吉生物科技有限公司 . Available at: [Link]
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4-ethenyl-1H-imidazole | C5H6N2 | CID 271079 - PubChem . Available at: [Link]
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Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PMC - NIH . Available at: [Link]
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Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega . Available at: [Link]
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Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? : r/chemistry - Reddit . Available at: [Link]
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Synthesis of imidazole vinyl monomer - ResearchGate . Available at: [Link]
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5-NITRO-1-VINYL-1H-IMIDAZOLE - SpectraBase . Available at: [Link]
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1-Vinylimidazole - Wikipedia . Available at: [Link]
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13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry . Available at: [Link]
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Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - NIH . Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) . Available at: [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC . Available at: [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega . Available at: [Link]
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1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),... - ResearchGate . Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 5-Vinyl-1H-imidazole
Introduction: The Versatile Building Block
5-Vinyl-1H-imidazole is a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its imidazole core is a prevalent motif in numerous biologically active molecules, while the vinyl group provides a reactive handle for polymerization and further functionalization.[1] This unique combination makes it a valuable precursor for synthesizing a wide array of complex molecules, from novel pharmaceuticals to advanced polymers and functional materials.[1][2]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to inform experimental design and execution.
Part 1: Olefination Approaches for Vinyl Group Installation
The introduction of the vinyl moiety onto the imidazole ring is a critical step in the synthesis of this compound. Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of this process. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most prominent and reliable methods employed for this transformation.
The Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide to convert a carbonyl group (in this case, an imidazole-5-carboxaldehyde) into an alkene.[3] The reaction proceeds through a [2+2] cycloaddition mechanism, forming a transient oxaphosphetane intermediate that subsequently collapses to yield the desired alkene and a phosphine oxide byproduct.[4]
Mechanistic Rationale and Experimental Choices:
The success of the Wittig reaction hinges on the efficient in situ generation of the phosphorus ylide. This is typically achieved by treating a phosphonium salt with a strong base.[5] The choice of base is critical; it must be potent enough to deprotonate the carbon alpha to the phosphorus. Common bases for this purpose include n-butyllithium (n-BuLi) and sodium hydride (NaH).[3][5] The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the highly reactive ylide.
The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which bear an electron-withdrawing group, tend to favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes.[6] For the synthesis of this compound from an aldehyde, a non-stabilized ylide derived from a methylphosphonium salt is required.
Illustrative Wittig Reaction Pathway:
Caption: General workflow for the Wittig synthesis of this compound.
Representative Experimental Protocol (Wittig Reaction):
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene. Add methyl bromide and stir the mixture at room temperature for 24 hours. The resulting white precipitate, methyltriphenylphosphonium bromide, is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Ylide Generation: Suspend the dried methyltriphenylphosphonium bromide in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the suspension to 0°C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0°C for 1 hour.
-
Olefination: Dissolve imidazole-5-carboxaldehyde (with the non-reacting nitrogen protected, e.g., with a trityl group) in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected this compound. Subsequent deprotection will yield the final product.
The Horner-Wadsworth-Emmons (HWE) Reaction: An Enhanced Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[7] This approach offers several advantages, including the use of a more nucleophilic and less basic carbanion, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[7][8][9] The HWE reaction generally exhibits a high stereoselectivity for (E)-alkenes.[7][10]
Mechanistic Insights and Advantages:
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion.[7] This carbanion then undergoes nucleophilic addition to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to yield the alkene.[7][10] The greater nucleophilicity of the phosphonate carbanion allows it to react efficiently with a wider range of aldehydes and even ketones.[8]
Illustrative HWE Reaction Pathway:
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Spectroscopic Profile of 5-Vinyl-1H-imidazole: An In-depth Technical Guide
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-Vinyl-1H-imidazole, a versatile building block, presents a unique case study in spectroscopic analysis due to its inherent tautomerism. This guide moves beyond a simple recitation of data, offering a nuanced interpretation of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this molecule. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just the what, but the why behind the spectral data, fostering a deeper appreciation for the interplay between molecular structure and its empirical characterization.
The Dynamic Nature of this compound: A Tautomeric Equilibrium
A critical aspect to grasp before delving into the spectroscopic data is the prototropic tautomerism of this compound. The vinyl-substituted imidazole ring exists as a dynamic equilibrium between the 4-vinyl and 5-vinyl tautomers. The proton on the imidazole nitrogen is not static; it can reside on either nitrogen atom, leading to a rapid interconversion between the two forms.
Caption: Tautomeric equilibrium between 4-Vinyl-1H-imidazole and this compound.
This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. Consequently, spectroscopic data for this compound typically represents a time-averaged snapshot of this tautomeric mixture, often referred to as 4(5)-vinylimidazole. Understanding this phenomenon is crucial for the accurate interpretation of the presented spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4(5)-vinylimidazole, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the constituent atoms.
Experimental Protocol: NMR Data Acquisition
A representative method for acquiring NMR spectra of 4(5)-vinylimidazole involves the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 4(5)-vinylimidazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. A spectral width of 200-220 ppm is generally sufficient.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4(5)-vinylimidazole displays characteristic signals for both the imidazole ring protons and the vinyl group protons. The chemical shifts are influenced by the electron-donating and withdrawing effects within the molecule and the dynamic tautomeric equilibrium.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Imidazole) | 7.58 | singlet | - |
| H-4/H-5 (Imidazole) | 6.91 | singlet | - |
| -CH= (Vinyl) | 6.53 | dd | 16.0, 10.0 |
| =CH₂ (trans) | 5.51 | d | 16.0 |
| =CH₂ (cis) | 5.03 | d | 10.0 |
Data sourced from Kokosa, J. M., et al. (1983)
Interpretation:
-
The singlet at 7.58 ppm is assigned to the C-2 proton of the imidazole ring. Its downfield shift is characteristic of a proton attached to a carbon between two nitrogen atoms.
-
The singlet at 6.91 ppm represents the averaged signal for the C-4 and C-5 protons due to the rapid tautomeric exchange.
-
The vinyl group exhibits a classic AMX spin system. The proton on the carbon attached to the ring appears as a doublet of doublets (dd) at 6.53 ppm, with large and medium coupling constants corresponding to trans and cis coupling with the terminal vinyl protons, respectively.
-
The terminal vinyl protons appear as doublets at 5.51 ppm (trans) and 5.03 ppm (cis).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information on the carbon framework of 4(5)-vinylimidazole.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | 135.2 |
| C-4/C-5 (Imidazole) | 133.7, 115.1 |
| -CH= (Vinyl) | 128.9 |
| =CH₂ (Vinyl) | 112.5 |
Data sourced from Kokosa, J. M., et al. (1983)
Interpretation:
-
The signal at 135.2 ppm is assigned to the C-2 carbon, which is deshielded due to its position between two nitrogen atoms.
-
The signals at 133.7 ppm and 115.1 ppm are attributed to the C-4 and C-5 carbons of the imidazole ring. The presence of two distinct signals for these carbons, despite the rapid proton exchange observed in the ¹H NMR, suggests that the carbon chemical shifts are sufficiently different in the two tautomers to be resolved on the NMR timescale.
-
The vinyl carbons appear at 128.9 ppm (-CH=) and 112.5 ppm (=CH₂), consistent with typical values for a vinyl group attached to a heterocyclic ring.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 4(5)-vinylimidazole reveals characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=C, and C=N bonds.
Experimental Protocol: IR Data Acquisition
A standard procedure for obtaining the IR spectrum is as follows:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2600 (broad) | N-H stretch | Imidazole |
| 3080 | C-H stretch | Vinyl (=C-H) |
| 1640 | C=C stretch | Vinyl |
| 1580, 1490 | C=N, C=C stretch | Imidazole ring |
| 980, 910 | C-H bend (out-of-plane) | Vinyl |
Data sourced from Kokosa, J. M., et al. (1983)
Interpretation:
-
The broad absorption band in the 3100-2600 cm⁻¹ region is a hallmark of the N-H stretching vibration in the imidazole ring, broadened due to hydrogen bonding.
-
The peak at 3080 cm⁻¹ is characteristic of the C-H stretching of the sp² hybridized carbons of the vinyl group.
-
The sharp absorption at 1640 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group.
-
The absorptions at 1580 and 1490 cm⁻¹ are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole ring.
-
The strong bands at 980 and 910 cm⁻¹ are due to the out-of-plane C-H bending (wagging) vibrations of the vinyl group, which are highly characteristic of terminal alkenes.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability.
Experimental Protocol: MS Data Acquisition
A common method for obtaining the mass spectrum is:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds like 4(5)-vinylimidazole. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
MS Spectral Data and Interpretation
| m/z | Relative Intensity (%) | Proposed Fragment |
| 94 | 100 | [M]⁺ (Molecular Ion) |
| 67 | 40 | [M - HCN]⁺ |
| 40 | 25 | [C₂H₂N]⁺ |
Data sourced from Kokosa, J. M., et al. (1983)
Interpretation:
-
The peak at m/z 94 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of 4(5)-vinylimidazole (C₅H₆N₂). This is typically the base peak, indicating the relative stability of the molecular ion.
-
A significant fragment is observed at m/z 67, which corresponds to the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion. This is a common fragmentation pathway for imidazole-containing compounds.
-
The peak at m/z 40 can be attributed to the further fragmentation of the imidazole ring.
Caption: Proposed mass spectral fragmentation pathway for 4(5)-vinylimidazole.
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic data presented provides a comprehensive and self-validating profile of 4(5)-vinylimidazole. The NMR spectra clearly define the proton and carbon environments, with the ¹H NMR providing evidence for the rapid tautomeric exchange. The IR spectrum confirms the presence of the key functional groups, namely the imidazole N-H and the vinyl C=C and C-H bonds. Finally, the mass spectrum establishes the molecular weight and reveals a characteristic fragmentation pattern involving the loss of HCN.
For researchers and professionals in drug development and materials science, this detailed spectroscopic guide serves as a foundational reference. The understanding of the tautomeric nature of this compound and its manifestation in the various spectra is essential for its effective utilization in synthesis and for the characterization of its downstream products.
References
-
Kokosa, J. M., Szafasz, R. A., & Tagupa, E. (1983). Practical multigram synthesis for 4(5)-vinylimidazole. The Journal of Organic Chemistry, 48(20), 3605–3606. [Link]
Physical and chemical properties of 5-ethenyl-1H-imidazole
An In-depth Technical Guide to 5-ethenyl-1H-imidazole: Physicochemical Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 5-ethenyl-1H-imidazole, a heterocyclic compound of significant interest in polymer science and medicinal chemistry. As a vinyl-substituted imidazole, it exists in tautomeric equilibrium with its 4-ethenyl counterpart, collectively referred to as 4(5)-vinylimidazole. This document details its core physical and chemical properties, outlines a practical multigram synthetic route, and explores its reactivity, with a particular focus on its propensity for polymerization. Furthermore, we delve into its current and potential applications in advanced materials and drug development, supported by established experimental protocols and safety guidelines. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical building block.
Introduction to 5-ethenyl-1H-imidazole
5-ethenyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a vinyl (-CH=CH₂) group.[1] A critical characteristic of this molecule is its existence as a mixture of tautomers: 4-ethenyl-1H-imidazole and 5-ethenyl-1H-imidazole. The hydrogen atom on the ring nitrogen can migrate between the two nitrogen atoms, leading to this equilibrium. For this reason, it is most accurately referred to in literature and commerce as 4(5)-vinylimidazole.
The significance of this molecule stems from its dual functionality. The imidazole moiety is a ubiquitous pharmacophore found in numerous biological systems and active pharmaceutical ingredients, known for its ability to coordinate with cations and participate in hydrogen bonding.[1][2][3] The vinyl group provides a reactive handle for polymerization, allowing for the synthesis of functional polymers with tailored properties.[4] Poly(vinylimidazole) and its derivatives are explored for a wide range of applications, including drug and gene delivery, fuel cell membranes, and as catalysts, owing to their biocompatibility, thermal stability, and pH-sensitivity.[5][6][7]
Physicochemical Properties
The physical and chemical properties of vinylimidazoles can vary depending on the position of the vinyl group. While specific experimental data for the pure 5-ethenyl-1H-imidazole isomer is sparse, the properties of the closely related and more common 1-vinylimidazole (N-vinylimidazole) are well-documented and provide a useful reference. The properties of the 4(5)-vinylimidazole tautomeric mixture are similar.
Table 1: Physicochemical Data for Vinylimidazole Isomers
| Property | 5-ethenyl-1H-imidazole (4(5)-vinylimidazole) | 1-ethenyl-1H-imidazole (Reference) | Data Source(s) |
| CAS Number | 3718-04-5 | 1072-63-5 | [1][8] |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | [1][8] |
| Molecular Weight | 94.11 g/mol | 94.11 g/mol | [1][8] |
| Appearance | Colorless to slightly yellow liquid | Colorless to pale yellow liquid | [4][8] |
| Density | Not specified | ~1.038 - 1.039 g/mL @ 25 °C | [8][9] |
| Boiling Point | Not specified | 191.8 - 194 °C @ 760 mmHg | [8][9] |
| Melting Point | Not specified | 78-79 °C (Note: may be anomalous) | [8][9] |
| Flash Point | Not specified | 69.8 °C (158 °F) | [8][9] |
| Water Solubility | Soluble | Miscible / Very soluble | [9][10] |
| Refractive Index | Not specified | n20/D 1.533 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 5-ethenyl-1H-imidazole. Below are the expected spectral features based on its structure and data from related isomers.[11][12]
Table 2: Expected Spectroscopic Features for 5-ethenyl-1H-imidazole
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Imidazole C-H protons | δ 7.0 - 8.0 ppm | Protons on the aromatic imidazole ring. |
| Vinyl protons (-CH=CH₂) | δ 5.0 - 7.0 ppm | Characteristic complex splitting pattern (dd, ddx) for the three vinyl protons. | |
| Imidazole N-H proton | δ 10.0 - 13.0 ppm (broad) | Labile proton, signal may be broad and its position is solvent-dependent. | |
| ¹³C NMR | Imidazole C atoms | δ 115 - 140 ppm | Aromatic carbons of the imidazole ring. |
| Vinyl C atoms | δ 100 - 135 ppm | sp² hybridized carbons of the vinyl group. | |
| FTIR | N-H stretch (imidazole) | 3100 - 3300 cm⁻¹ (broad) | Hydrogen-bonded N-H group in the imidazole ring. |
| C-H stretch (aromatic/vinyl) | 3000 - 3150 cm⁻¹ | Stretching vibrations of C-H bonds on the ring and vinyl group. | |
| C=C stretch (vinyl) | ~1640 - 1660 cm⁻¹ | Characteristic stretching of the vinyl double bond. | |
| C=N, C=C stretch (ring) | 1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 94 | Corresponds to the molecular weight of the compound.[8] |
Synthesis and Reactivity
Synthesis Methods
The synthesis of 4(5)-vinylimidazole can be challenging, but practical multigram routes have been developed. One effective method proceeds from L-histidine, utilizing a Wittig reaction to form the vinyl group.[13] This multi-step synthesis demonstrates excellent control and yields intermediates that are easily purified.
Causality in Experimental Design: The choice of a triphenylmethyl (trityl) protecting group for the imidazole nitrogen is strategic; its steric bulk directs substitution to the less hindered nitrogen and it can be removed under mild acidic conditions.[13] The use of a large excess of the Wittig reagent (methyltriphenylphosphonium bromide and NaH) is necessary to drive the reaction to completion and prevent the undesired reduction of the intermediate aldehyde to an alcohol.[13]
Caption: Workflow for the synthesis of 4(5)-vinylimidazole from L-histidine.
Experimental Protocol: Synthesis of 4(5)-Vinylimidazole [13]
-
Protection and Functional Group Conversion (Multi-step from Histidine): L-histidine is converted to 4-(hydroxymethyl)-1H-imidazole. The ring nitrogen is then protected with a triphenylmethyl (trityl) group. This step is crucial as the unprotected imidazole N-H is acidic and would interfere with the subsequent Wittig reaction.[13]
-
Oxidation: The resulting alcohol, N-trityl-4-(hydroxymethyl)imidazole, is oxidized to the corresponding aldehyde using activated manganese dioxide (MnO₂) in a suitable solvent like dioxane. The reaction progress is monitored by TLC until the starting material is consumed.
-
Wittig Reaction: The aldehyde is dissolved in dry dimethyl sulfoxide (DMSO). In a separate flask, a 2-fold excess of methyltriphenylphosphonium bromide is treated with a 2-fold excess of sodium hydride (NaH) in DMSO to generate the ylide. The aldehyde solution is then added to the ylide, and the reaction is stirred until completion.
-
Deprotection and Purification: The trityl-protected vinylimidazole product is isolated. The trityl group is subsequently removed by treatment with a mild acid. The final 4(5)-vinylimidazole product is purified, typically by column chromatography, to yield a colorless to pale yellow liquid.
Key Chemical Reactions
The reactivity of 5-ethenyl-1H-imidazole is dominated by the vinyl group and the imidazole ring.
1. Free-Radical Polymerization: The most significant reaction is the polymerization of the vinyl group. This can be initiated using conventional free-radical initiators (e.g., AIBN) or through controlled radical polymerization techniques like RAFT.[5] The resulting polymer, poly(4(5)-vinylimidazole), possesses a backbone with pendent imidazole groups.
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Tautomerism in Vinyl-Substituted Imidazoles: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules and a versatile building block in medicinal chemistry.[1][2][3] The introduction of a vinyl substituent to the imidazole core introduces a new layer of complexity and opportunity, significantly influencing the molecule's electronic properties, reactivity, and potential for polymerization. A critical, yet often overlooked, aspect of the chemistry of vinyl-substituted imidazoles is the phenomenon of tautomerism. This in-depth technical guide provides a comprehensive exploration of tautomerism in vinyl-substituted imidazoles, delving into the structural nuances, the dynamic equilibrium between tautomeric forms, and the advanced analytical and computational methodologies employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to harness the full potential of this important class of molecules.
Introduction: The Dynamic Nature of the Imidazole Ring
The imidazole ring is characterized by the presence of two nitrogen atoms, one of which is a pyridine-like nitrogen (doubly bonded to carbon) and the other a pyrrole-like nitrogen (singly bonded to two carbons and bearing a hydrogen atom). This arrangement gives rise to annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the heterocyclic ring.[4] This dynamic equilibrium results in two distinct, yet rapidly interconverting, tautomeric forms.
The introduction of a vinyl group (-CH=CH₂) at either a carbon or nitrogen atom of the imidazole ring creates a vinyl-substituted imidazole. The position of the vinyl group, along with the nature of other substituents on the ring, profoundly impacts the tautomeric equilibrium. Understanding and controlling this equilibrium is paramount, as the predominant tautomer can exhibit significantly different physicochemical properties, including lipophilicity, hydrogen bonding capacity, and ultimately, biological activity.[3][5][6]
Annular Tautomerism in Vinyl-Substituted Imidazoles
The primary form of tautomerism in vinyl-substituted imidazoles is annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms. For a C-vinyl-substituted imidazole, such as 4(5)-vinylimidazole, the tautomeric equilibrium is depicted below:
Caption: Annular tautomerism in 4(5)-vinylimidazole.
The position of this equilibrium is dictated by a delicate interplay of electronic and steric effects of the substituents, as well as environmental factors such as the solvent and pH.[7]
Factors Influencing Tautomeric Equilibrium
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the imidazole ring can stabilize or destabilize one tautomer over the other. For instance, an electron-withdrawing vinyl group can influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen, thereby shifting the equilibrium.
-
Steric Hindrance: Bulky substituents adjacent to a nitrogen atom can sterically hinder solvation or interaction with other molecules, favoring the tautomer where the proton resides on the less hindered nitrogen.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen, influencing the relative stability of the tautomers. Nonpolar solvents, on the other hand, will have a lesser impact on the equilibrium.
-
pH: The pH of the medium determines the protonation state of the imidazole ring. In acidic conditions, the ring is protonated to form an imidazolium cation, while in basic conditions, it can be deprotonated to form an imidazolate anion. These ionic forms also exhibit their own unique electronic and structural properties.[7]
Experimental Characterization of Tautomers
Distinguishing between and quantifying the relative populations of tautomers in solution requires the use of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR can provide valuable insights into the structure and dynamics of vinyl-substituted imidazoles.
-
¹H NMR Spectroscopy: The chemical shifts of the ring protons are sensitive to the electronic environment, which differs between tautomers. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed. The chemical shifts of the vinyl protons can also provide information about the electronic communication between the vinyl group and the imidazole ring.[8][9][10][11]
-
¹³C NMR Spectroscopy: ¹³C NMR is particularly useful for identifying the predominant tautomer. The chemical shifts of the ring carbons, especially C4 and C5, are highly sensitive to the position of the proton.[12][13] A significant difference in the chemical shifts of C4 and C5 can be diagnostic of the tautomeric state.
Table 1: Representative ¹³C NMR Chemical Shift Differences (Δδ) for Imidazole Tautomers
| Tautomer | Δδ (δC4 - δC5) (ppm) | Reference Compound |
| Nτ-H Tautomer | Larger Δδ | 1,4-dimethylimidazole |
| Nπ-H Tautomer | Smaller Δδ | 1,5-dimethylimidazole |
Note: The specific values of Δδ will vary depending on the substituents and the solvent.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed amount of the vinyl-substituted imidazole in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer at a constant temperature.
-
Spectral Analysis:
-
Integrate the signals of the distinct tautomers in the ¹H NMR spectrum to determine their relative populations, if the exchange rate is slow enough to observe separate signals.
-
In the case of rapid exchange, analyze the weighted average chemical shifts in both ¹H and ¹³C spectra.
-
Compare the experimental ¹³C chemical shifts of the ring carbons with those predicted by computational methods for each tautomer to identify the major form.[13]
-
X-ray Crystallography
X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[14][15][16][17] By determining the precise positions of all atoms, including the hydrogen on the nitrogen, it offers a definitive snapshot of the molecule's structure. However, it is crucial to remember that the solid-state structure may not necessarily reflect the tautomeric equilibrium in solution.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray crystallographic analysis.
Vibrational Spectroscopy (FTIR and Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are influenced by its structure and bonding. The N-H stretching and bending vibrations, as well as the ring stretching modes, can differ between tautomers, providing a spectroscopic signature for each form.[18][19][20][21]
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-system of the imidazole ring and the vinyl group gives rise to characteristic absorption bands. Changes in the position of the tautomeric equilibrium can lead to shifts in the absorption maxima (λ_max), offering a method to study the influence of solvent and pH on tautomerism.[22][23][24]
Computational Chemistry: A Predictive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[25][26] These methods allow for the prediction of the relative stabilities of different tautomers in the gas phase and in solution (using implicit or explicit solvent models).
Key Computational Parameters:
-
Relative Gibbs Free Energy (ΔG): This is the most critical parameter for determining the position of the tautomeric equilibrium. The tautomer with the lower Gibbs free energy will be the more stable and thus the more abundant species.
-
Geometric Parameters: Calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.
-
Spectroscopic Properties: Computational methods can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can be directly compared with experimental data to aid in the assignment of tautomeric forms.[27]
Workflow for Computational Analysis of Tautomerism
Caption: Computational workflow for tautomer analysis.
Significance in Drug Discovery and Materials Science
The tautomeric state of a vinyl-substituted imidazole can have profound implications for its application in drug discovery and materials science.
-
Drug Discovery: The ability of a molecule to interact with a biological target is highly dependent on its three-dimensional shape and its hydrogen bonding capabilities. Different tautomers present different hydrogen bond donor/acceptor patterns, which can lead to significant differences in binding affinity and biological activity.[6][28] Therefore, understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design.
-
Materials Science: Vinyl-substituted imidazoles are important monomers for the synthesis of polymers with diverse applications, including as catalysts and in ionic liquids. The tautomeric state of the monomer can influence the polymerization process and the properties of the resulting polymer.
Conclusion
Tautomerism in vinyl-substituted imidazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors governing tautomeric equilibrium and the ability to characterize the predominant tautomeric forms are essential for researchers working with these versatile molecules. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for elucidating the intricate details of tautomerism. By embracing a multidisciplinary approach, scientists can unlock the full potential of vinyl-substituted imidazoles in the design of novel therapeutics and advanced materials.
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A Technical Guide to 4-Vinylimidazole and 5-Vinylimidazole: Isomeric Nuance in Chemical Science
Executive Summary
In the landscape of heterocyclic chemistry, vinylimidazoles serve as exceptionally versatile building blocks for advanced polymers and pharmaceutical agents. While often grouped under the single moniker 4(5)-vinylimidazole, the distinct isomers, 4-vinylimidazole and 5-vinylimidazole, possess subtle yet critical differences rooted in their tautomeric relationship. This guide delineates the key distinctions between these two isomers, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. We will explore their tautomeric equilibrium, comparative physicochemical properties, reactivity, and the profound implications of their structural differences in materials science and medicinal chemistry. Understanding this isomeric nuance is paramount for harnessing their full potential in designing next-generation materials and therapeutics.
Part 1: The Core Distinction: A Dynamic Tautomeric Equilibrium
The foundational difference between 4-vinylimidazole and 5-vinylimidazole is not one of static structure, but of a dynamic equilibrium. They are prototropic tautomers, meaning they readily interconvert through the migration of a proton between the two nitrogen atoms of the imidazole ring.
-
4-Vinylimidazole (1H-4-vinylimidazole) : The vinyl group is at position 4, and the mobile proton resides on the N1 nitrogen.
-
5-Vinylimidazole (1H-5-vinylimidazole) : The vinyl group is at position 5, and the mobile proton resides on the N1 nitrogen. This is structurally equivalent to 3H-4-vinylimidazole .
This rapid interconversion means that the unstabilized compound typically exists as a mixture in solution. The position of this equilibrium is sensitive to environmental factors such as solvent polarity, temperature, and pH.
Caption: Prototropic tautomerism in 4(5)-vinylimidazole.
Computational studies and gas-phase microwave spectroscopy have confirmed that both tautomers are stable, distinct species with small energy differences, leading to the presence of both in equilibrium under typical conditions.
Part 2: Synthesis and Isomeric Fixation
The most common laboratory and industrial synthesis for the tautomeric mixture of 4(5)-vinylimidazole involves the thermal decarboxylation of urocanic acid. This method is efficient but yields the equilibrium mixture, which is suitable for many polymerization applications.
To study the distinct properties and reactivity of each isomer, it is necessary to "lock" the structure and prevent tautomerization. This is achieved by substituting the mobile N-H proton with a group that cannot migrate, such as a methyl or benzyl group. This fixation provides two distinct, non-interconverting molecules: 1-substituted-4-vinylimidazole and 1-substituted-5-vinylimidazole. The synthesis of these fixed isomers requires regioselective strategies, often starting from the corresponding substituted imidazolecarboxaldehydes.
Experimental Protocol: Synthesis of 1-Methyl-4-vinylimidazole via Wittig Reaction
This protocol outlines a plausible synthetic route starting from commercially available 1-methyl-4-imidazolecarboxaldehyde, utilizing the well-established Wittig olefination.[1][2][3]
Objective: To convert the aldehyde functionality into a vinyl group.
Step-by-Step Methodology:
-
Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (1.1 eq) and bromomethane (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, allowing the phosphonium salt to precipitate.
-
Collect the white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Store in a desiccator.
-
-
Ylide Formation and Reaction with Aldehyde:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Dissolve 1-methyl-4-imidazolecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude residue containing the product and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel (using a gradient eluent system, e.g., dichloromethane/methanol) to isolate the pure 1-methyl-4-vinylimidazole.
-
Part 3: Comparative Physicochemical and Spectroscopic Properties
Fixing the isomers reveals their intrinsic differences in electronic structure, which in turn governs their physical and spectroscopic properties. The key distinction arises from the position of the vinyl group relative to the two different nitrogen atoms: the pyridine-like (sp² hybridized, electron-withdrawing) nitrogen and the pyrrole-like (sp² hybridized, more electron-donating) nitrogen.
-
In 4-vinylimidazole , the vinyl group is adjacent to the electron-withdrawing, pyridine-like nitrogen (N3). This placement can influence the vinyl group's electronic properties through inductive effects.
-
In 5-vinylimidazole , the vinyl group is adjacent to the pyrrole-like, N-substituted nitrogen (N1).
These electronic differences manifest in their spectroscopic signatures, particularly in NMR spectroscopy.
| Property | 1-Substituted-4-vinylimidazole | 1-Substituted-5-vinylimidazole | Rationale for Difference |
| ¹H NMR: Hα (Vinyl) | Expected downfield shift | Expected upfield shift | The vinyl proton α to the ring is more deshielded in the 4-isomer due to proximity to the electron-withdrawing pyridine-like N3. |
| ¹³C NMR: C4 vs. C5 | C4 is significantly deshielded | C5 is less deshielded | The carbon atom attached to the vinyl group (C4 or C5) experiences different electronic environments. The difference in chemical shifts between C4 and C5 is a diagnostic tool for identifying tautomeric states.[4][5] |
| pKa (of Imidazolium) | Lower pKa (more acidic) | Higher pKa (less acidic) | Substituents have a pronounced effect on imidazole pKa.[6][7] The electronic nature of the vinyl group, influenced by its position, will alter the basicity of the non-N-substituted nitrogen. |
| Dipole Moment | Different magnitude/vector | Different magnitude/vector | The asymmetry of the substitution pattern leads to distinct molecular dipole moments, affecting properties like solubility and boiling point. |
Part 4: Reactivity and Polymerization - A Tale of Two Isomers
The electronic and steric disparities between 4- and 5-vinylimidazole directly impact their chemical reactivity and behavior as monomers in polymerization.
Cycloaddition Reactions
In Diels-Alder reactions, vinylimidazoles can act as dienes. The reactivity is highly dependent on the electronic nature of the diene. While both isomers can participate, their reaction rates and the stability of the resulting cycloadducts can differ. For instance, studies on the Diels-Alder reactions of 4-vinylimidazoles show they readily engage in cycloaddition.[8] A similar reaction has been reported for a 5-vinylimidazole derivative, indicating both are reactive, though a direct kinetic comparison is needed to quantify the difference.[8]
Radical Polymerization
This is where the distinction becomes highly relevant in materials science. The polymerization of vinylimidazoles, particularly 1-vinylimidazole, has been notoriously difficult to control due to the high reactivity of the propagating radicals.[9] However, a breakthrough was achieved for 4(5)-vinylimidazole using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization in glacial acetic acid.[10]
Why is the isomer important?
-
Radical Stability: The stability of the propagating radical formed upon addition to the vinyl group is key. In the 4-vinyl isomer, the radical is on a carbon adjacent to the C5 position of the ring. In the 5-vinyl isomer, the radical is adjacent to the C4 position. The proximity to the different nitrogen atoms (N1 vs. N3) influences the radical's electronic stabilization.
-
Chain Transfer: The N-H proton in the unsubstituted tautomeric mixture can act as a chain transfer agent, complicating polymerization. Using N-substituted ("fixed") isomers or a protonating solvent like acetic acid mitigates these side reactions. The acetic acid protonates the basic nitrogen, preventing side reactions and stabilizing the propagating radical, which enables controlled polymerization.
Caption: Conceptual workflow for polymerization of the two isomers.
Part 5: Implications in Drug Development and Material Science
The choice between a 4- or 5-substituted imidazole scaffold is a critical decision in drug design and materials engineering.
In Drug Development
The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor, acceptor, and its moderate basicity (pKa ≈ 7).[11] The specific tautomeric form or fixed isomeric structure presented to a biological target can dictate binding affinity and efficacy.[12][13]
-
Receptor Binding: The N-H of the imidazole ring is a crucial hydrogen bond donor. In the 4-vinyl isomer, the N-H is at the N1 position, while in the 5-vinyl isomer, it is at the N3 position (relative to the vinyl group). This difference in the spatial location of the hydrogen bond donor can dramatically alter the binding mode and affinity of a drug to its target receptor or enzyme active site.[11]
-
Steric Profile: The vinyl group at position 4 versus position 5 creates a different three-dimensional shape. This can influence how the molecule fits into a binding pocket, potentially leading to steric clashes in one isomer but not the other.
-
Metabolic Stability: The substitution pattern on the imidazole ring significantly impacts its susceptibility to metabolic enzymes like cytochrome P450s. N-1 substitution, for example, is known to alter pharmacokinetic properties.[11]
In Material Science
The properties of polymers derived from vinylimidazoles are directly linked to the monomer's isomeric structure.
-
Polymer Basicity and pH-Responsiveness: The pKa of the imidazole side chains determines the pH at which the polymer becomes protonated. This is critical for applications like "proton sponge" non-viral gene carriers, where endosomal escape is triggered by a drop in pH. Poly(4-vinylimidazole) has been explored for this purpose. The inherent pKa difference between the 4- and 5-isomers would allow for fine-tuning of this pH-responsive behavior.
-
Coordination Chemistry and Catalysis: The lone pair on the pyridine-like nitrogen is an excellent coordination site for metal ions. Polymers with imidazole side chains are used as ligands to create polymer-supported catalysts or for heavy metal sequestration. The accessibility and basicity of this nitrogen are different in poly(4-vinylimidazole) versus poly(5-vinylimidazole), which would affect the stability and catalytic activity of the resulting metal complexes.
Conclusion
The key difference between 4-vinylimidazole and 5-vinylimidazole is their existence as a pair of rapidly interconverting tautomers. This dynamic relationship defines their chemistry. While they can be used as a mixture for many bulk applications, a deeper understanding of their individual characteristics is essential for high-performance materials and rational drug design. By "locking" the isomers through N-substitution, we can reveal their distinct electronic, steric, and spectroscopic properties. The 4-vinyl isomer possesses a vinyl group adjacent to the electron-withdrawing pyridine-like nitrogen, while the 5-vinyl isomer's substituent is adjacent to the more electron-rich pyrrole-like nitrogen. These subtle electronic differences have significant downstream consequences for chemical reactivity, polymerization kinetics, and, crucially, for the way these molecules interact with biological systems. For the advanced practitioner, appreciating and controlling this isomeric nuance is a prerequisite for innovation.
References
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Hunter, C. A., & Lawson, K. R. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2963. [Link]
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Sharma, A., & Kumar, V. (2024). Imidazole: A versatile scaffold in medicinal chemistry, recent advances in its synthesis and biological activities. Results in Chemistry, 7, 101366. [Link]
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Singh, R., & Singh, P. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 1-15. [Link]
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Wikipedia contributors. (2023). 1-Vinylimidazole. Wikipedia, The Free Encyclopedia. [Link]
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Hunter, C. A., & Lawson, K. R. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2963. [Link]
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Lovely, C. J., et al. (2017). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 22(10), 1723. [Link]
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Evjen, S., et al. (2016). Screening of new imidazoles for CO2 capture. Energy Procedia, 86, 338-348. [Link]
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orthocresol. (2017). pKa of imidazoles. Chemistry Stack Exchange. [Link]
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Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
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University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
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Kim, H. J., et al. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
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Rahman, M. M., et al. (2010). Correlation between the pKa and pharmacological properties of some imidazolin-5(4H)-ones, their precursons and Schiff's bases. Der Pharma Chemica, 2(1), 22-31. [Link]
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S, S., & G, S. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(10), 1109-1120. [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
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Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
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Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
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Bara, J. E., et al. (2019). Synthesis of linear, 1,4, and 2-vinylimidazole-based polymers via living nitroxide-mediated polymerization. Polymer International, 68(5), 871-878. [Link]
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Bara, J. E., et al. (2021). Scalable, safer and greener syntheses of vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates. Polymer International, 70(1), 25-33. [Link]
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Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670. [Link]
-
Edeleva, M. V., et al. (2021). The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to 2,2,5,5-Tetramethyl-3-imidazoline-3-oxides. ChemPlusChem, 86(8), 1080-1086. [Link]
-
Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120. [Link]
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Shames, A. I., et al. (2000). NMR spectra of 1-vinylimidazole transformed by paramagnetic complexes. Russian Chemical Bulletin, 49(1), 74-78. [Link]
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Padwa, A., et al. (2021). Photo-cycloaddition reactions of vinyldiazo compounds. Nature Communications, 12(1), 1-11. [Link]
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Iojoiu, C., et al. (2019). Redox-active polymers based on functionalized poly(vinyl-imidazole) for energy storage applications. Electrochimica Acta, 309, 236-245. [Link]
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Wang, Y., et al. (2018). Mesoporous Zwitterionic Poly(ionic liquid): Intrinsic Complexation and Efficient Catalytic Fixation of CO2. ACS Applied Materials & Interfaces, 10(41), 35351-35359. [Link]
-
Alajarín, M., et al. (2002). Cyclic vinyl p-tolyl sulfilimines as chiral dienophiles: Theoretical study on the stereoselectivity, Lewis acid catalysis, and solvent effects in their Diels-Alder reactions. The Journal of Organic Chemistry, 67(9), 2926–2933. [Link]
-
Hemp, S. T., et al. (2013). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 4(6), 1936-1945. [Link]
-
Salimi, F., Alimoradi, M., & Fallah, N. (2023). Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one: a Computational study. ResearchGate. [Link]
-
Iván, B., & Domján, A. (2012). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. Polymer Degradation and Stability, 97(10), 1934-1943. [Link]
-
da Silva, A. D., & de Souza, M. V. N. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 64(23), 16955–17002. [Link]
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Solubility of 5-Vinyl-1H-imidazole in common lab solvents
An In-depth Technical Guide to the Solubility of 5-Vinyl-1H-imidazole in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound with significant applications in polymer chemistry, materials science, and as a building block in pharmaceutical synthesis.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predicts its solubility in common laboratory solvents, and offers detailed experimental protocols for its qualitative and quantitative determination.
Molecular Structure and Physicochemical Properties
This compound possesses a unique bifunctional structure, incorporating a polar imidazole ring and a nonpolar vinyl group. This duality is the primary determinant of its solubility characteristics.
-
Molecular Formula: C₅H₆N₂[2]
-
Molecular Weight: 94.11 g/mol [2]
-
Key Structural Features:
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The pyrrole-type nitrogen (-NH) can act as a hydrogen bond donor, while the pyridine-type nitrogen (=N-) can act as a hydrogen bond acceptor. This ring structure imparts significant polarity to the molecule.
-
Vinyl Group (-CH=CH₂): A nonpolar hydrocarbon substituent that contributes to the molecule's hydrophobic character.
-
The interplay between the hydrophilic imidazole ring and the hydrophobic vinyl group dictates the molecule's affinity for different types of solvents.
Theoretical Principles and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The solubility of this compound can be predicted by considering its ability to engage in the following intermolecular interactions:
-
Hydrogen Bonding: The imidazole ring's ability to both donate and accept hydrogen bonds makes it amenable to dissolution in protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The polar nature of the imidazole ring will facilitate solubility in polar aprotic solvents.
-
Van der Waals Forces: The entire molecule, including the nonpolar vinyl group, can interact with nonpolar solvents through weaker van der Waals forces.
Based on these principles, the predicted solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ability of the imidazole ring to form strong hydrogen bonds with the solvent molecules is the dominant factor. The related compound 1-vinylimidazole is known to be very soluble in water and alcohols.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the imidazole ring. Strongly coordinating solvents like acetonitrile and DMSO have been shown to solubilize polymers of vinylimidazole.[6] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents can engage in some dipole-dipole interactions, but the lack of hydrogen bonding donation may limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The nonpolar nature of these solvents makes them poor at solvating the polar imidazole ring. While the vinyl group has some nonpolar character, it is insufficient to overcome the polarity of the imidazole moiety. The solubility of imidazoles in chloroalkanes is generally very low.[7] |
| Aqueous Acidic | 5% Hydrochloric Acid | High | The basic nitrogen atom in the imidazole ring will be protonated to form a water-soluble salt. |
| Aqueous Basic | 5% Sodium Hydroxide | Likely similar to water | The N-H proton of the imidazole ring is weakly acidic and can be deprotonated by a strong base, which could influence solubility. However, significant solubility is still expected due to the polarity of the molecule. |
Experimental Determination of Solubility
Given the limited publicly available quantitative data, experimental determination is crucial. The following protocols provide a systematic approach to assessing the solubility of this compound.
Qualitative Solubility Determination
This method allows for a rapid classification of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane, 5% HCl, 5% NaOH)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[8]
-
Add 0.75 mL of the selected solvent in small portions.[8]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[4]
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble."
This process can be systematically followed using a flowchart to classify the compound based on its solubility in different solvent types.
Logical Flow for Solubility Testing
Caption: A flowchart for the systematic qualitative solubility testing of this compound.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a numerical value for solubility at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for evaporation
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the solvent in a scintillation vial. The excess solid is necessary to ensure a saturated solution.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand at the same temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any suspended solids.
-
Dispense the filtered, saturated solution into a pre-weighed vial.
-
Record the exact mass of the solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of saturated solution taken) * 100
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Water | Polar Protic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Acetone | Moderately Polar | ||
| Ethyl Acetate | Moderately Polar | ||
| Dichloromethane | Nonpolar | ||
| Toluene | Nonpolar | ||
| Hexane | Nonpolar |
Visualization of Intermolecular Interactions
The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent like water.
Caption: Intermolecular interactions between this compound and water molecules.
Conclusion
The solubility of this compound is dictated by its amphiphilic nature, with the polar imidazole ring dominating its behavior in most common laboratory solvents. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The provided experimental protocols offer a robust framework for researchers to determine its precise solubility, enabling the optimization of reaction conditions, purification methods, and formulation strategies in their specific applications.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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- Solubility of Organic Compounds. (2023, August 31).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
- Vinylimidazole copolymers: Coordination chemistry, solubility, and cross-linking as function of Cu2+ and Zn2+ complexation. (2025, August 10). ResearchGate.
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- SAFETY DATA SHEET. (2018, January 23).
- 1-Vinylimidazole. (n.d.). In Wikipedia.
- Buy this compound | 3718-04-5 | 95. (n.d.). Smolecule.
- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in toluene; points are the experimental values. (n.d.). ResearchGate.
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A Technical Guide to Sourcing High-Purity 5-Vinyl-1H-imidazole for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the procurement of high-purity active pharmaceutical ingredients (APIs) and key starting materials is a critical determinant of research success and therapeutic efficacy. 5-Vinyl-1H-imidazole, a versatile heterocyclic building block, is of growing interest in medicinal chemistry due to the prevalence of the imidazole moiety in numerous therapeutic agents.[1][2][3][4][5] The vinyl group provides a reactive handle for polymerization and further functionalization, making it a valuable precursor in the synthesis of novel chemical entities.[6][7] This guide provides an in-depth technical overview of sourcing high-purity this compound, focusing on supplier qualification, purity verification, and the scientific rationale behind these critical processes.
The Critical Role of Purity in Drug Development
The imidazole ring is a fundamental scaffold in a wide array of pharmaceuticals, exhibiting diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] The purity of a starting material like this compound directly impacts the safety and efficacy of the final drug product. Impurities can lead to a host of undesirable outcomes, including:
-
Altered Pharmacokinetics and Pharmacodynamics: Impurities can have their own biological effects, potentially leading to off-target activity or interfering with the intended therapeutic action of the API.
-
Toxicity: Certain impurities may be toxic, even at trace levels, posing a significant safety risk to patients.
-
Reduced Yields and Side Reactions: Impurities can interfere with downstream synthetic steps, leading to lower yields, the formation of unwanted byproducts, and complications in purification.
-
API Instability: The presence of impurities can affect the stability of the final API, reducing its shelf life.
Given these considerations, a rigorous approach to sourcing and qualifying high-purity this compound is not merely a matter of compliance but a scientific necessity.
Navigating the Commercial Supplier Landscape
Identifying a reliable supplier of high-purity this compound requires a multi-faceted evaluation process. While a number of chemical suppliers offer this compound, the advertised purity and the rigor of their quality control can vary significantly.
Initial Supplier Screening
A preliminary screening of potential suppliers can be conducted by reviewing their online catalogs and product listings. Key information to look for includes:
-
CAS Number: Ensure the supplier lists the correct CAS number for this compound, which is 3718-04-5. Note that some databases may erroneously associate other CAS numbers with similar structures.
-
Stated Purity: Look for suppliers that explicitly state a high purity level, typically ≥97% for research and development purposes.
-
Availability of Technical Documentation: Reputable suppliers will readily provide technical documents such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
The following table provides a representative, though not exhaustive, list of potential suppliers for imidazole derivatives. Direct inquiry with these and other specialized chemical manufacturers is recommended to confirm their current offerings for high-purity this compound.
| Supplier | Stated Purity | Available Documentation | Notes |
| Smolecule | 95%[6] | Inquire | Offers a grade suitable for initial research. |
| CymitQuimica | 97%[8] | Inquire | Specifies products are for laboratory use only. |
| AChemBlock | 95%[9] | Inquire | Focuses on providing novel building blocks for research. |
| BLD Pharm | Inquire | NMR, HPLC, LC-MS, UPLC[10] | Indicates the availability of extensive analytical data. |
| Apollo Scientific | 98% (for 1-Vinylimidazole)[11] | Inquire | A potential source for related vinylimidazole isomers; inquire about 5-vinyl isomer. |
Supplier Qualification Workflow
A systematic approach to qualifying a supplier is essential to ensure a consistent and reliable source of high-purity material. The following workflow outlines the key steps in this process.
Caption: A stepwise workflow for the qualification of a commercial supplier of high-purity this compound.
Analytical Methodologies for Purity Verification
Independent verification of purity is a cornerstone of a robust quality control program. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of non-volatile organic compounds like this compound.[12][13]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically employed for the analysis of imidazole derivatives.[12][14] This technique separates compounds based on their polarity.
Experimental Protocol: HPLC Purity Assay of this compound
This protocol provides a general framework and may require optimization based on the specific instrumentation and potential impurities.
-
Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
HPLC-grade acetonitrile and water.
-
A suitable acidifier such as formic acid or phosphoric acid.
-
Volumetric glassware, pipettes, and syringes.
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B and gradually increase to elute less polar impurities. For example, a linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 215 nm (requires optimization based on the UV absorbance maximum of this compound).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a solution of the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC system.
-
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all detected peaks.
-
Orthogonal Analytical Techniques
While HPLC is the primary method for purity determination, employing orthogonal techniques that separate compounds based on different chemical or physical properties provides a more comprehensive impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used to identify and quantify impurities with different chemical structures.[13][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, enabling the identification of unknown impurities by their mass-to-charge ratio.
-
Gas Chromatography (GC): For volatile impurities, such as residual solvents from the synthesis and purification process, GC is the preferred analytical method.[13]
The following diagram illustrates the logical relationship between these key analytical techniques in the comprehensive purity assessment of this compound.
Caption: Interrelationship of analytical methods for a comprehensive purity assessment of this compound.
Conclusion
The successful integration of this compound into a pharmaceutical development pipeline hinges on the consistent procurement of high-purity material. A thorough understanding of the supplier landscape, a rigorous supplier qualification process, and the implementation of robust in-house analytical verification are paramount. By adhering to the principles and methodologies outlined in this guide, researchers can mitigate risks associated with impurities and ensure the quality and integrity of their scientific endeavors.
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CAS number 3718-04-5 properties and synthesis
An In-depth Technical Guide to 3-Methyl-1-pentyn-3-ol (Meparfynol)
A Note on Chemical Identification: This guide focuses on the compound commonly known as 3-Methyl-1-pentyn-3-ol, which is registered under CAS number 77-75-8. The CAS number 3718-04-5, provided in the topic query, is associated with 5-vinyl-1H-imidazole in several chemical databases.[1] This document proceeds under the assumption that the intended subject of inquiry is the more extensively documented tertiary alcohol, 3-Methyl-1-pentyn-3-ol, due to its relevance in drug development and chemical synthesis.
Introduction
3-Methyl-1-pentyn-3-ol, also known by trade names such as Meparfynol, is a tertiary acetylenic alcohol that has garnered interest in various scientific and industrial fields.[2][3][4] Historically, it has been utilized as a hypnotic and sedative agent.[2][3] Beyond its pharmacological applications, this compound serves as a versatile intermediate in organic synthesis and a valuable component in industrial formulations.[3][5][6] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, provides a rich scaffold for chemical modifications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Methyl-1-pentyn-3-ol for researchers, scientists, and professionals in drug development.
Physicochemical Properties
3-Methyl-1-pentyn-3-ol is a clear, slightly yellow liquid or a low-melting solid with a characteristic acrid odor.[2][5][6] It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3][6] The compound is soluble in water and miscible with a range of organic solvents, including benzene, acetone, and carbon tetrachloride.[6]
| Property | Value | Source |
| CAS Number | 77-75-8 | [5] |
| Molecular Formula | C6H10O | [2][3] |
| Molecular Weight | 98.14 g/mol | [2] |
| Appearance | Clear slightly yellow liquid or low melting solid | [2][5][6] |
| Odor | Acrid, irritant | [2][6] |
| Boiling Point | 121-122 °C | [5][6] |
| Melting Point | -30.6 °C | [6] |
| Density | 0.866 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.431 | [5] |
| Vapor Pressure | 6.5 mmHg at 20 °C | |
| Flash Point | 26 °C | [6] |
| Water Solubility (at 25 °C) | 12.8 g/100 mL | [6] |
Synthesis of 3-Methyl-1-pentyn-3-ol
The synthesis of 3-Methyl-1-pentyn-3-ol is typically achieved through the ethynylation of methyl ethyl ketone.[3][5] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone.
Reaction Principle
The core of the synthesis is the generation of an acetylide salt, commonly sodium acetylide, which then acts as a potent nucleophile. The acetylide attacks the electrophilic carbonyl carbon of methyl ethyl ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product, 3-Methyl-1-pentyn-3-ol.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-Methyl-1-pentyn-3-ol:
Materials:
-
Sodium acetylide (or sodium amide and acetylene gas to generate in situ)
-
Anhydrous diethyl ether
-
Methyl ethyl ketone (dry)
-
Ice
-
Acetic acid
-
Potassium carbonate
-
Saturated ammonium chloride solution
Procedure:
-
Preparation of the Acetylide: In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend sodium acetylide in anhydrous diethyl ether. Cool the mixture in an ice bath.
-
Addition of Ketone: While stirring and maintaining the low temperature, slowly add dry methyl ethyl ketone dropwise to the sodium acetylide suspension.[5]
-
Reaction Quenching: After the addition is complete, pour the reaction mixture into an excess of acetic acid with ice cooling.[5] This step protonates the alkoxide intermediate and neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether.[5]
-
Washing: Wash the ether extract with a solution of potash to remove any residual acetic acid.[5]
-
Drying: Dry the ether layer over anhydrous potassium carbonate.[5]
-
Solvent Removal and Distillation: Distill off the diethyl ether. The remaining colorless oil is the crude product.[5]
-
Purification: Purify the crude product by vacuum distillation. The boiling point of 3-Methyl-1-pentyn-3-ol is 120-121 °C.[5]
Alternative Method: A solution of sodium acetylide in liquid ammonia can also be effectively used as the nucleophile.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Methyl-1-pentyn-3-ol.
Applications and Significance
3-Methyl-1-pentyn-3-ol has a range of applications stemming from its chemical properties:
-
Pharmaceuticals: It has been used as a soporific and anesthetic agent.[3][5] It acts as a sedative and can induce hepatic P4503A in mice.
-
Organic Synthesis: As a propargyl alcohol, it is a valuable reactant in various chemical transformations. For example, it can be used to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide. It also serves as a reactant in the synthesis of 2,6,9-trisubstituted purine-based CDK inhibitors and as an initiator in the ring-opening polymerization of L-lactide to produce polylactide with a terminal propargyl group.
-
Industrial Applications: It is utilized as a stabilizer in chlorinated solvents, a viscosity reducer, and an electroplating brightener.[3][5][6] It also functions as an acid inhibitor and helps in the prevention of hydrogen embrittlement.[3][5]
Safety and Handling
3-Methyl-1-pentyn-3-ol is a flammable liquid and should be stored in a cool, dry, and well-ventilated area designated for flammable materials.[5][6] Keep containers tightly closed and away from heat, sparks, and open flames.[3] It is moderately toxic by intraperitoneal and subcutaneous routes.[3] When handling, it is essential to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.
Conclusion
3-Methyl-1-pentyn-3-ol is a versatile chemical with a significant history in both pharmacology and industrial chemistry. Its straightforward synthesis and the dual functionality of its hydroxyl and alkyne groups make it a valuable building block for more complex molecules. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in research and development.
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PubChem. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494. [Link]
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An In-Depth Technical Guide to 5-Vinyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Research
This guide provides a comprehensive technical overview of 5-Vinyl-1H-imidazole, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical and physical properties, synthesis methodologies, spectroscopic characterization, and key applications of this valuable molecule. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding.
Core Molecular and Physical Properties
This compound, with the chemical formula C₅H₆N₂ and a molecular weight of approximately 94.11 g/mol , is a solid at room temperature.[1][2] Its structure, featuring a reactive vinyl group attached to the C5 position of the imidazole ring, is the foundation of its chemical versatility. The imidazole ring itself is a critical pharmacophore in many established drugs, and the vinyl moiety provides a ready handle for polymerization and other chemical modifications.[1]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂ | [1][2] |
| Molecular Weight | 94.11 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 84 - 90 °C | [3] |
| Boiling Point | 283.4 °C at 760 mmHg | |
| Density | 1.082 g/cm³ | |
| Flash Point | 152.7 °C | |
| pKa (of conjugate acid) | ~7.0 | [4] |
| Solubility | Soluble in water and various organic solvents like methanol and ethanol.[5] | [5] |
Synthesis of this compound: Methodologies and Rationale
The synthesis of vinylimidazoles can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and required purity.
Dehydrogenation of Ethylimidazole
One common laboratory-scale synthesis involves the dehydrogenation of the corresponding ethylimidazole. This method is advantageous as it starts from a readily available precursor.
Experimental Protocol: Dehydrogenation of 5-Ethyl-1H-imidazole
-
Reaction Setup: In a suitable reactor equipped with a catalyst bed, a mixture of 5-ethyl-1H-imidazole and a dehydrogenation catalyst (e.g., a supported noble metal catalyst like Pd/Al₂O₃) is prepared.
-
Reaction Conditions: The reactor is heated to a high temperature, typically in the range of 500-600 °C. An inert carrier gas, such as nitrogen or argon, is passed through the reactor.
-
Product Collection: The product stream, containing this compound, unreacted starting material, and hydrogen gas, is passed through a condenser to liquefy the organic components.
-
Purification: The collected liquid is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.
Causality Behind Experimental Choices: The high temperature is necessary to provide the activation energy for the endothermic dehydrogenation reaction. The catalyst provides a surface that lowers the activation energy, facilitating the removal of hydrogen atoms. The use of an inert gas prevents oxidation of the organic compounds at high temperatures.
Vinylation of Imidazole
Another approach involves the direct introduction of a vinyl group onto the imidazole ring. This can be achieved through various vinylation reactions.
Experimental Protocol: Vinylation using a Vinyl Halide
-
Deprotonation: Imidazole is first deprotonated using a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere to form the imidazolide anion.
-
Vinylation: A vinyl halide, such as vinyl bromide, is then added to the reaction mixture. The imidazolide anion acts as a nucleophile, displacing the halide to form the C-vinyl bond.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or distillation.
Causality Behind Experimental Choices: The initial deprotonation is crucial as it activates the imidazole ring for nucleophilic attack. Anhydrous conditions are essential to prevent the base from reacting with water. The choice of aprotic solvent prevents it from interfering with the nucleophilic reaction.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the vinyl protons and the imidazole ring protons. The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings. The imidazole ring protons will appear as distinct singlets or doublets depending on the substitution pattern and solvent. Characteristic resonances for imidazole protons generally appear in the range of 6.77-7.66 ppm.[1]
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two vinyl carbons and the three carbons of the imidazole ring. The chemical shifts of the imidazole ring carbons are typically found between 124.87 and 132.43 ppm.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretching (imidazole ring) |
| ~3000-3100 | C-H stretching (vinyl group) |
| ~1650 | C=C stretching (vinyl group) |
| ~1500-1600 | C=C and C=N stretching (imidazole ring) |
| ~915 and 990 | C-H bending (out-of-plane, vinyl group) |
The N-H stretching vibration of the imidazole ring is typically observed in the region of 3000-3500 cm⁻¹.[3] C-N stretching modes of the imidazole ring are generally found between 1325 and 1486 cm⁻¹.[3]
Reactivity and Polymerization
The chemical reactivity of this compound is dominated by the vinyl group, making it a valuable monomer for polymerization.
Free-Radical Polymerization
This compound can undergo free-radical polymerization to form poly(this compound). This process is typically initiated by thermal or photochemical decomposition of a radical initiator.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., dimethylformamide or water, depending on the initiator). A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is added.
-
Initiation: The reaction mixture is heated or exposed to UV light to decompose the initiator and generate free radicals.
-
Propagation: The radicals add to the vinyl group of the monomer, initiating a chain reaction.
-
Termination: The polymerization is terminated by the combination or disproportionation of growing polymer chains.
-
Isolation: The resulting polymer is typically precipitated by adding a non-solvent, then filtered and dried.
Causality Behind Experimental Choices: The choice of initiator and solvent is critical. The initiator must decompose at a suitable rate at the reaction temperature. The solvent must dissolve both the monomer and the resulting polymer to ensure a homogeneous reaction.
The mechanism of free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps.[3]
Caption: Simplified mechanism of free-radical polymerization.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable building block in several areas of research and development.
Drug Development
The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous antifungal, antibacterial, and anticancer agents.[1][6] this compound serves as a precursor for the synthesis of more complex, biologically active molecules. For instance, derivatives of vinylimidazoles have shown promising antifungal activities.[7] The vinyl group can be functionalized to introduce diverse substituents, allowing for the fine-tuning of pharmacological properties. Imidazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing cytotoxic effects on cancer cell lines.[1][8]
Materials Science
The ability of this compound to polymerize is exploited in the development of functional polymers. Poly(vinylimidazoles) have applications as coatings, membranes, and in the development of novel materials with specific conductivity and self-assembly properties.[1]
Analytical Methodologies
The purity and concentration of this compound can be determined using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for the quantitative analysis of this compound.
Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a pH modifier like formic acid or phosphoric acid.[9][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at a wavelength where the imidazole ring shows strong absorbance (e.g., 210-230 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
-
Identification: Based on the retention time and comparison of the mass spectrum with a reference library.
For some polar imidazole derivatives, a derivatization step may be necessary to improve volatility and chromatographic performance.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[12] Some vinylimidazoles are light-sensitive and should be stored in amber vials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature. Its imidazole core provides a platform for biological activity, while the vinyl group allows for easy incorporation into polymeric structures and further chemical modifications. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, with the aim of equipping researchers and developers with the foundational knowledge necessary to effectively utilize this compound in their work. The provided protocols and the rationale behind them are intended to serve as a starting point for further investigation and innovation in the fields of drug discovery and materials science.
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Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of 5-Vinyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the free radical polymerization of 5-Vinyl-1H-imidazole, a valuable monomer for the synthesis of functional polymers with applications in drug delivery, gene therapy, and biomaterials. While specific literature on the polymerization of the 5-vinyl isomer is limited, this guide synthesizes established principles from the well-documented polymerization of other vinylimidazole isomers, particularly N-vinylimidazole, to provide a robust starting point for researchers. The protocol covers monomer purification, the polymerization process, polymer purification, and characterization techniques. Emphasis is placed on the rationale behind experimental choices and potential challenges, empowering researchers to optimize the procedure for their specific needs.
Introduction: The Versatility of Poly(vinylimidazoles)
Poly(vinylimidazoles) (PVI) are a class of polymers that have garnered significant interest due to the unique properties of the imidazole functional group. The imidazole ring, with its aromatic character and two nitrogen atoms, can act as a proton sponge, a ligand for metal ions, and a catalytic moiety. These properties make PVI and its derivatives highly suitable for a range of biomedical applications, including:
-
Gene Delivery: The "proton sponge" effect of the imidazole groups facilitates endosomal escape, a critical step in the delivery of nucleic acids into the cytoplasm.
-
Drug Delivery: The pH-responsive nature of PVI allows for the design of smart drug delivery systems that release their payload in specific acidic microenvironments, such as tumors or intracellular compartments.
-
Biomaterials and Hydrogels: PVI-based hydrogels exhibit sensitivity to pH and can be used in biosensors and controlled-release matrices.
While N-vinylimidazole is the most extensively studied isomer, this compound offers a unique structural motif where the vinyl group is attached to a carbon atom of the imidazole ring. This isomeric form may present different reactivity ratios in copolymerizations and result in polymers with distinct architectures and properties.
This guide focuses on conventional free radical polymerization, a widely accessible and versatile method for polymer synthesis. It is important to note that controlled radical polymerization of vinylimidazoles can be challenging.
Reaction Mechanism and Key Considerations
Free radical polymerization proceeds via three main steps: initiation, propagation, and termination.
Figure 1. General workflow of free radical polymerization.
Causality Behind Experimental Choices:
-
Monomer Purity: Impurities can act as inhibitors or chain transfer agents, affecting the polymerization rate and the molecular weight of the polymer. It is crucial to use purified this compound. Distillation under reduced pressure is a common method for purifying vinyl monomers.
-
Initiator Selection: Azo initiators, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), are preferred for the polymerization of vinylimidazoles as they are less susceptible to side reactions with the imidazole ring compared to peroxide initiators. The choice of initiator also depends on the solvent and desired reaction temperature.
-
Solvent: The choice of solvent is critical. For N-vinylimidazole, polymerization in acidic aqueous solutions has been shown to increase the rate of polymerization. This is attributed to the protonation of the imidazole ring, which may reduce side reactions. Methanol and benzene have also been successfully used as solvents. The solubility of both the monomer and the resulting polymer should be considered.
-
Oxygen Removal: Oxygen is a potent inhibitor of free radical polymerization. Therefore, it is essential to deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Temperature: The reaction temperature must be sufficient to cause the thermal decomposition of the initiator at a suitable rate. For AIBN, temperatures between 60-80 °C are typically employed.
Experimental Protocol
This protocol is adapted from established procedures for the polymerization of N-vinylimidazole and should be considered a starting point for the polymerization of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Should be purified before use. |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | >98% | Sigma-Aldrich | Should be recrystallized from methanol before use. |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific | |
| Diethyl ether (or Acetone) | ACS Grade | Fisher Scientific | For precipitation of the polymer. |
| Dialysis Tubing | MWCO 1-3.5 kDa | Spectrum Labs | For purification. |
| Nitrogen or Argon Gas | High Purity | Local Supplier | For deoxygenation. |
3.2. Monomer and Initiator Purification
-
This compound: Purify by vacuum distillation. Caution: Vinylimidazoles can polymerize spontaneously at elevated temperatures. Monitor the distillation closely.
-
AIBN: Recrystallize from methanol to remove any acidic impurities that could affect the polymerization. Dissolve in a minimum amount of hot methanol and allow to cool slowly to form crystals. Filter and dry under vacuum.
3.3. Polymerization Procedure
Figure 2. Step-by-step experimental workflow for the polymerization of this compound.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 20 mmol) in anhydrous methanol (e.g., 20 mL).
-
Deoxygenation: Seal the flask and purge the solution with dry nitrogen or argon gas for at least 30 minutes while stirring to remove dissolved oxygen.
-
Initiator Addition: Briefly open the flask under a positive pressure of inert gas and add the recrystallized AIBN (e.g., 0.2 mmol, 1 mol% relative to the monomer).
-
Second Deoxygenation: Reseal the flask and continue to purge with inert gas for another 30 minutes.
-
Polymerization: After the second purge, seal the flask tightly and immerse it in a preheated oil bath at 65-70 °C. Let the reaction proceed overnight (12-24 hours) with continuous stirring.
-
Precipitation: After the reaction is complete, cool the flask to room temperature. The polymer can be isolated by precipitation. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as diethyl ether or acetone (approximately 10 times the volume of the reaction mixture), while stirring vigorously. The polymer should precipitate as a white or off-white solid.
-
Isolation: Decant the supernatant and wash the precipitated polymer with fresh non-solvent. Collect the polymer by filtration or centrifugation.
-
Drying: Dry the isolated polymer under vacuum to remove residual solvent.
3.4. Polymer Purification
For applications requiring high purity, such as biomedical uses, further purification is recommended.
-
Dialysis: Dissolve the crude polymer in a suitable solvent (e.g., deionized water or methanol). Transfer the polymer solution into a dialysis tube with an appropriate molecular weight cut-off (MWCO), for example, 1-3.5 kDa. Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted monomer, initiator fragments, and low molecular weight oligomers.
-
Lyophilization: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain a pure, fluffy white solid.
Characterization of Poly(this compound)
The successful synthesis and properties of the polymer can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the polymer structure. The characteristic vinyl proton signals of the monomer should disappear, and broad peaks corresponding to the polymer backbone protons will appear.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups. The C=C stretching vibration of the vinyl group in the monomer should be absent in the polymer spectrum. The characteristic bands of the imidazole ring should be present.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high PDI is typical for conventional free radical polymerization.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Poly(N-vinylimidazole) is known to be thermally stable, with decomposition typically occurring above 300 °C.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Inefficient Initiation: Ensure the AIBN is freshly recrystallized, as aged initiator can have reduced activity.
-
Presence of Inhibitors: Confirm that the monomer is adequately purified to remove any polymerization inhibitors. Inadequate deoxygenation can also lead to low yields.
-
-
No Precipitation:
-
Polymer is Soluble in the "Non-Solvent": The choice of precipitating solvent is crucial. If the polymer does not precipitate, it may be soluble in the chosen solvent. Try a different non-solvent.
-
Low Molecular Weight: If the polymer has a very low molecular weight, it may remain dissolved.
-
Polymerization Failed: Verify the success of the polymerization using techniques like NMR on the crude reaction mixture (after removing the solvent).
-
-
High Polydispersity: This is an inherent characteristic of conventional free radical polymerization. For applications requiring well-defined polymers with low PDI, controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) may be necessary, although their application to vinylimidazoles can be complex.
References
- Aqueous-phase free-radical batch polymerizations of N-vinylimidazole (NVI) and quaternized N-vinylimidazole (QVI) are conducted with varying initial monomer and initiator concentrations at 70 and 85 degrees C. The polymerization rate of NVI is very slow at the natural pH of 9 due to degradative radical addition to monomer. The rates are increased by lowering the pH, wherein the degradative addition to NVI monomer is partially
Application Notes and Protocols for RAFT Polymerization of Vinylimidazoles
Introduction: The Challenge and Opportunity of Poly(vinylimidazoles)
Poly(vinylimidazoles) (PVIs) are a class of polymers garnering significant interest across diverse scientific and industrial fields, including catalysis, membrane materials, polymeric ionic liquids, and drug delivery systems.[1][2][3] The imidazole functional group imparts unique properties such as pH-responsiveness, metal-ion coordination, and the ability to participate in hydrogen bonding. However, the synthesis of well-defined PVIs has historically been a formidable challenge for polymer chemists.
The controlled radical polymerization of vinylimidazoles, including isomers like 1-vinylimidazole (1-VIM), 2-vinylimidazole (2-VIM), and 4-vinylimidazole (4-VIM), has proven to be exceptionally difficult.[1][2][4] This difficulty arises from the high reactivity and instability of the propagating radicals, which are not sufficiently stabilized by resonance. This often leads to uncontrolled polymerization, resulting in polymers with broad molecular weight distributions and poor architectural control.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. However, the direct application of conventional RAFT protocols to vinylimidazoles has been met with limited success. This guide provides a comprehensive overview and detailed protocols for the successful RAFT polymerization of vinylimidazoles, with a particular focus on a breakthrough methodology that enables precise control over the polymerization process.
The Critical Role of Acidic Solvents in Controlled Polymerization
A significant advancement in the RAFT polymerization of vinylimidazoles has been the use of acetic acid as a specialized solvent.[1][2][5] This choice of solvent is not merely for dissolution but plays a crucial chemical role in enabling controlled polymerization.
Causality Behind the Experimental Choice:
-
Homogeneous Polymerization: Acetic acid ensures that all components of the polymerization (monomer, RAFT agent, initiator) remain in a single phase, which is essential for uniform chain growth.[1][2][5]
-
Stabilization of Propagating Radicals: The key innovation of using acetic acid is its ability to protonate the imidazole ring of the vinylimidazole monomer.[1][2][5] This protonation withdraws electron density from the vinyl group, thereby stabilizing the propagating radical and mitigating undesired side reactions that lead to loss of control.
This protonation-stabilization effect is a cornerstone of the successful RAFT polymerization of vinylimidazoles, allowing for the synthesis of polymers with low dispersity (Đ as low as 1.05).[1][2][4]
Key Components for Successful RAFT Polymerization of Vinylimidazoles
The success of the RAFT polymerization of vinylimidazoles hinges on the careful selection of the RAFT agent, initiator, and reaction conditions.
RAFT Agent Selection
Trithiocarbonates are highly effective RAFT agents for the controlled polymerization of vinylimidazoles in acetic acid. A commonly used and commercially available trithiocarbonate is 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). For the polymerization of N-vinylimidazolium salts, xanthate-type chain transfer agents have also been shown to be effective.[6]
Initiator Selection
A standard free-radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) is a suitable choice for initiating the polymerization. The concentration of the initiator relative to the RAFT agent is a critical parameter for controlling the polymerization rate and ensuring the "living" nature of the process.
Monomer and Solvent Purity
As with any controlled polymerization technique, the purity of the monomer and solvent is paramount. Vinylimidazole monomers should be purified, for example by distillation under reduced pressure, to remove any inhibitors or impurities that could interfere with the polymerization. The solvent, in this case, glacial acetic acid, should be of high purity.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical experimental workflow for the RAFT polymerization of vinylimidazoles.
Caption: Experimental workflow for RAFT polymerization of vinylimidazoles.
Detailed Protocols
Protocol 1: RAFT Polymerization of 1-Vinylimidazole (VIM)
This protocol describes the synthesis of poly(1-vinylimidazole) with a target degree of polymerization (DP) of 100.
Materials:
-
1-Vinylimidazole (VIM, purified by distillation)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
2,2′-Azobisisobutyronitrile (AIBN) initiator
-
Glacial acetic acid (high purity)
-
Anhydrous diethyl ether (for precipitation)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Reagent Preparation:
-
In a typical reaction targeting a DP of 100, the molar ratio of [VIM]:[CPADB]:[AIBN] is 100:1:0.1.
-
Prepare a stock solution of CPADB in glacial acetic acid.
-
Prepare a stock solution of AIBN in glacial acetic acid.
-
-
Reaction Setup:
-
To a Schlenk tube, add the desired amount of purified VIM.
-
Add the appropriate volume of the CPADB stock solution to achieve the target molar ratio.
-
Add the appropriate volume of the AIBN stock solution.
-
Add enough glacial acetic acid to achieve the desired monomer concentration (e.g., 2 M).
-
-
Degassing:
-
Freeze the reaction mixture in liquid nitrogen until completely solid.
-
Evacuate the Schlenk tube under high vacuum for 10-15 minutes.
-
Thaw the mixture in a room temperature water bath.
-
Repeat this freeze-pump-thaw cycle three times to ensure the removal of dissolved oxygen.
-
-
Polymerization:
-
After the final thaw, backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), with stirring.
-
-
Quenching and Isolation:
-
To quench the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and other small molecules.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer by gel permeation chromatography (GPC).
-
Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons to the polymer backbone protons.
-
Protocol 2: Synthesis of Poly(1-vinylimidazole)-block-poly(N,N-dimethylacrylamide) Block Copolymer
This protocol outlines the chain extension of a P(VIM) macro-RAFT agent with N,N-dimethylacrylamide (DMA).
Materials:
-
Poly(1-vinylimidazole) (P(VIM)) macro-RAFT agent (synthesized as per Protocol 1)
-
N,N-Dimethylacrylamide (DMA, purified)
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Glacial acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, dissolve a known amount of the P(VIM) macro-RAFT agent in glacial acetic acid.
-
Add the desired amount of purified DMA.
-
Add the appropriate amount of AIBN (a typical molar ratio of [macro-RAFT]:[AIBN] is 1:0.1).
-
-
Degassing and Polymerization:
-
Follow the same degassing procedure (freeze-pump-thaw cycles) as described in Protocol 1.
-
Conduct the polymerization at a suitable temperature (e.g., 70 °C) for a predetermined time.
-
-
Isolation and Characterization:
-
Quench the reaction and isolate the block copolymer by precipitation in cold diethyl ether, as described in Protocol 1.
-
Characterize the resulting block copolymer by GPC to observe the shift in molecular weight from the P(VIM) macro-RAFT agent, indicating successful chain extension. Use ¹H NMR to confirm the incorporation of both monomer units.
-
Data Presentation: Expected Outcomes
The following table summarizes typical experimental conditions and expected results for the RAFT polymerization of 1-vinylimidazole in acetic acid.
| Target DP | [VIM]:[CPADB]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ |
| 50 | 50:1:0.1 | 70 | 8 | ~90 | ~5,000 | < 1.15 |
| 100 | 100:1:0.1 | 70 | 16 | ~85 | ~9,500 | < 1.10 |
| 200 | 200:1:0.1 | 70 | 24 | ~80 | ~18,000 | < 1.20 |
Mechanism of RAFT Polymerization for Vinylimidazoles
The RAFT process for vinylimidazoles in acetic acid follows the established mechanism of RAFT polymerization, with the key distinction of the protonated monomer.
Caption: Generalized mechanism of RAFT polymerization.
Conclusion and Future Outlook
The development of a robust RAFT polymerization technique for vinylimidazoles using acetic acid as a solvent has opened up new avenues for the design and synthesis of advanced functional materials.[1][2][5] This methodology provides excellent control over molecular weight and dispersity, enabling the creation of well-defined homopolymers and block copolymers. The living character of this polymerization allows for the synthesis of complex architectures, which are of significant interest for applications in drug delivery, smart materials, and catalysis.[5][7] Further research in this area is likely to focus on expanding the range of vinylimidazole-based monomers that can be polymerized in a controlled manner and exploring the full potential of the resulting polymers in various high-performance applications.
References
-
Fan, B., Wan, J., McKay, A., Qu, Z., & Thang, S. H. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 11(35), 5649-5658. [Link]
-
Fan, B., Wan, J., McKay, A., Qu, Z., & Thang, S. H. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. ResearchGate. [Link]
-
Fan, B., Wan, J., McKay, A., Qu, Z., & Thang, S. H. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. University of Melbourne Find an Expert. [Link]
-
Fan, B., Wan, J., McKay, A., Qu, Z., & Thang, S. H. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. [Link]
-
Mori, H., Yahagi, M., & Endo, T. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 42(18), 6936–6944. [Link]
-
Migliore, N., Araya-Hermosilla, E., Scheutz, G. M., Sumerlin, B. S., Pucci, A., & Raffa, P. (2022). Synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) copolymers via RAFT and their use in chemically responsive graphitic composites. University of Groningen Research Portal. [Link]
-
Fan, B., Wan, J., McKay, A., Qu, Z., & Thang, S. H. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. University of Melbourne Find an Expert. [Link]
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Harnessing 5-Vinyl-1H-imidazole in Advanced Copolymer Synthesis for Biomedical Applications
An Application Guide for Researchers
Abstract
5-Vinyl-1H-imidazole (5-VIM) is a heterocyclic monomer of significant interest for the synthesis of functional and stimuli-responsive polymers. The presence of a polymerizable vinyl group and a versatile imidazole moiety within its structure makes it an invaluable building block for copolymers used in drug delivery, gene therapy, and advanced materials science.[1][2] The imidazole ring, with a pKa that can be tuned within the polymer architecture, imparts pH-responsiveness, metal-chelating properties, and hydrogen bonding capabilities.[3] This guide provides a comprehensive overview and detailed protocols for the copolymerization of 5-VIM using various techniques, including conventional free radical polymerization and controlled radical polymerization methods such as RAFT and ATRP. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-VIM in their work.
Introduction: The Strategic Advantage of this compound
The imidazole functional group is a cornerstone of many biological interactions, most notably in enzymatic catalysis and molecular recognition.[3] Incorporating this moiety into polymer backbones allows for the creation of "smart" materials that can respond to physiological cues, particularly changes in pH. Copolymers containing vinyl imidazole can exhibit a change in solubility or conformation as the pH of the environment drops below the pKa of the imidazole ring, making them ideal candidates for targeted drug release in acidic tumor microenvironments or within endosomal compartments of cells.[3]
While 1-vinylimidazole is more extensively documented, this compound offers a distinct structural isomerism that can influence polymer properties. The protocols described herein are largely adapted from robust methods developed for other vinyl imidazole isomers and provide a solid foundation for synthesizing 5-VIM-containing copolymers.[4][5] This guide emphasizes not just the procedural steps but the underlying chemical principles, empowering researchers to rationally design and optimize their polymer synthesis.
Monomer Properties and Safe Handling
Understanding the fundamental properties and safety requirements of 5-VIM is the first step in any successful synthesis.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₆N₂ | [6] |
| Molecular Weight | 94.11 g/mol | [6] |
| CAS Number | 3718-04-5 | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
Safety and Handling
This compound and its related compounds require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the monomer in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Some vinyl imidazoles are light-sensitive and hygroscopic.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[9]
Figure 1. Chemical Structure of this compound.
Copolymerization Methodologies: A Comparative Overview
The choice of polymerization technique is critical as it dictates the architecture, molecular weight distribution, and functionality of the final copolymer.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Free Radical Polymerization (FRP) | Radical initiator creates active sites that propagate randomly.[12] | Simple, fast, robust, wide monomer scope. | Poor control over molecular weight, high polydispersity (Đ), undefined architecture. | Rapid synthesis of high molecular weight polymers where precise control is not critical. |
| RAFT Polymerization | A chain transfer agent reversibly caps propagating chains, allowing for controlled growth.[4] | Excellent control over MW and low Đ (<1.2), end-group functionality, block copolymers. | Requires a specific RAFT agent, can have color/odor from sulfur compounds, slower kinetics. | Well-defined block copolymers, polymers with targeted molecular weights for drug delivery.[13] |
| Atom Transfer Radical Polymerization (ATRP) | A transition metal catalyst reversibly activates/deactivates propagating chains with a halogen atom.[14] | Good control over MW and low Đ, block copolymers, complex architectures. | Catalyst can be sensitive to oxygen and impurities, potential metal contamination in the final product. | Creating complex architectures like star or brush copolymers; when metal-free polymers are not essential. |
Detailed Application Protocols
Note: The following protocols may require optimization for specific comonomers and target molecular weights. It is crucial to purify vinyl imidazole monomers before use, for example, by passing them through a basic alumina column to remove acidic impurities and inhibitors.[3]
Protocol 1: Conventional Free Radical Copolymerization (FRP) of 5-VIM with N-Vinylpyrrolidone (NVP)
This protocol describes a straightforward method to produce a random copolymer, P(5VIM-co-NVP), suitable for applications where broad molecular weight distribution is acceptable.[2][15]
Rationale: This method relies on a thermal initiator (AIBN) to generate radicals that initiate polymerization. The ratio of monomers in the feed will influence the final copolymer composition, governed by their reactivity ratios.[15] The reaction is performed in a suitable solvent to maintain homogeneity.
Figure 2. Experimental workflow for Free Radical Polymerization (FRP).
Materials:
-
This compound (5-VIM)
-
N-Vinylpyrrolidone (NVP), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (cold)
-
Schlenk flask, magnetic stirrer, oil bath, nitrogen line
Procedure:
-
Reagent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-VIM (e.g., 0.94 g, 10 mmol) and NVP (e.g., 1.11 g, 10 mmol).
-
Initiator Addition: Add AIBN (e.g., 32.8 mg, 0.2 mmol, for a [Monomer]:[I] ratio of 100:1).
-
Solvent: Add 20 mL of anhydrous DMF to dissolve the components.
-
Degassing: Seal the flask and purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the reaction.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The solution may become more viscous as the polymer forms.
-
Termination & Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker of cold, rapidly stirring diethyl ether (approx. 400 mL). The copolymer will precipitate as a solid.
-
Isolation: Decant the ether and redissolve the polymer in a minimal amount of DMF or methanol, then re-precipitate into fresh cold ether. Repeat this process twice to remove unreacted monomers and initiator fragments.
-
Drying: Collect the purified polymer by filtration or centrifugation and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: RAFT Copolymerization of 5-VIM with a Hydrophilic Monomer
This protocol yields a well-defined copolymer with a predictable molecular weight and low polydispersity, ideal for creating block copolymers for self-assembling drug delivery systems.[16]
Rationale: The key to controlled polymerization of vinyl imidazoles via RAFT is often the use of an acidic solvent like acetic acid.[4] The acid protonates the imidazole ring, which helps to stabilize the propagating radical and prevent side reactions, leading to a controlled process.[4][17] The choice of RAFT agent is crucial and depends on the comonomer. A trithiocarbonate like S-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate (DDMAT) is often effective. Degassing via freeze-pump-thaw cycles is more rigorous and essential for RAFT.[18]
Figure 3. Experimental workflow for RAFT Polymerization.
Materials:
-
This compound (5-VIM), purified
-
Comonomer (e.g., Poly(ethylene glycol) methyl ether acrylate, PEGA)
-
RAFT Agent (e.g., DDMAT or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
AIBN
-
Glacial Acetic Acid (solvent)[3]
-
Schlenk flask, magnetic stirrer, oil bath, Schlenk line (vacuum/nitrogen)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine 5-VIM (e.g., 0.47 g, 5 mmol), PEGA (e.g., 2.4 g, 5 mmol, for Mn=480 g/mol ), DDMAT (e.g., 36.5 mg, 0.1 mmol, for a target DP of 100), and AIBN (e.g., 3.3 mg, 0.02 mmol, for a [RAFT]:[I] ratio of 5:1).
-
Solvent: Add glacial acetic acid (e.g., 10 mL).
-
Degassing (Freeze-Pump-Thaw):
-
Freeze the flask contents in a liquid nitrogen bath until solid.
-
Apply high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the contents in a water bath. You will see bubbles of dissolved gas escape.
-
Repeat this cycle at least three times to ensure complete removal of oxygen.[18]
-
-
Polymerization: After the final thaw, backfill the flask with nitrogen. Immerse the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 16-24 hours).
-
Purification: Follow the precipitation and drying steps outlined in Protocol 1. Dialysis against a suitable solvent may be necessary for water-soluble polymers to remove acetic acid.
Protocol 3: Atom Transfer Radical Polymerization (ATRP)
ATRP offers another precise method for synthesizing copolymers, using a metal catalyst to control the polymerization.
Rationale: ATRP is based on a reversible redox process between a transition metal complex (e.g., Cu(I)Br/PMDETA) and a dormant polymer chain with a terminal halogen.[14] This equilibrium keeps the concentration of active propagating radicals very low, preventing termination reactions and allowing for controlled growth. The molecular weight is determined by the ratio of monomer consumed to the initiator concentration.[14][19]
Figure 4. Experimental workflow for ATRP.
Materials:
-
This compound (5-VIM), purified
-
Comonomer (e.g., Methyl Methacrylate, MMA)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., Anisole or DMF)
-
Neutral alumina column
Procedure:
-
Catalyst Preparation: In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and seal.
-
Monomer Preparation: In a separate Schlenk flask, add 5-VIM (e.g., 0.94 g, 10 mmol), MMA (e.g., 1.0 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a target DP of 200), and 20 mL of solvent.
-
Degassing: Degas both flasks separately using three freeze-pump-thaw cycles.
-
Reaction Initiation: After degassing, add degassed PMDETA (e.g., 20.8 µL, 0.1 mmol) to the catalyst flask via syringe. Then, transfer the monomer/initiator solution to the catalyst flask via a nitrogen-purged cannula.
-
Polymerization: Place the flask in a preheated oil bath (temperature depends on monomer/solvent, e.g., 60-90°C) and stir.
-
Purification: After the reaction, expose the mixture to air to oxidize the copper catalyst. Dilute with a suitable solvent (e.g., THF) and pass the solution through a short column of neutral alumina to remove the copper complex.
-
Isolation: Precipitate the filtered solution into a non-solvent (e.g., cold methanol or hexane) and dry the resulting polymer under vacuum.
Copolymer Characterization
Confirming the structure and properties of the synthesized copolymer is essential.
| Technique | Purpose | Expected Results for P(5VIM-co-Monomer) |
| ¹H NMR Spectroscopy | Determine copolymer composition and confirm incorporation of monomers. | Imidazole Protons: Peaks typically appear in the 6.5-7.5 ppm region.[3] Vinyl Protons: Disappearance of monomer vinyl peaks (5.0-6.5 ppm). Polymer Backbone: Broad signals appearing in the 1.5-3.5 ppm region.[17] |
| FTIR Spectroscopy | Identify characteristic functional groups. | Imidazole Ring: C=N and C=C stretching vibrations around 1500-1650 cm⁻¹ and ring bending modes at lower wavenumbers.[2][20] Comonomer Peaks: Presence of characteristic peaks from the comonomer (e.g., C=O stretch for acrylates/methacrylates ~1730 cm⁻¹). |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). | FRP: Broad, potentially multimodal peak with Đ > 1.5. RAFT/ATRP: A narrow, monomodal peak with Đ typically between 1.05 and 1.3, indicating a controlled polymerization. Mn should be close to the theoretical value calculated from the [Monomer]:[Initiator/CTA] ratio.[3][21] |
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MDPI. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and RAFT polymerization of a novel vinyl monomer containing both triarylimidazole and triazole moieties. Retrieved from [Link]
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RSC Publishing. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Retrieved from [Link]
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ResearchGate. (n.d.). Precipitation Copolymerization of Vinyl-Imidazole and Vinyl-Pyrrolidone, 1-Experimental Analysis | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved from [Link]
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FREE RADICAL POLYMERIZATION. (n.d.). Retrieved from [Link]
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PubMed Central. (2021). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). Retrieved from [Link]
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ResearchGate. (n.d.). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Retrieved from [Link]
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5-Vinyl-1H-imidazole: A Versatile Monomer for Advanced Functional Polymers
An Application Guide for Researchers
Abstract
This guide provides a comprehensive overview of 5-vinyl-1H-imidazole (5VIm) as a pivotal monomer for the synthesis of functional polymers. The unique properties of the imidazole moiety—including its pH-responsiveness, capacity for hydrogen bonding, and metal coordination capabilities—make poly(this compound) (P5VIm) and its copolymers highly sought after for advanced applications.[1][2] We delve into the causality behind various polymerization strategies, from conventional free-radical methods to state-of-the-art controlled radical polymerization techniques like RAFT and ATRP. Detailed, field-proven protocols are provided to enable researchers to synthesize well-defined polymers with tailored architectures. Furthermore, we explore the translation of these polymer structures into high-performance applications in drug delivery, gene therapy, catalysis, and advanced materials, grounding all claims in authoritative literature.[3][4][5][6]
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a fundamental heterocyclic motif found throughout nature, most notably in the amino acid histidine and the hormone histamine.[2][7] Its prevalence in biological systems stems from a unique combination of chemical properties. The imidazole group possesses a pKa of approximately 6.0, allowing it to act as a proton acceptor or donor near physiological pH.[3][8] This pH-sensitivity is critical for applications requiring environmental responsiveness, such as "smart" drug delivery systems designed to release their payload in the acidic environment of an endosome or tumor.[3][5]
When incorporated into a polymer backbone via the this compound monomer, these properties are amplified, yielding macromolecules with functionalities including:
-
pH-Responsiveness: Undergoes protonation in acidic conditions, leading to changes in solubility and conformation.[8]
-
Metal Ion Chelation: The nitrogen atoms in the imidazole ring can coordinate with various metal ions, making these polymers suitable for catalysis or heavy metal removal.[3][4]
-
Hydrogen Bonding: Acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological molecules like proteins and DNA.[1][2]
-
Biocompatibility: Polymers based on vinylimidazole are generally considered biocompatible and biodegradable, enhancing their utility in biomedical fields.[3][8]
This guide focuses on providing the foundational knowledge and practical protocols to harness the potential of 5VIm for creating next-generation functional materials.
Polymerization Strategies: From Basic to Controlled Architectures
The choice of polymerization technique is paramount as it dictates the polymer's molecular weight, polydispersity (PDI), and architecture, which in turn govern its final application. While conventional free-radical polymerization is straightforward, it offers poor control.[9] For advanced applications requiring precision, Controlled Radical Polymerization (CRP) methods are indispensable.[10][11]
Conventional Free-Radical Polymerization (FRP)
FRP is a robust method for producing high molecular weight P5VIm. It is typically initiated by thermal or photochemical decomposition of an initiator like 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Causality: The primary drawback of FRP is the high rate of termination and chain-transfer reactions, which are inherent to the high reactivity of the un-stabilized propagating radical of N-vinyl monomers.[12] This leads to polymers with a broad molecular weight distribution (high PDI) and limited control over the final structure. While suitable for applications where precise molecular weight is not critical (e.g., bulk hydrogels, coatings), it is inadequate for creating well-defined block copolymers or end-functionalized polymers.[13][14]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT has emerged as the premier technique for the controlled polymerization of vinylimidazoles.[15][16] It allows for the synthesis of polymers with predetermined molecular weights, narrow PDIs (typically < 1.2), and complex architectures like block copolymers.
-
Causality & Key Insights: The controlled nature of RAFT polymerization is conferred by a RAFT agent (a thiocarbonylthio compound), which reversibly deactivates the propagating radical chain. This establishes a dynamic equilibrium between active and dormant chains, allowing all chains to grow at a similar rate. A critical breakthrough for the successful RAFT polymerization of 1-vinylimidazole was the use of acetic acid as a solvent.[17] The acid protonates the imidazole ring, which is thought to stabilize the propagating radical, thereby preventing side reactions and enabling excellent control over the polymerization process.[17]
Table 1: Representative Conditions for RAFT Polymerization of this compound
| Parameter | Condition | Rationale & Reference |
|---|---|---|
| Monomer | 1-Vinylimidazole (purified) | Removal of acidic impurities and inhibitors is crucial for controlled polymerization.[15] |
| Solvent | Glacial Acetic Acid | Protonates the monomer, stabilizing the propagating radical for better control.[17] |
| RAFT Agent | S-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate (DMP) | Effective for controlling polymerization of vinyl monomers.[18] |
| Initiator | 2,2′-Azobis(isobutyronitrile) (AIBN) | Standard thermal initiator with a predictable decomposition rate at the reaction temperature.[15] |
| Molar Ratio | [Monomer]:[RAFT]:[AIBN] = 100:1:0.2 | Ratio determines the target degree of polymerization and ensures a low concentration of initiating radicals. |
| Temperature | 70 °C | Allows for an appropriate rate of AIBN decomposition and polymerization.[15] |
| Time | 12-24 hours | Reaction time is monitored to achieve high monomer conversion. |
| Expected PDI | < 1.20 | Indicates a well-controlled, "living" polymerization process.[16][17] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[19] However, ATRP of N-vinyl monomers like 5VIm can be challenging.
-
Causality & Key Insights: The propagating radicals from N-vinyl monomers are highly reactive and not well-stabilized, which can lead to termination reactions that poison the metal catalyst.[12] Furthermore, the imidazole nitrogen can coordinate strongly with the copper catalyst, altering its catalytic activity.[20] A promising approach to overcome these issues is the use of biocatalysts. For instance, the multi-copper-containing enzyme Laccase has been successfully used to catalyze the ATRP of N-vinylimidazole in aqueous buffer at ambient temperature, yielding well-defined polymers and a metal-free product after purification.[6]
Applications of P5VIm-Based Functional Polymers
The true value of synthesizing P5VIm lies in its diverse applications, which leverage the unique properties of the imidazole ring.
Biomedical Applications: Drug and Gene Delivery
P5VIm is an excellent candidate for intracellular drug and gene delivery.[4][21] After a therapeutic-loaded polymer complex is taken up by a cell via endocytosis, it becomes trapped in an endosome.
-
Mechanism of Action (Proton Sponge Effect): The endosome's internal environment is acidic (pH ~5.5-6.0). At this pH, the imidazole groups on the P5VIm backbone become protonated.[5] To maintain charge neutrality, the cell pumps in chloride ions and water, causing the endosome to swell and eventually rupture. This "proton sponge effect" releases the therapeutic payload (e.g., siRNA, DNA, or small molecule drugs) into the cytoplasm, where it can exert its effect, rather than being degraded in the lysosome.[21] P5VIm-based systems have been successfully used to deliver anti-VEGF siRNA to lung cancer cells and to create multifunctional wound dressings.[21][22]
Catalysis and Environmental Remediation
The ability of the imidazole group to chelate metals and act as a general base makes P5VIm a versatile heterogeneous catalyst support. It has been used as a metal-free, recyclable catalyst for organic reactions like the synthesis of oximes.[3][8] Its metal-binding properties also make it effective for creating membranes or sorbents for the removal of heavy metal ions from water.[3]
Advanced Materials
P5VIm and its quaternized derivatives (polymeric ionic liquids) are used in a variety of advanced materials.[13] They serve as components in proton exchange membranes for high-temperature fuel cells, where the imidazole groups facilitate proton transport.[23] They are also used as dye-transfer inhibitors in laundry detergents, as flocculants in water treatment, and as anti-static coatings.[12][13]
Detailed Protocols
Disclaimer: These protocols are intended for use by trained researchers in a laboratory setting. Adhere to all institutional safety guidelines and consult Safety Data Sheets (SDS) for all chemicals used.
Protocol 1: RAFT Polymerization of 1-Vinylimidazole
This protocol is adapted from methodologies that yield well-controlled poly(1-vinylimidazole).[15][17][18]
Materials:
-
1-Vinylimidazole (VIm, >99%)
-
S-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate (DMP, RAFT Agent)
-
2,2′-Azobis(isobutyronitrile) (AIBN, Initiator)
-
Glacial Acetic Acid (Solvent)
-
Diethyl ether (Anhydrous, for precipitation)
-
Basic alumina
-
Schlenk flask (50 mL) with magnetic stir bar
-
Vacuum line with Schlenk manifold
-
Oil bath
Procedure:
-
Monomer Purification: Pass VIm through a short column of basic alumina to remove acidic impurities and inhibitors. A small amount of a radical inhibitor like DPPH can be added if the monomer is to be stored.[15]
-
Reaction Setup: In a 50 mL Schlenk flask, combine the purified VIm (e.g., 1.0 g, 10.6 mmol), DMP (e.g., 36.4 mg, 0.106 mmol for a target DP of 100), and AIBN (e.g., 3.5 mg, 0.021 mmol).
-
Solvent Addition: Add glacial acetic acid (e.g., 10 mL) to the flask to dissolve the reagents.
-
Degassing (Critical Step): Attach the flask to a Schlenk line. Subject the solution to a minimum of three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.[24]
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at 70 °C.
-
Reaction Monitoring: Allow the reaction to proceed with stirring for the desired time (e.g., 18 hours for ~90% conversion). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.
-
Termination and Purification: To stop the polymerization, remove the flask from the oil bath and expose it to air. Dilute the viscous solution with a small amount of methanol if necessary.
-
Precipitation: Slowly add the polymer solution dropwise into a large volume of cold, stirring diethyl ether (~200 mL). The polymer will precipitate as a solid.
-
Isolation: Decant the ether and redissolve the polymer in a minimal amount of methanol, then re-precipitate into fresh cold ether. Repeat this process two more times to ensure removal of unreacted monomer and solvent.
-
Drying: Collect the purified polymer by filtration or centrifugation and dry it under vacuum at room temperature for 24 hours. The final product should be a white or pale-yellow solid.
Protocol 2: Free-Radical Polymerization of 1-Vinylimidazole in Solution
This protocol provides a simpler method for synthesizing P5VIm where molecular weight control is not a primary concern.[25]
Materials:
-
1-Vinylimidazole (VIm, >99%)
-
2,2′-Azobis(isobutyronitrile) (AIBN, Initiator)
-
Benzene or Toluene (Solvent)
-
Methanol (for dissolution)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve VIm (e.g., 5.0 g) and AIBN (e.g., 50 mg, ~1 wt%) in the chosen solvent (e.g., 50 mL of benzene).
-
Degassing: Bubble nitrogen or argon gas through the solution for 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the mixture to reflux (for benzene, ~80 °C) under a positive pressure of inert gas and maintain stirring. The solution will become more viscous as the polymer forms.
-
Reaction Time: Allow the reaction to proceed for 24 hours.
-
Purification and Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like diethyl ether.
-
Washing and Drying: Collect the polymer by filtration, wash it thoroughly with fresh diethyl ether, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
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Anderson, E. B., & Long, T. E. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Polymer, 51(12), 2447-2454. [Link]
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Gorjian, H., Fahim, H., & Ghaffari Khaligh, N. (2022). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Turkish Journal of Chemistry, 46(2), 485-496. [Link]
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Al-Watban, A. A., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Molecules, 28(14), 5395. [Link]
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TÜBİTAK Academic Journals. (2021). Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. [Link]
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Nishiyama, N., et al. (2002). Synthesis of aminated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier. Journal of Controlled Release, 83(1), 113-121. [Link]
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Ge, Z., et al. (2014). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 5(11), 3594-3598. [Link]
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ACS Publications. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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Wei, H., et al. (2015). Synthesis and RAFT polymerization of a novel vinyl monomer containing both triarylimidazole and triazole moieties. Polymer Bulletin, 72(11), 2879-2890. [Link]
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Synthesis of 5-Vinyl-1H-imidazole Derivatives: A Detailed Guide for Pharmaceutical Research
Introduction: The Significance of 5-Vinyl-1H-imidazole Scaffolds in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The introduction of a vinyl group at the 5-position of the imidazole ring creates a versatile synthetic handle and can significantly modulate the pharmacological profile of the parent molecule.[5] this compound derivatives have emerged as promising candidates in pharmaceutical research, with studies revealing their potential as antimicrobial and anticancer agents.[5][6] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug development.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct formation of the vinyl group on a pre-existing imidazole core and the construction of the imidazole ring with the vinyl substituent already in place. The former approach is more common and versatile, typically employing modern cross-coupling methodologies. This guide will focus on four principal synthetic routes: the Heck reaction, the Suzuki-Miyaura coupling, the Stille coupling, and the Wittig reaction.
Caption: Overview of synthetic routes to this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Heck, Suzuki, and Stille
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules.[7] The Heck, Suzuki-Miyaura, and Stille reactions each offer a viable pathway to 5-vinyl-1H-imidazoles, with the choice of method often depending on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity.[8][9][10]
The Heck Reaction: Vinylation of 5-Halo-1H-imidazoles
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7] For the synthesis of 5-vinyl-1H-imidazoles, this typically involves the reaction of a 5-halo-1H-imidazole (e.g., 5-bromo- or 5-iodo-1H-imidazole) with a vinylating agent like ethylene or a vinylboronic acid derivative in the presence of a palladium catalyst and a base.
Mechanistic Insight:
The catalytic cycle of the Heck reaction generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the haloimidazole, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the vinylated imidazole product and regenerate the active palladium catalyst.[11]
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol: Heck Vinylation of 5-Bromo-1H-imidazole
| Parameter | Condition |
| Reactants | 5-Bromo-1H-imidazole (1.0 equiv), Vinylboronic acid pinacol ester (1.5 equiv) |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (5 mol%) |
| Ligand | Triphenylphosphine (PPh₃) (10 mol%) |
| Base | Potassium carbonate (K₂CO₃) (2.0 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-imidazole, vinylboronic acid pinacol ester, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) species.[11] Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and promotes the oxidative addition step.[12] For electron-rich heterocycles, the choice of ligand can be critical to prevent catalyst deactivation.[13]
-
Base: An inorganic base like potassium carbonate is required to neutralize the hydrogen halide formed during the catalytic cycle and regenerate the active catalyst.[14][15]
-
Solvent: A polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and the base.[14]
The Suzuki-Miyaura Coupling: A Versatile Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[16] This method is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[17]
Mechanistic Insight:
The Suzuki-Miyaura coupling follows a similar catalytic cycle to the Heck reaction, involving oxidative addition, transmetalation, and reductive elimination.[16] A key step is the transmetalation of the vinyl group from the boron atom to the palladium center, which is facilitated by the base.[18]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Iodo-1H-imidazole with Potassium Vinyltrifluoroborate
| Parameter | Condition |
| Reactants | 5-Iodo-1H-imidazole (1.0 equiv), Potassium vinyltrifluoroborate (1.2 equiv) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) |
| Base | Cesium carbonate (Cs₂CO₃) (3.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Time | 8-16 hours |
Step-by-Step Procedure:
-
In a reaction vessel, combine 5-iodo-1H-imidazole, potassium vinyltrifluoroborate, and cesium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the mixture to the desired temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a common pre-catalyst that provides the active Pd(0) species. For challenging couplings involving heteroaryl halides, specialized ligands like SPhos or XPhos may be required to improve yields and reaction rates by enhancing the rate of oxidative addition and preventing catalyst decomposition.[19][20]
-
Base and Solvent: The choice of base and solvent is crucial. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[21] The base, such as cesium carbonate, plays a critical role in the transmetalation step.[11][22] For heteroaryl substrates, the choice of base can significantly influence the reaction outcome.[5]
The Stille Coupling: Utilizing Organotin Reagents
The Stille coupling involves the palladium-catalyzed reaction of an organotin compound with an organic halide or triflate.[8] While effective, the toxicity of organotin reagents necessitates careful handling and purification to remove tin byproducts.
Mechanistic Insight:
The mechanism of the Stille coupling is analogous to the Suzuki reaction, with the key difference being the transmetalation of the vinyl group from a tin reagent to the palladium center.[1][22]
Protocol: Stille Coupling of 5-Bromo-1H-imidazole with Vinyltributyltin
| Parameter | Condition |
| Reactants | 5-Bromo-1H-imidazole (1.0 equiv), Vinyltributyltin (1.1 equiv) |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%) |
| Solvent | Toluene |
| Temperature | 110 °C (reflux) |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
Caution: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[15][20][23][24][25]
-
To a Schlenk flask, add 5-bromo-1H-imidazole and the palladium catalyst.
-
Add anhydrous toluene, followed by vinyltributyltin via syringe.
-
Reflux the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(PPh₃)₂ is a stable and commonly used palladium catalyst for Stille couplings.
-
Solvent: Toluene is a common solvent for Stille reactions due to its high boiling point.
-
Workup: The KF workup is essential for removing the toxic tin byproducts.
The Wittig Reaction: An Alternative Route from Imidazole-5-carboxaldehyde
The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones. In this context, imidazole-5-carboxaldehyde can be reacted with a phosphorus ylide to generate the this compound derivative.
Mechanistic Insight:
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct.
Caption: Simplified mechanism of the Wittig reaction.
Protocol: Wittig Reaction of Imidazole-5-carboxaldehyde
| Parameter | Condition |
| Reactants | Methyltriphenylphosphonium bromide (1.1 equiv), Imidazole-5-carboxaldehyde (1.0 equiv) |
| Base | n-Butyllithium (n-BuLi) (1.0 equiv) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | -78 °C to room temperature |
| Time | 2-4 hours |
Step-by-Step Procedure:
-
In a flame-dried, two-necked round-bottom flask under argon, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium dropwise. The solution should turn a deep orange or yellow, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for another 30 minutes.
-
Cool the reaction back to -78 °C and add a solution of imidazole-5-carboxaldehyde in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Phosphonium Salt and Base: Methyltriphenylphosphonium bromide is the precursor to the simplest phosphorus ylide. A strong base like n-butyllithium is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Solvent and Temperature: Anhydrous THF is a common solvent for Wittig reactions. The low temperature is necessary for the controlled formation of the ylide and to prevent side reactions.
Protecting Group Strategies for Imidazole Nitrogen
The acidic N-H proton of the imidazole ring can interfere with many organometallic reactions, including palladium-catalyzed couplings. Therefore, protection of the imidazole nitrogen is often a necessary step.
Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Readily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base. It can be removed under acidic conditions or with sodium borohydride in ethanol.[23][26][27]
-
Trityl (Triphenylmethyl): Introduced using trityl chloride and a base. It is labile to acid.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A robust protecting group that can be removed with fluoride ions.
General N-Boc Protection Protocol:
-
Dissolve the 5-halo-1H-imidazole in a suitable solvent (e.g., THF or dichloromethane).
-
Add a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the N-Boc protected imidazole.
General N-Boc Deprotection Protocol (Acidic):
-
Dissolve the N-Boc protected this compound in a solvent such as dichloromethane or dioxane.
-
Add an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a base and perform an aqueous workup to isolate the deprotected product.
Purification and Characterization of this compound Derivatives
Purification:
This compound derivatives are often polar compounds, which can make purification by column chromatography challenging.
-
Column Chromatography: Silica gel is the most common stationary phase. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. For basic imidazole compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve separation.[10]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase can be an effective alternative.[8]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.[28][29][30][31]
-
¹H NMR: Expect to see characteristic signals for the imidazole ring protons and the vinyl group protons. The vinyl protons typically appear as a set of doublet of doublets in the alkene region of the spectrum. The coupling constants can help determine the stereochemistry of the double bond.
-
¹³C NMR: The carbon signals for the imidazole ring and the vinyl group will be present in their expected regions.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can offer structural clues based on fragmentation patterns.[2][32]
Conclusion
The synthesis of this compound derivatives is a key area of research in medicinal chemistry, offering access to a wide range of potentially therapeutic compounds. The choice of synthetic strategy depends on a variety of factors, including the availability of starting materials, desired substitution patterns, and scalability. The palladium-catalyzed Heck, Suzuki-Miyaura, and Stille reactions provide powerful and versatile methods for the direct vinylation of the imidazole core, while the Wittig reaction offers a reliable alternative starting from the corresponding aldehyde. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and appropriate use of protecting groups are essential for the successful synthesis of these valuable compounds. This guide provides a solid foundation for researchers to navigate the synthesis of this compound derivatives and to accelerate the discovery of new and effective pharmaceuticals.
References
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Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
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Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Semantic Scholar. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2015). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2018). Journal of Chemical and Pharmaceutical Research, 10(5), 1-10. [Link]
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Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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ResearchGate. (n.d.). Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Retrieved from [Link]
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YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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University of Liverpool. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2016). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
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Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
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Wipf Group. (2007). Palladium I I. Basic Principles. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Retrieved from [Link]
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University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Pd‐catalyzed Stille coupling of 5‐iodotriazole and organotin reagents. Retrieved from [Link]
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PubMed. (2010). Fragmentation pathways of polymer ions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
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Applications of poly(5-vinylimidazole) in materials science
An In-Depth Technical Guide to the Applications of Poly(5-vinylimidazole) in Materials Science
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the diverse applications of poly(5-vinylimidazole) (PVIm). This guide delves into the synthesis, unique properties, and significant applications of PVIm, offering detailed protocols and explaining the scientific rationale behind its use in various fields of materials science.
Introduction to Poly(5-vinylimidazole): A Polymer of Unique Functionality
Poly(5-vinylimidazole), a member of the vinyl polymer family, is distinguished by the presence of a heterocyclic imidazole ring in its side chain. This structure imparts a unique combination of properties: it is a water-soluble, weakly basic, and pH-sensitive functional polymer with a pKa of approximately 6.0-7.5, depending on its environment.[1][2] The imidazole moiety contains two nitrogen atoms: a basic, pyridine-like nitrogen with a lone pair of electrons, and a non-basic, pyrrole-like nitrogen. This dual character makes PVIm a versatile platform for a multitude of applications, including catalysis, biomedical engineering, environmental remediation, and advanced electronics.[2][3]
The polymer is biocompatible and biodegradable, further enhancing its appeal for medical and environmental applications.[1][4] Its thermal stability is also notable, with decomposition occurring in a main step between 340–500 °C, a critical factor for its use in high-temperature processes like fuel cells and catalysis.[5]
Synthesis Overview
PVIm is typically synthesized via free-radical polymerization of the 5-vinylimidazole monomer. The reaction can be initiated using thermal initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN) in an organic solvent such as benzene or toluene.[1][5] This method allows for the production of a high-purity homopolymer.
Caption: Workflow for the free-radical synthesis of poly(5-vinylimidazole).
Application in Catalysis: Mimicking Enzymatic Activity
The imidazole group in PVIm is a key component of the active site of many hydrolytic enzymes, such as chymotrypsin. This has inspired extensive research into PVIm as an "artificial enzyme" or synzyme, particularly for the hydrolysis of esters.
Causality of Catalytic Action: The catalytic efficiency of PVIm stems from two primary factors. First, the pyridine-like nitrogen of the imidazole ring acts as a nucleophile, attacking the carbonyl carbon of the ester. Second, in a polymeric structure, cooperative effects between neighboring imidazole groups can enhance the catalytic rate. One imidazole unit can act as a general base to activate a water molecule, while another acts as a nucleophile, mimicking the catalytic dyad/triad of enzymes.[6][7] Furthermore, the hydrophobic polymer backbone can create a microenvironment that concentrates nonpolar substrates, leading to phenomenal rate enhancements compared to the monomeric imidazole analogue.[8]
Protocol: Evaluating the Esterolytic Catalysis of PVIm
This protocol describes a standard procedure to measure the catalytic rate of PVIm in the hydrolysis of p-nitrophenyl acetate (PNPA), a common model substrate.
I. Materials & Reagents:
-
Poly(5-vinylimidazole) (synthesized as per above)
-
p-Nitrophenyl acetate (PNPA)
-
Tris buffer solution (e.g., 0.05 M, pH 8.0)
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer
II. Experimental Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of PVIm (e.g., 10⁻³ M based on the repeating monomer unit) in the Tris buffer.
-
Prepare a stock solution of PNPA (e.g., 10⁻² M) in acetonitrile. The use of a water-miscible organic solvent is necessary due to the low water solubility of PNPA.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at 400 nm, which corresponds to the p-nitrophenolate anion product.
-
In a quartz cuvette, mix the PVIm stock solution with the Tris buffer to achieve the desired final polymer concentration (e.g., 10⁻⁵ to 10⁻⁴ M).
-
Initiate the reaction by adding a small aliquot (e.g., 10-20 µL) of the PNPA stock solution to the cuvette. The final substrate concentration should be significantly lower than the catalyst concentration to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at 400 nm over time (e.g., every 15 seconds for 10 minutes).
-
-
Data Analysis:
-
The rate of the reaction is determined from the initial linear portion of the absorbance vs. time plot.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope.
-
The second-order rate constant (k_cat) is then calculated by dividing k_obs by the concentration of the catalytic imidazole units.
-
Compare the k_cat of PVIm with a control reaction using monomeric imidazole to quantify the polymeric rate enhancement.
-
Self-Validation: The protocol's integrity is maintained by running control experiments, including the spontaneous hydrolysis of PNPA in buffer alone and the hydrolysis catalyzed by an equivalent concentration of monomeric imidazole. The results should demonstrate a clear rate enhancement in the presence of PVIm.
Biomedical Applications and Drug Delivery Systems
The biocompatibility, biodegradability, and pH-responsive nature of PVIm make it an excellent candidate for various biomedical applications.[1][9] Its copolymers and hydrogels are widely explored as carriers for drugs, proteins, and genes.[2][10]
Mechanism of Action in Drug Delivery: The pKa of PVIm is close to physiological pH, allowing for the design of "smart" drug delivery systems.[2] In the slightly basic environment of the bloodstream (pH ~7.4), PVIm is largely neutral and can encapsulate hydrophobic drugs. Upon reaching a more acidic environment, such as a tumor microenvironment or an endosome (pH 5-6), the imidazole groups become protonated. The resulting electrostatic repulsion between the now-cationic polymer chains causes the hydrogel to swell or the polymer assembly to disassemble, triggering the release of the encapsulated therapeutic agent.[10]
Protocol: Preparation of a pH-Responsive PVIm Hydrogel for Drug Loading
This protocol details the synthesis of a cross-linked PVIm hydrogel and a method for loading a model drug.
I. Materials & Reagents:
-
5-Vinylimidazole (VIm) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
Model drug (e.g., Ibuprofen)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
II. Hydrogel Synthesis Procedure:
-
In a vial, dissolve VIm (e.g., 1 g) and MBA (e.g., 20 mg, 2 wt% of monomer) in deionized water.
-
Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Add the initiator, APS (e.g., 10 mg), to the solution and mix gently.
-
Seal the vial and place it in a water bath at 60°C for 24 hours to allow polymerization and cross-linking to occur.
-
After polymerization, remove the resulting hydrogel and immerse it in deionized water for 48-72 hours to wash away unreacted monomers and initiator, changing the water frequently.
-
Finally, freeze-dry the purified hydrogel to obtain a porous xerogel.
III. Drug Loading Procedure:
-
Prepare a saturated solution of Ibuprofen in an appropriate solvent (e.g., ethanol).
-
Immerse a pre-weighed amount of the dried PVIm xerogel in the drug solution.
-
Allow the hydrogel to swell for 24-48 hours, facilitating the diffusion of the drug into the polymer matrix.
-
Remove the swollen, drug-loaded hydrogel and dry it under a vacuum to remove the solvent. The amount of loaded drug can be quantified by weighing the hydrogel or by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.
IV. pH-Triggered Release Study:
-
Place the drug-loaded hydrogel in a beaker containing PBS at pH 7.4.
-
At regular intervals, take an aliquot of the buffer and measure the drug concentration using UV-Vis spectroscopy.
-
After a set period, transfer the same hydrogel to a beaker containing PBS at pH 5.5 and continue to monitor the drug release.
-
The results should demonstrate a significantly accelerated release rate at the lower pH, confirming the pH-responsive behavior.
Caption: Mechanism of pH-triggered drug release from a PVIm hydrogel.
Environmental Remediation: Metal Ion Complexation
The electron-donating nitrogen atoms in the imidazole ring of PVIm act as effective ligands for a wide range of transition metal ions.[11] This property makes PVIm-based materials, particularly insoluble hydrogels and membranes, highly effective for the removal and recovery of heavy metal ions from wastewater.[11][12]
Scientific Rationale: The formation of coordination complexes between the imidazole groups and metal ions is the driving force for this application. The polymer can chelate ions such as Cu²⁺, Co²⁺, Ni²⁺, and Cd²⁺.[11] The stability of these complexes often follows the Irving-Williams series, with Cu²⁺ typically showing the highest binding affinity.[11] By cross-linking PVIm to form an insoluble hydrogel, a reusable material can be created that selectively binds specific metal ions from a solution, which can later be recovered by changing the pH to protonate the imidazole groups and release the ions.
Quantitative Data Summary: Metal Ion Binding
| Metal Ion | Typical Binding Capacity (mmol/g) | Optimal pH for Binding | Reference |
| Cu²⁺ | 0.5 - 2.5 | 5.0 - 6.0 | [11][12] |
| Ni²⁺ | 0.4 - 1.8 | 5.5 - 6.5 | [11] |
| Co²⁺ | 0.4 - 1.5 | 5.5 - 6.5 | [11] |
| Cd²⁺ | 0.3 - 1.2 | 6.0 - 7.0 | [11][12] |
Note: Binding capacities are highly dependent on hydrogel synthesis conditions and experimental parameters.
Applications in Advanced Materials
The unique chemical nature of PVIm has led to its integration into a variety of advanced materials.
-
Proton Exchange Membranes (PEMs): In fuel cells, PVIm can facilitate proton transport under low-humidity conditions. The imidazole ring can participate in a Grotthuss-like proton hopping mechanism, making it a promising alternative to traditional Nafion® membranes, especially for high-temperature PEM fuel cells.[5][13]
-
Coatings and Adhesives: Copolymers of vinylimidazole are used as stabilizers, emulsifiers, and adhesion promoters in paints, coatings, and adhesives. The imidazole functionality enhances binding to various surfaces.[14][15]
-
Polymer Electrolytes for Batteries: The ability of the imidazole group to coordinate with cations has been exploited in the development of solid and gel polymer electrolytes for batteries, including next-generation calcium-ion batteries.[16][17] These electrolytes can offer high ionic conductivity and good electrochemical stability.[16][17]
-
Smart Sensors: The responsiveness of PVIm to external stimuli like pH and specific anions can be harnessed to create chemical sensors. For instance, PVIm-based opal films change their structural color in response to changes in pH or the presence of certain anions, allowing for visual detection.[18]
References
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- Overberger, C. G., St. Pierre, T., Vorchheimer, N., & Yaroslavsky, S. (n.d.). The Esterolytic Catalysis of Poly-4(5)-vinylimidazole and Poly-5(6)-vinylbenzimidazole. Journal of the American Chemical Society.
- (2006). Investigation of poly[4(5)-vinylimidazole] composites and their potential as proton conductive membranes. RIT Digital Institutional Repository.
- (n.d.). Catalytic Properties of Poly(4(5)-vinylimidazole-co-acrylic acid) and Its Low Molecular Weight Analogues in the Hydrolyses of Va. Source not specified.
- (n.d.). The Esterolytic Activity of Poly( 1-methyl-4- and -5-vinylimidazole)
- Molina, M. J., Piérola, I. F., & Gómez-Antón, M. R. (n.d.). SWELLING PROPERTIES OF POLY(N-VINYLIMIDAZOLE) HYDROGELS.
- (n.d.). Effect of ethanol-water solvent composition on the poly[4(5)-vinylimidazole]-catalyzed solvolysis of an anionic long-chain substrate. Journal of the American Chemical Society.
- Overberger, C. G., & Vorchheimer, N. (n.d.). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society.
- (2020). Vinylimidazole coordination modes to Pt and Au metal centers. RSC Publishing.
- (n.d.). Investigation of complex formation between poly(N-vinyl imidazole)
- (2024).
- (2021). Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. TÜBİTAK Academic Journals.
- Fodor, C., Stumphauser, T., & Iván, B. (2020). Poly(N-vinylimidazole)-based Nanostructured Amphiphilic Polymer Co-networks. In Amphiphilic Polymer Co-networks: Synthesis, Properties, Modelling and Applications (pp. 15-46). The Royal Society of Chemistry.
- (2016). synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. DergiPark.
- (n.d.).
- (n.d.). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. PMC - NIH.
- (2022).
- (n.d.). 1-Vinylimidazole. Wikipedia.
- (n.d.). Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels.
- Misaizu, R., Negishi, Y., & Asayama, S. (n.d.). Synthesis of N-oxide Poly(1-vinylimidazole) for pDNA delivery systems in vivo. Source not specified.
- (n.d.). Medical applications and various drug delivery systems of biodegradable polymers. Source not specified.
- (n.d.). Vinylpyrrolidone Vinylimidazole Copolymer (VP/VI solution) by ZWPVP. ZWPVP.
- (n.d.).
- (n.d.). Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates.
- Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules.
- (n.d.). Factors driving the protonation of poly(N‐vinylimidazole) hydrogels.
- (n.d.). Salting-in effect of ionic liquids on poly(N-vinylimidazole) hydrogels.
- (2021). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Turk J Chem, 45(6), 2007-2012.
- (2020). CHAPTER 2: Poly(N-vinylimidazole)-based Nanostructured Amphiphilic Polymer Co-networks. RSC Books - The Royal Society of Chemistry.
- (n.d.). pH- and Anion-Responsive Poly(1-vinylimidazole) Opal Films for Smart Sensing.
- (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries.
- (n.d.). Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. MDPI.
- Migliore, N., Araya-Hermosilla, E., Scheutz, G. M., Sumerlin, B. S., Pucci, A., & Raffa, P. (2021). Synthesis of poly(1‐vinylimidazole)‐block‐poly(9‐vinylcarbazole) copolymers via RAFT and their use in chemically responsive graphitic composites. Source not specified, 60(4).
- Lippert, J. L., Robertson, J. A., Havens, J. R., & Tan, J. S. (n.d.). Structural studies of poly(N-vinylimidazole) complexes by infrared and Raman spectroscopy. Macromolecules.
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5-Vinyl-1H-imidazole: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of the Imidazole Moiety
The imidazole ring is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions make it a privileged scaffold in drug discovery and a versatile component in the design of advanced polymers and catalysts.[1][2] 5-Vinyl-1H-imidazole emerges as a particularly valuable derivative, offering the reactive handle of a vinyl group for a multitude of chemical transformations. This dual functionality of a nucleophilic imidazole ring and a polymerizable/cross-couplable vinyl group makes it a highly sought-after building block for the synthesis of complex molecules with tailored properties. This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [3] |
| Molecular Weight | 94.11 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [4] |
| CAS Number | 3718-04-5 | [3] |
Handling and Storage: this compound is sensitive to light and air, which can induce spontaneous polymerization. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration is recommended.
Application I: Polymer Synthesis via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
The vinyl group of this compound makes it an excellent monomer for polymerization. Controlled radical polymerization techniques, such as RAFT, are crucial for synthesizing well-defined polymers with predictable molecular weights and low dispersities. Such polymers have applications ranging from drug delivery systems to advanced materials.
The Rationale Behind the Protocol: Overcoming Challenges in Vinylimidazole Polymerization
The controlled radical polymerization of vinylimidazoles has historically been challenging. The lone pair of electrons on the imidazole nitrogen can interact with the propagating radical, leading to side reactions and loss of control. The key innovation in the following protocol is the use of acetic acid as the solvent. Acetic acid protonates the imidazole ring, which effectively sequesters the lone pair, preventing unwanted side reactions and stabilizing the propagating radical. This allows for a well-controlled polymerization process.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT polymerization of this compound.
Detailed Protocol: Synthesis of Poly(this compound) via RAFT
Materials:
-
This compound (purified by passing through a short column of basic alumina)
-
S,S'-Dibenzyl trithiocarbonate (DBTTC) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Glacial acetic acid (solvent)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 10.6 mmol), the RAFT agent (e.g., DDMAT, 0.038 g, 0.106 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 3.5 mg, 0.021 mmol).
-
Solvent Addition: Add glacial acetic acid (e.g., 5 mL) to the flask to dissolve the reagents.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70 °C.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Work-up: After the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature to a constant weight.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and functional materials.
Mechanistic Insight: The Catalytic Cycle
The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (or triflate) to form a Pd(II) complex.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Representative Protocol: Sonogashira Coupling of this compound
This protocol is a generalized procedure adapted from known methods for vinyl halides and may require optimization for this compound.
Materials:
-
5-Bromo-1H-imidazole (as a precursor to this compound, or assume direct use of a vinyl halide derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-vinyl-1-trityl-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Reagent Addition: Add anhydrous THF (or DMF) to dissolve the solids, followed by the amine base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the palladium and copper salts. Wash the organic layer with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application III: A Building Block in Drug Development
The imidazole nucleus is a common feature in many pharmaceuticals due to its ability to mimic the histidine residue in proteins and participate in hydrogen bonding and metal coordination.[1] this compound serves as a valuable starting material for the synthesis of various biologically active molecules, including antifungal agents and histamine receptor antagonists.
Case Study: Synthesis of a Clotrimazole Analog
Clotrimazole is a well-known antifungal drug containing an imidazole ring. While the classical synthesis of clotrimazole does not start from this compound, the vinyl group offers a modern synthetic route to clotrimazole analogs through reactions like hydroboration-oxidation to form the corresponding alcohol, which can then be coupled to a trityl chloride derivative.
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of a Clotrimazole analog from this compound.
This conceptual pathway illustrates how the vinyl group can be strategically transformed to introduce functionality for coupling with other molecular fragments, demonstrating the utility of this compound in the synthesis of complex drug-like molecules.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive vinyl group and a biologically relevant imidazole core provides access to a wide range of valuable compounds. From well-defined polymers for materials science to complex heterocyclic scaffolds for drug discovery, the applications of this compound are extensive. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their synthetic endeavors.
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Reddit. (2025, July 10). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ?. r/chemistry. Retrieved from [Link]
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ACS Omega. (2017, August 30). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazole vinyl monomer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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PubChem. (n.d.). 4-ethenyl-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm).... Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-vinyl imidazole. Retrieved from [Link]
-
RSC Publishing. (2020, July 3). Vinylimidazole coordination modes to Pt and Au metal centers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved from [Link]
-
PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2022, September 12). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. Retrieved from [Link]
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Grafting 5-Vinyl-1H-imidazole onto polymer surfaces
An Application Guide to the Surface Modification of Polymers by Grafting of Vinylimidazole
Authored by: A Senior Application Scientist
Introduction: The Functional Power of the Imidazole Moiety
In the landscape of advanced materials science, particularly within the biomedical and drug development sectors, the functionalization of polymer surfaces is a cornerstone of innovation. The ability to tailor a material's surface properties without altering its bulk characteristics allows for the creation of highly specialized devices and platforms. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a particularly compelling functional group. It is ubiquitous in nature, most notably in the amino acid histidine, where it plays a critical role in protein structure and enzyme catalysis.[1][2]
When incorporated into polymers, the imidazole group imparts a unique combination of properties. Poly(vinylimidazole) (PVI) and its derivatives are pH-responsive, biocompatible, and possess a high capacity for metal ion chelation and hydrogen bonding.[1][3][4] These attributes make PVI-grafted surfaces highly desirable for a range of applications, including:
-
Targeted Drug Delivery: Creating "smart" surfaces that release therapeutic agents in response to specific pH changes, such as those found in tumor microenvironments or specific cellular compartments.[3][5]
-
Biocompatible and Antifouling Coatings: Modifying the surfaces of medical implants and devices to improve their integration with biological systems and resist non-specific protein adsorption.[6]
-
Antimicrobial Surfaces: Leveraging the inherent antimicrobial activity of imidazole and its derivatives to create materials that inhibit biofilm formation.[7][8]
-
Biosensors and Affinity Chromatography: Utilizing the imidazole group's ability to chelate metal ions (e.g., Ni²⁺, Cu²⁺) for the immobilization and purification of histidine-tagged proteins.[1]
This guide provides a detailed technical overview and step-by-step protocols for the covalent attachment, or "grafting," of vinylimidazole onto various polymer surfaces. We will focus on robust and widely applicable "grafting-from" techniques that yield high-density polymer brushes, ensuring a significant and uniform modification of surface properties.
A Note on Isomers: While various vinylimidazole isomers exist, this guide focuses on 1-vinylimidazole (also known as N-vinylimidazole), as it is the most extensively studied and commercially available monomer. The principles and protocols described herein are broadly applicable and can be adapted for other isomers with appropriate adjustments.
Principle of Surface Grafting: "Grafting-From" vs. "Grafting-To"
Surface grafting involves the covalent bonding of polymer chains to a substrate. There are two primary strategies to achieve this.[9]
-
"Grafting-To": Pre-synthesized polymer chains with reactive end-groups are attached to a complementary functionalized surface. This method offers excellent characterization of the polymer before attachment but typically results in a low grafting density due to the steric hindrance of the polymer coils preventing further chain attachment.[9]
-
"Grafting-From": Polymerization initiator molecules are first immobilized on the substrate surface. The surface is then exposed to a monomer solution, and polymerization proceeds directly from these anchored sites. This approach overcomes the steric hindrance issue, leading to the formation of dense, end-tethered polymer "brushes" and a more profound modification of surface properties.[9][10]
This guide will concentrate on the more effective "grafting-from" methodologies.
Figure 1: Comparison of "Grafting-To" and "Grafting-From" strategies.
Methodology 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a powerful controlled radical polymerization technique that allows for the growth of polymer chains with well-defined molecular weights and low dispersity directly from a surface.[11] The process involves activating a surface-bound alkyl halide initiator with a transition metal complex (e.g., Cu(I)/ligand).
Causality and Experimental Choices
-
Why SI-ATRP? Control over polymer chain length is crucial. It allows for precise tuning of the grafted layer thickness, which in turn dictates properties like wettability and biocompatibility. Uncontrolled free-radical polymerization can lead to highly varied chain lengths and undesirable polymer formation in the solution.[12]
-
Why Silanization? For substrates rich in hydroxyl groups (e.g., glass, silicon, or plasma-treated polymers like PEEK or polystyrene), silane coupling agents provide a robust and well-established method for creating a covalent anchor for the initiator molecules.[4]
-
Why a Ligand? The ligand (e.g., 2,2'-bipyridine) is essential to solubilize the copper catalyst and fine-tune its reactivity, enabling the controlled "living" nature of the polymerization.[11]
Experimental Workflow: SI-ATRP
Figure 2: Workflow for grafting poly(vinylimidazole) via SI-ATRP.
Protocol 1: SI-ATRP of 1-Vinylimidazole
Materials:
-
Polymer substrate (e.g., Polystyrene, PET, or Silicon wafer for testing)
-
Initiator: 2-bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide (BTPAm)[11]
-
Monomer: 1-Vinylimidazole (VIM), purified by passing through basic alumina.[13]
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: 2,2'-Bipyridine (Bpy)
-
Solvent: Anhydrous toluene, Anisole, or Dimethylformamide (DMF)
-
Reagents for cleaning: Acetone, Isopropanol, Deionized (DI) water
Procedure:
-
Surface Preparation & Activation: a. Thoroughly clean the substrate by sonicating sequentially in acetone, isopropanol, and DI water (15 min each). Dry under a stream of N₂. b. For hydroxyl-poor polymers: Activate the surface by treating with oxygen plasma (e.g., 50 W, 2 min) to generate surface hydroxyl (-OH) groups. This step is critical for subsequent silanization.
-
Initiator Immobilization: a. Prepare a 2% (v/v) solution of the BTPAm silane initiator in anhydrous toluene. b. Immerse the activated, dry substrates in the initiator solution. Let the reaction proceed for 12-16 hours at room temperature under an inert atmosphere (N₂ or Ar) to prevent premature hydrolysis of the silane. c. After immobilization, rinse the substrates thoroughly with fresh toluene to remove excess, unbound silane. d. Cure the silane layer by baking in an oven at 110°C for 30 minutes. This strengthens the siloxane network on the surface.
-
Graft Polymerization: a. In a Schlenk flask, add CuBr (1 part) and Bpy (2 parts). Seal the flask, evacuate, and backfill with N₂ three times. b. Add the purified 1-vinylimidazole monomer and the chosen solvent (e.g., anisole). A typical monomer concentration is 1-2 M.[7] The solution should be deoxygenated by bubbling with N₂ for at least 30 minutes, as oxygen can terminate the radical polymerization. c. Place the initiator-coated substrates into the reaction flask under a positive flow of N₂. d. Seal the flask and place it in a pre-heated oil bath (typically 60-90°C) to start the polymerization. Reaction time can range from 2 to 24 hours, depending on the desired graft thickness.[14]
-
Post-Reaction Cleaning: a. Remove the substrates from the reaction solution and rinse with the solvent (e.g., DMF). b. To remove any non-covalently bound polymer, sonicate the substrates in the solvent for 20 minutes. c. Finally, rinse with isopropanol and DI water, then dry with N₂. The surface is now ready for characterization.
Methodology 2: UV-Initiated Photografting
UV-initiated grafting is a versatile and rapid method that uses ultraviolet light to generate free radicals, initiating polymerization.[10] It can be performed with or without a photoinitiator. Without an initiator, the UV light must have sufficient energy to create radical sites directly on the polymer backbone. With an initiator (e.g., benzophenone), a wider range of UV wavelengths can be used, and the process is often more efficient.
Causality and Experimental Choices
-
Why UV Grafting? This method is fast, operates at room temperature (minimizing thermal damage to the substrate), and can be spatially controlled using photomasks. It is particularly effective for modifying the surfaces of pre-fabricated polymer devices.[15][16]
-
Why Benzophenone? Benzophenone is a classic Type II photoinitiator. Upon UV absorption, it enters an excited triplet state and can abstract a hydrogen atom from the polymer surface, creating a surface-bound radical that initiates grafting. This makes it highly effective for a wide variety of polymer substrates.
Experimental Workflow: UV Photografting
Figure 3: Workflow for UV-initiated photografting of PVI.
Protocol 2: UV-Initiated Grafting of 1-Vinylimidazole
Materials:
-
Polymer substrate (e.g., Polypropylene, Polycarbonate, Polysulfone)
-
Monomer: 1-Vinylimidazole (VIM), purified
-
Photoinitiator: Benzophenone (BP)
-
Solvent: Acetone or methanol
-
UV Light Source: A collimated UV lamp (e.g., 254 nm or 365 nm wavelength) in a N₂-purged chamber.
-
Reagents for cleaning: Isopropanol, DI water
Procedure:
-
Substrate Preparation: a. Clean the polymer substrate by sonicating in isopropanol and DI water (15 min each) and dry with N₂.
-
Preparation of Grafting Solution: a. Prepare a solution of 10-20% (v/v) 1-vinylimidazole and 1-2% (w/v) benzophenone in acetone.[16]
-
Grafting Procedure: a. Place the clean, dry substrate in a quartz reaction vessel. b. Add the grafting solution, ensuring the substrate is fully submerged. c. Seal the vessel and purge with N₂ for 20-30 minutes to remove oxygen, which quenches the photo-excited states and inhibits polymerization. d. Position the vessel under the UV lamp and irradiate for a period of 5 to 60 minutes. The optimal time and UV intensity must be determined empirically for each substrate/thickness combination.
-
Post-Reaction Cleaning: a. After irradiation, remove the substrate and wash it extensively with fresh solvent (acetone or methanol) to remove the bulk of the unreacted monomer and homopolymer (polymer formed in solution). b. Sonicate the substrate in the same solvent for 20-30 minutes to ensure the complete removal of any physisorbed material. c. Rinse with DI water and dry under a stream of N₂.
Validation and Characterization of Grafted Surfaces
Confirming the successful grafting of poly(vinylimidazole) is a critical step. A multi-technique approach is recommended to provide comprehensive evidence of surface modification.
| Technique | Principle | Information Provided | Expected Result for Successful PVI Grafting |
| Water Contact Angle (WCA) | Measures surface wettability by determining the angle a water droplet makes with the surface. | Change in surface hydrophilicity/hydrophobicity. | A significant decrease in the water contact angle, indicating a more hydrophilic surface due to the presence of the polar imidazole groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that measures the elemental composition and chemical states of the top 5-10 nm. | Definitive proof of chemical modification. | Appearance of a distinct Nitrogen (N 1s) peak (around 399-401 eV), which is absent on most unmodified base polymers.[4][15] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Measures vibrational modes of molecules on the surface to identify functional groups. | Confirmation of the presence of specific chemical structures. | Appearance of characteristic peaks for the imidazole ring, such as C=N and C=C stretching vibrations (typically around 1500-1650 cm⁻¹).[7][16] |
| Atomic Force Microscopy (AFM) | High-resolution imaging technique that maps surface topography. | Changes in surface morphology and roughness. | An increase in surface roughness (Ra value) and visualization of a nanoscale texture corresponding to the grafted polymer brushes.[17] |
References
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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Hemmer, J. R., et al. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Polymer, 51(12), 2447-2454. Available from: [Link][1]
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ResearchGate. (2010). (PDF) Imidazole- and imidazolium-containing polymers for biology and material science applications. Retrieved from [Link][2]
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ResearchGate. (2019). Graft copolymers of carboxymethyl cellulose with N-vinylimidazole: synthesis and application for drug delivery. Retrieved from [Link][5]
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ACS Publications. (2017). Imidazole Based Biocompatible Polymer Coating in Deriving <25 nm Functional Nanoparticle Probe for Cellular Imaging and Detection. The Journal of Physical Chemistry C. Retrieved from [Link][6]
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El-Sherbiny, I. M., et al. (2021). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). RSC Advances, 11(20), 12053-12062. Available from: [Link][7]
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Semantic Scholar. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Retrieved from [Link]
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MDPI. (2024). Graft Copolymers of Carboxymethyl Cellulose and Poly(N-vinylimidazole) as Promising Carriers for Metronidazole. Polymers, 16(13), 1849. Available from: [Link][3]
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ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm).... Retrieved from [Link][12]
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MDPI. (2021). Chitosan Graft Copolymers with N-Vinylimidazole as Promising Matrices for Immobilization of Bromelain, Ficin, and Papain. Polymers, 13(21), 3698. Available from: [Link]
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ResearchGate. (2022). Synergistic antibacterial and wound-healing applications of an imidazole-based porous organic polymer encapsulated silver nanoparticles composite. Retrieved from [Link][8]
-
ResearchGate. (2015). Poly(1-vinylimidazole) formation on copper surfaces via surface-initiated graft polymerization for corrosion protection. Retrieved from [Link][4]
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ResearchGate. (2004). Low-temperature graft copolymerization of 1-vinyl imidazole on polyimide films with simultaneous lamination to copper foils - Effect of crosslinking agents. Retrieved from [Link][15]
-
MDPI. (2018). Recent Progress in Surface Modification of Polyvinyl Chloride. Polymers, 10(12), 1356. Available from: [Link][10]
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National Center for Biotechnology Information. (2020). Surface Modification of Polymer Substrates for Biomedical Applications. Polymers, 12(9), 1899. Available from: [Link][18]
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PubMed. (2010). Poly(N-vinylimidazole)-grafted Capillary for Electrophoresis Prepared by Surface-Initiated Atom Transfer Radical Polymerization. Journal of Separation Science, 33(17-18), 2804-10. Available from: [Link][11]
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TÜBİTAK Academic Journals. (2007). Graft Copolymerization of N-Vinylimidazole on Poly(Ethylene Terephthalate) Fibers in a Swelling Solvent Using Azobisisobutyronitrile as Initiator. Turkish Journal of Chemistry. Available from: [Link][14]
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ResearchGate. (2017). Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. Retrieved from [Link][16]
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PubMed. (2018). Radiation-induced graft copolymerization of N-vinyl imidazole onto moringa gum polysaccharide for making hydrogels for biomedical applications. International Journal of Biological Macromolecules, 120(Pt B), 1369-1378. Available from: [Link][17]
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Frontiers. (2022). Polymer Grafting and its chemical reactions. Frontiers in Materials. Available from: [Link][9]
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Semantic Scholar. (2015). Figure 11 from PREPARATION AND CHARACTERIZATION OF POLY(1-VINYL IMIDAZOLE)-GRAFT-ETFE/PHOSPHORIC ACID PROTON CONDUCTING MEMBRANES. Retrieved from [https://www.semanticscholar.org/paper/PREPARATION-AND-CHARACTERIZATION-OF-POLY(1-VINYL-Ali-Nasef/916b23d9a690226307e5c9869527b172a2754641/figure/11]([Link]
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ResearchGate. (2021). The grafting process of N-vinyl imidazole onto sodium alginate through free radical polymerization. Retrieved from [Link]
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Application Notes and Protocols: The Use of 5-Vinyl-1H-imidazole in the Creation of Advanced Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Forward-Looking Perspective on 5-Vinyl-1H-imidazole in Hydrogel Science
The field of stimuli-responsive hydrogels is in a perpetual state of innovation, driven by the quest for materials with highly specific and tunable functionalities. Within this landscape, monomers bearing unique chemical motifs are of paramount importance. This compound emerges as a particularly compelling building block for the next generation of hydrogels. Its structural isomerism, differing from the more commonly studied N-vinylimidazole, presents untapped potential for creating hydrogels with distinct properties. The strategic placement of the vinyl group at the 5-position of the imidazole ring is hypothesized to influence polymerization kinetics and the ultimate physicochemical properties of the resulting hydrogel network. This document serves as a comprehensive guide for researchers and professionals seeking to explore the synthesis, characterization, and application of hydrogels derived from this compound. We will delve into detailed protocols, the scientific rationale behind experimental choices, and the potential of these materials in drug delivery and environmental remediation.
Section 1: The Scientific Underpinnings of this compound Hydrogels
The Imidazole Moiety: A Versatile Functional Group
The imidazole ring is a cornerstone of the unique properties of these hydrogels. Its amphoteric nature, containing both a weakly acidic N-H proton and a basic pyridinic nitrogen, imparts a remarkable pH-responsiveness.[1][2] In acidic environments, the lone pair of electrons on the basic nitrogen can accept a proton, leading to a positively charged imidazolium cation. This protonation event induces electrostatic repulsion between adjacent polymer chains, causing the hydrogel network to expand and swell.[1][2] This reversible volume change is the basis for their application as "smart" materials for on-demand drug delivery.[3][4]
Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for metal ions.[5][6] This property allows for the creation of hydrogels with a high capacity for chelating heavy metal ions, making them promising candidates for environmental remediation applications.[7][8] The coordination of metal ions can also be exploited to enhance the mechanical properties of the hydrogels.[6]
The Significance of the 5-Vinyl Position
While much of the existing literature focuses on N-vinylimidazole, the isomeric distinction of this compound is not trivial. The location of the polymerizable vinyl group directly attached to a carbon atom of the imidazole ring, as opposed to the nitrogen, can influence the electronic distribution and steric hindrance of the monomer. This, in turn, can affect its reactivity during polymerization and the final architecture of the polymer chains. It is plausible that poly(this compound) will exhibit different chain flexibility and inter-chain interactions compared to its N-vinyl counterpart, potentially leading to hydrogels with unique swelling kinetics and mechanical strengths.
Section 2: Synthesis of this compound Hydrogels: A Detailed Protocol
The following protocol outlines the synthesis of a this compound hydrogel via free-radical solution polymerization. This method is widely applicable and allows for good control over the final hydrogel properties.[1]
Materials and Reagents
| Reagent | Purpose | Recommended Grade | Supplier (Example) |
| This compound | Monomer | ≥98% | Sigma-Aldrich |
| N,N'-methylenebis(acrylamide) (MBA) | Cross-linker | ≥99% | Sigma-Aldrich |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Initiator | 98% | Sigma-Aldrich |
| Deionized Water | Solvent | High Purity | Millipore |
| Methanol | Purification Solvent | ACS Grade | Fisher Scientific |
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for this compound hydrogel synthesis.
Step-by-Step Methodology
-
Preparation of the Pre-polymerization Solution:
-
In a suitable reaction vessel, dissolve this compound (e.g., 1.0 g, 10.6 mmol) and N,N'-methylenebis(acrylamide) (MBA) (e.g., 0.05 g, 0.32 mmol, 3 mol% relative to monomer) in deionized water (e.g., 10 mL).
-
Causality: The concentration of the monomer will influence the polymerization rate and the final polymer concentration in the hydrogel. The amount of MBA is critical as it dictates the cross-link density, which in turn controls the swelling capacity and mechanical strength of the hydrogel.
-
Add 2,2'-azobis(2-methylpropionitrile) (AIBN) (e.g., 0.01 g, 0.06 mmol, 0.5 mol% relative to monomer) to the solution.
-
Causality: AIBN is a thermal initiator that decomposes upon heating to generate free radicals, which initiate the polymerization process. The initiator concentration affects the polymerization rate and the molecular weight of the polymer chains.
-
Seal the reaction vessel and purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Causality: Oxygen is a potent inhibitor of free-radical polymerization as it can react with the propagating radicals to form stable peroxy radicals, thus terminating the polymerization.
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at 60-70 °C.
-
Causality: This temperature is typically sufficient to induce the thermal decomposition of AIBN and initiate polymerization.
-
Allow the reaction to proceed for 2-4 hours. The solution will become increasingly viscous and eventually form a solid hydrogel.
-
Causality: The reaction time is determined by the desired conversion of monomer to polymer. Longer reaction times generally lead to higher conversion.
-
-
Purification:
-
After cooling to room temperature, carefully remove the hydrogel from the reaction vessel.
-
Cut the hydrogel into smaller pieces to increase the surface area for washing.
-
Immerse the hydrogel pieces in a large volume of deionized water and stir gently for 24 hours, changing the water several times.
-
Causality: This step is crucial to remove any unreacted monomer, initiator fragments, and other impurities that may be cytotoxic or interfere with subsequent applications.
-
Subsequently, wash the hydrogel with methanol for 24 hours to remove any low molecular weight oligomers.
-
Dry the purified hydrogel in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Section 3: Characterization of this compound Hydrogels
A thorough characterization of the synthesized hydrogels is essential to understand their structure-property relationships and to ensure their suitability for the intended application.
Structural and Morphological Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the successful polymerization of this compound and the incorporation of the cross-linker.
-
Expected Observations: The disappearance of the vinyl C=C stretching vibration (around 1640 cm⁻¹) from the monomer spectrum and the appearance of characteristic peaks for the imidazole ring (e.g., C-H stretching around 3100 cm⁻¹, C=N and C=C stretching around 1500-1650 cm⁻¹) in the polymer spectrum would indicate successful polymerization.[1][9]
-
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the porous microstructure of the hydrogel.
-
Experimental Insight: The hydrogel should be freeze-dried before SEM analysis to preserve its porous structure. The resulting images can provide information on the pore size and interconnectivity, which are crucial for swelling and mass transport properties.
-
Swelling Behavior
The pH-responsive swelling of this compound hydrogels is their hallmark property.
Caption: Metal ion chelation by imidazole groups in the hydrogel.
-
Protocol for Metal Ion Adsorption Studies:
-
Prepare standard solutions of a heavy metal salt (e.g., CuSO₄, Pb(NO₃)₂) of known concentrations.
-
Add a known mass of the dry hydrogel to each solution.
-
Agitate the mixtures for a specific period to reach equilibrium.
-
Separate the hydrogel from the solution and measure the final concentration of the metal ions in the supernatant using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
-
Calculate the amount of metal ion adsorbed per unit mass of the hydrogel.
-
Authoritative Grounding: The nitrogen atoms in the imidazole ring act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with the electron-deficient metal ions. [10][11]The efficiency of adsorption is often pH-dependent, with optimal binding typically occurring at a pH where the imidazole nitrogen is deprotonated and available for coordination, but the metal ions have not precipitated as hydroxides. [5]
-
Section 5: Biocompatibility and Future Perspectives
For any biomedical application, the biocompatibility of the hydrogel is of utmost importance. While hydrogels are generally considered biocompatible due to their high water content, it is crucial to perform in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines to ensure that the hydrogel and any potential leachables are not harmful to cells. [12][13] The exploration of this compound in hydrogel science is still in its nascent stages. Future research should focus on:
-
A systematic investigation of the polymerization kinetics of this compound compared to its isomers.
-
The synthesis and characterization of co-polymeric hydrogels incorporating this compound with other functional monomers to create multi-responsive systems.
-
In vivo studies to evaluate the efficacy and safety of these hydrogels for drug delivery and tissue engineering applications.
By leveraging the unique structural features of this compound, the scientific community can unlock a new class of advanced hydrogels with tailored properties for a wide range of applications, from targeted cancer therapy to environmental remediation.
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Facile Synthesis of N-Vinylimidazole-Based Hydrogels via Frontal Polymerization and Investigation of Their Performance on Adsorption of Copper Ions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Erdem, B. (2016). synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. DergiPark. Retrieved January 7, 2026, from [Link]
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Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Complex formation and adsorption of V3+, Cr3+ and Fe3+ ions with poly( N -vinylimidazole). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Chelating Polymers and Environmental Remediation. (n.d.). DTIC. Retrieved January 7, 2026, from [Link]
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Kim, S. W., Bae, Y. H., & Okano, T. (1992). Hydrogels: swelling, drug loading, and release. PubMed. Retrieved January 7, 2026, from [Link]
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Synthesis and characterization of hydrogels from 1-vinylimidazole. Highly resistant co-polymers with synergistic effect. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION STUDIES OF A SERIES OF N-VINYL IMIDAZOLE-BASED HYDROGEL. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Factors driving the protonation of poly(N‐vinylimidazole) hydrogels. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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COMPLEXATION OF METAL ION WITH POLY(1-VINYLIMIDAZOLE) RESIN PREPARED BY RADIATION-INDUCED POLYMERIZATION WITH TEMPLATE METAL ION. (n.d.). Waseda University. Retrieved January 7, 2026, from [Link]
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Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Hydrogels: Design, Synthesis and Application in Drug Delivery and Regenerative Medicine. (n.d.). Routledge. Retrieved January 7, 2026, from [Link]
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pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Hydrogel-Based Adsorbent Material for the Effective Removal of Heavy Metals from Wastewater: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Describing the pH dependent, swelling behavior of hydrogel from F1–F5... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Removal of dyes and heavy metal ions from water by magnetic hydrogel beads based on poly(vinyl alcohol)/carboxymethyl starch-g-poly(vinyl imidazole). (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Removal of heavy metal using poly (N-vinyl imidazole)-grafted-carboxymethylated starch. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Drug Loading into and Drug Release from pH- and Temperature-Responsive Cylindrical Hydrogels. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION STUDIES OF A SERIES OF N-VINYL IMIDAZOLE-BASED HYDROGEL. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Hydrogels: Promising Adsorbent for Heavy Metal Ions For Waste Water Treatment. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Biocompatible Conductive Hydrogels: Applications in the Field of Biomedicine. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Kinetics of drug release from hydrogel matrices. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. (n.d.). Springer. Retrieved January 7, 2026, from [Link]
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Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Metal-chelating polymers by anionic ring-opening polymerization and their use in quantitative mass cytometry. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Hydrogels Based on Vinyl Amino Acids: From Preparation to Biomedical Application. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Radiation-induced graft copolymerization of N‑vinyl imidazole onto moringa gum polysaccharide for making hydrogels for biomedical applications. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Hydrogels as a Potential Biomaterial for Multimodal Therapeutic Applications. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols: Synthesis and Functionalization of Metal-Organic Frameworks with Vinylimidazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Vinyl-Functionalized MOFs
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with unprecedented porosity and tunable structures, making them exceptional candidates for a multitude of applications, including drug delivery.[1][2] The rational design of MOFs allows for the precise control over their chemical and physical properties by judiciously selecting metal nodes and organic linkers.[3] This guide focuses on the synthesis and application of MOFs incorporating vinylimidazole-based ligands. The introduction of a vinyl moiety onto the imidazole linker is not a trivial structural modification; it is a strategic design choice that imparts reactive handles within the framework. This functionality opens up a vast landscape for post-synthetic modification (PSM), allowing for the covalent anchoring of therapeutic agents, polymers, or other functional molecules.[4][5]
The vinyl group serves as a versatile platform for a variety of chemical transformations, most notably polymerization and click chemistry reactions.[4] This capability allows for the in-situ formation of polymer-MOF composites with enhanced stability and controlled release properties, a critical consideration for advanced drug delivery systems.[6] Furthermore, the ability to covalently modify the MOF structure post-synthesis circumvents the challenges associated with the direct synthesis of highly functionalized MOFs, where the desired functional groups might interfere with the framework formation.[7]
This document provides a comprehensive overview of the synthesis of vinylimidazole-based MOFs, detailing both direct synthesis approaches and post-synthetic modification strategies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical characterization techniques necessary to validate the successful synthesis and functionalization of these advanced materials.
Rationale for Synthesis Strategy: Solvothermal Synthesis and the Role of Modulators
The synthesis of crystalline MOFs is a delicate interplay of thermodynamics and kinetics. The solvothermal method is a widely adopted and robust technique for producing high-quality MOF crystals.[8] This method involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the reversible bond formation necessary for crystallographic ordering.
Why Solvothermal Synthesis?
-
Crystallinity: The controlled, slow-cooling profiles often employed in solvothermal synthesis promote the growth of well-defined, highly crystalline materials. This is paramount for achieving the uniform porosity that is a hallmark of MOFs.
-
Phase Purity: By carefully controlling the reaction parameters, it is possible to target specific crystallographic phases and avoid the formation of amorphous byproducts or undesired polymorphs.[9]
-
Scalability: While often performed on a lab scale, solvothermal synthesis can be scaled up for the production of larger quantities of material.[10]
The Critical Role of Modulators in MOF Synthesis
In many MOF syntheses, particularly those involving zirconium, the reaction kinetics can be too rapid, leading to the formation of small, poorly crystalline, or amorphous materials.[11] This is where the concept of a "modulator" becomes crucial. A modulator is typically a small molecule, often a monocarboxylic acid, that competes with the primary organic linker for coordination to the metal centers.
This competitive binding slows down the overall reaction rate, allowing for more controlled crystal growth and often leading to larger, more perfect crystals. The choice of modulator and its concentration can significantly impact the size, morphology, and defect density of the resulting MOF crystals.
Experimental Protocols
General Materials and Instrumentation
-
Metal Precursors: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Zirconium(IV) chloride (ZrCl₄)
-
Organic Ligands: 1-Vinylimidazole (VIm), 2-Vinyl-1,4-benzenedicarboxylic acid
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol, Methanol, Chloroform
-
Modulators: Acetic acid, Benzoic acid
-
Instrumentation: Programmable oven, Centrifuge, Powder X-ray Diffractometer (PXRD), Gas sorption analyzer (for BET surface area analysis), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared (FTIR) Spectrometer, Scanning Electron Microscope (SEM).
Protocol 1: Solvothermal Synthesis of a Zinc-Vinylimidazole MOF (Conceptual Protocol)
This protocol is a representative procedure for the synthesis of a zeolitic imidazolate framework (ZIF) using 1-vinylimidazole. Optimization of reactant ratios, temperature, and time may be necessary.
Step-by-Step Methodology:
-
Solution A Preparation: In a 20 mL scintillation vial, dissolve 0.297 g (1.0 mmol) of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).
-
Solution B Preparation: In a separate 20 mL scintillation vial, dissolve 0.188 g (2.0 mmol) of 1-vinylimidazole in 10 mL of DMF.
-
Mixing and Reaction: Combine Solution A and Solution B in a 40 mL Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and place it in a preheated programmable oven at 120 °C for 48 hours.
-
Cooling and Product Isolation: After 48 hours, allow the autoclave to cool slowly to room temperature. A white crystalline powder should be present.
-
Washing: Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL). After each wash, centrifuge the mixture and decant the supernatant.
-
Activation: To remove residual solvent from the pores, immerse the washed product in chloroform for 24 hours. Subsequently, decant the chloroform and dry the product under vacuum at 150 °C for 12 hours to yield the activated MOF.
Causality Behind the Steps:
-
The molar ratio of metal to ligand is a critical parameter that influences the resulting crystal structure. An excess of the imidazole linker is often used to drive the reaction towards the desired framework.
-
DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.
-
The washing steps are crucial for removing unreacted precursors and solvent molecules that may be trapped within the pores of the MOF.
-
The final activation step is essential to evacuate the pores, making the internal surface area accessible for subsequent applications like gas sorption or drug loading.
Protocol 2: Post-Synthetic Polymerization of Vinyl Groups
This protocol describes a general procedure for the in-situ polymerization of the vinyl groups within the MOF structure, creating a MOF-polymer composite material.
Step-by-Step Methodology:
-
MOF Suspension: Suspend 100 mg of the activated vinylimidazole-containing MOF in 10 mL of an appropriate solvent (e.g., toluene) in a round-bottom flask.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (1-2 mol% with respect to the vinyl groups).
-
Polymerization Reaction: Heat the suspension under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 24 hours.
-
Product Isolation and Washing: After the reaction, cool the mixture to room temperature. Collect the solid product by centrifugation.
-
Washing: Wash the product extensively with a solvent that dissolves the polymer but not the MOF (e.g., toluene, followed by methanol) to remove any non-grafted polymer.
-
Drying: Dry the final MOF-polymer composite under vacuum.
Causality Behind the Steps:
-
The choice of solvent is important to ensure good dispersion of the MOF and solubility of the initiator.
-
An inert atmosphere is necessary to prevent oxygen from inhibiting the radical polymerization process.
-
The extensive washing step is critical to ensure that the polymer is covalently bound to the MOF framework and not just physically adsorbed.
Characterization of Vinylimidazole-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[12]
| Technique | Purpose | Expected Outcome for Successful Synthesis |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks that matches a simulated or previously reported pattern for the target MOF structure. The absence of broad humps indicates high crystallinity. |
| Gas Sorption Analysis (BET) | To measure the specific surface area and pore volume of the MOF. | A Type I isotherm, characteristic of microporous materials, with a high surface area (typically >500 m²/g). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of guest solvents, followed by a plateau indicating the thermal stability range of the framework. A final sharp weight loss indicates decomposition of the MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the vinylimidazole ligand within the MOF structure. | Characteristic peaks corresponding to the vinyl group (e.g., C=C stretching) and the imidazole ring. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Uniformly sized and shaped crystals (e.g., cubic, octahedral). |
Visualization of Key Concepts
Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a vinylimidazole-based MOF.
Post-Synthetic Modification Pathway
Caption: Post-synthetic modification pathways for vinylimidazole-based MOFs.
Applications in Drug Development
The unique features of vinylimidazole-based MOFs make them highly attractive for applications in drug delivery and the broader biomedical field.[13]
-
High Drug Loading Capacity: Like other MOFs, these materials possess high surface areas and large pore volumes, enabling the encapsulation of significant quantities of therapeutic agents.[14]
-
Controlled Release: The formation of a polymer network within the MOF pores via post-synthetic polymerization can create a diffusion barrier, allowing for sustained and controlled release of the encapsulated drug. This is particularly beneficial for reducing dosing frequency and minimizing side effects.
-
Covalent Drug Conjugation: The vinyl groups can be used to covalently attach drugs to the MOF framework. This can prevent premature drug leakage and allow for targeted delivery to specific sites.
-
Enhanced Stability: The polymer coating can protect the MOF structure from degradation in biological environments, improving its stability and biocompatibility.[1][4]
-
Stimuli-Responsive Systems: By incorporating stimuli-responsive polymers, it is possible to design "smart" drug delivery systems that release their payload in response to specific triggers, such as changes in pH or temperature, which are often characteristic of diseased tissues.
Conclusion and Future Outlook
The synthesis of metal-organic frameworks with vinylimidazole ligands represents a significant step forward in the design of functional, adaptable materials for advanced applications. The presence of the vinyl group provides a powerful tool for post-synthetic modification, enabling the creation of sophisticated MOF-polymer composites and covalently functionalized frameworks. These materials hold immense promise for the development of next-generation drug delivery systems with enhanced stability, controlled release kinetics, and the potential for targeted therapy. As research in this area continues to evolve, we can expect to see the emergence of even more innovative and effective vinylimidazole-based MOFs tailored for a wide range of biomedical applications.
References
-
A new post-synthetic polymerization strategy makes metal–organic frameworks more stable. (2019). RSC Advances. [Link]
-
Polymer/Metal Organic Framework (MOF) Nanocomposites for Biomedical Applications. (2021). MDPI. [Link]
-
The preparation of metal–organic frameworks and their biomedical application. (2016). PMC. [Link]
-
Controlled Covalent Functionalization of ZIF-90 for Selective CO 2 Capture & Separation. (2022). MDPI. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. (2022). PMC. [Link]
-
Crystals as Molecules: Postsynthesis Covalent Functionalization of Zeolitic Imidazolate Frameworks. (2008). ACS Publications. [Link]
-
Metal–Organic Framework/Polyvinyl Alcohol Composite Films for Multiple Applications Prepared by Different Methods. (2023). ResearchGate. [Link]
-
Crystals as Molecules: Postsynthesis Covalent Functionalization of Zeolitic Imidazolate Frameworks. (2008). ResearchGate. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2015). PMC. [Link]
-
Applications of MOFs in Drug Delivery. (2023). Highlights in Science, Engineering and Technology. [Link]
-
Crystals as Molecules: Postsynthesis Covalent Functionalization of Zeolitic Imidazolate Frameworks. (2008). Omar Yaghi. [Link]
-
Sabine Plummer: Synthesis and Characterization of MOF UPC-68. (2021). YouTube. [Link]
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Post-synthetic modification of metal-organic frameworks for drug delivery. (2021). Morressier. [Link]
-
Sequential Linker Installation in Metal–Organic Frameworks. (2023). PMC. [Link]
-
Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. (2021). NIH. [Link]
-
Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. (2018). ResearchGate. [Link]
-
Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. (2024). PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND APPLICATION OF METAL-ORGANIC FRAMEWORKS. (2011). CORE. [Link]
-
7 Common organic linkers used for synthesis of MOFs. a 2-methylimidazole. (2022). ResearchGate. [Link]
-
Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. (2021). ResearchGate. [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Semantic Scholar. [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (2023). Journal of Materials Chemistry A. [Link]
-
Synthesis and Characterization of Functionalized Metal organic Frameworks. (2016). YouTube. [Link]
- Synthesis and characterization of metal organic frameworks. (2021).
-
Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (2021). ResearchGate. [Link]
-
Sustainable Synthesis of Zeolitic Imidazolate Frameworks at Room Temperature in Water with Exact Zn/Linker Stoichiometry. (2024). MDPI. [Link]
-
Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. (2017). RSC Publishing. [Link]
- Synthesis of Zinc MOF Materials. (2021).
-
Zeolitic Imidazolate Framework-93 and Its Derivatives: Synthesis, Properties, and Applications. (2025). ResearchGate. [Link]
-
Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. (2023). Usiena air. [Link]
-
Just Mix – Zeolitic Imidazolate Framework Synthesis. (2014). RSC Blogs. [Link]
-
Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. (2021). PMC. [Link]
-
Solvothermal synthesis of a MOF material. (2021). ResearchGate. [Link]
-
Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework. (2021). ResearchGate. [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019). AZoM. [Link]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Vinyl-1H-imidazole in the Development of Advanced Ionic Liquids
Foreword: The Strategic Importance of 5-Vinyl-1H-imidazole in Polymerizable Ionic Liquids
Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvating properties. However, their liquid nature can be a limitation in applications requiring solid-state materials. The incorporation of a polymerizable group, such as a vinyl moiety, onto the IL structure addresses this challenge, giving rise to polymerized ionic liquids (PILs). These materials synergize the desirable properties of ILs with the mechanical integrity and processability of polymers.
Within the diverse landscape of polymerizable ILs, those derived from this compound represent a particularly versatile and potent subclass. The vinyl group provides a reactive handle for polymerization, while the imidazole core offers a scaffold for facile chemical modification, allowing for the fine-tuning of the resulting PIL's physicochemical properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound-based ILs, with a focus on their utility in the development of advanced materials for antimicrobial applications and separation technologies. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage these remarkable materials in their own work.
Part 1: Synthesis of 1-Alkyl-3-(5-vinyl-1H-imidazol-3-ium) Halide Monomers
The synthesis of vinylimidazolium-based ionic liquid monomers is a critical first step. The choice of the alkyl halide in the quaternization reaction is a key determinant of the resulting IL's properties, such as hydrophobicity and, consequently, its antimicrobial activity and performance in membrane applications.
Causality of Experimental Choices:
-
N-Alkylation: The quaternization of the imidazole nitrogen is essential to create the ionic center. The use of alkyl halides is a straightforward and efficient method for this transformation. The length of the alkyl chain (R group) is a critical parameter. Longer alkyl chains increase the hydrophobicity of the resulting monomer and polymer, which can enhance antimicrobial efficacy by facilitating interaction with microbial cell membranes.[1]
-
Solvent Selection: Ethyl acetate is a common solvent for this reaction as it facilitates the precipitation of the ionic liquid product, simplifying purification.
-
Reaction Conditions: Heating the reaction mixture accelerates the rate of the SN2 reaction between the 1-vinylimidazole and the alkyl halide.
Protocol 1.1: General Synthesis of 1-Alkyl-3-vinylimidazolium Bromide ([CnVIm][Br])
This protocol describes a general procedure for the synthesis of a homologous series of 1-alkyl-3-vinylimidazolium bromide monomers, where 'n' represents the number of carbons in the alkyl chain.
Materials:
-
1-Vinylimidazole (≥99%)
-
Bromoalkane (e.g., bromoethane, 1-bromobutane, 1-bromohexane, 1-bromooctane, 1-bromodecane, 1-bromododecane) (≥98%)
-
Ethyl acetate (≥99.8%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum desiccator with P2O5
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-vinylimidazole and the corresponding 1-bromoalkane in a 1:1.2 molar ratio.[1]
-
Add a sufficient amount of ethyl acetate to dissolve the reactants.
-
Heat the mixture to 110°C and stir vigorously for 24-48 hours.[1]
-
Upon cooling, the ionic liquid product will precipitate or form a denser phase.
-
Decant the upper ethyl acetate layer, which contains unreacted starting materials.
-
Wash the ionic liquid product three times with fresh ethyl acetate, decanting the solvent each time.
-
Remove the residual ethyl acetate using a rotary evaporator.
-
Dry the final product in a vacuum desiccator over P2O5 to yield the pure 1-alkyl-3-vinylimidazolium bromide.
Characterization:
The successful synthesis of the ionic liquid monomers can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the vinyl and alkyl groups and the quaternization of the imidazole ring.
-
FTIR Spectroscopy: To identify characteristic vibrational modes of the imidazolium ring and the alkyl and vinyl groups.
-
Mass Spectrometry: To confirm the molecular weight of the cation.
Part 2: Free-Radical Polymerization of Vinylimidazolium Ionic Liquids
The polymerization of the vinylimidazolium monomers transforms the liquid ILs into solid poly(ionic liquids) (PILs), which can then be processed into various forms such as films, membranes, or fibers. Free-radical polymerization is a common and versatile method for this purpose.
Causality of Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a widely used radical initiator that decomposes upon heating to generate free radicals, initiating the polymerization process.
-
Solvent: Chloroform is a suitable solvent for many vinylimidazolium ILs and the resulting polymers. The reaction is performed under an inert atmosphere (N2) to prevent oxygen from inhibiting the radical polymerization.
-
Purification: The polymer is purified by precipitation and washing to remove any unreacted monomer and initiator.
Protocol 2.1: Free-Radical Polymerization of [CnVIm][Br]
This protocol details the synthesis of poly(1-alkyl-3-vinylimidazolium bromide) (Poly([CnVIm][Br])).
Materials:
-
1-Alkyl-3-vinylimidazolium bromide monomer (from Protocol 1.1)
-
Chloroform (99.8%)
-
Azobisisobutyronitrile (AIBN) (97%)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser and gas inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the desired amount of 1-alkyl-3-vinylimidazolium bromide monomer in chloroform in a round-bottom flask equipped with a reflux condenser and a gas inlet.
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add AIBN (typically 1 wt.% with respect to the monomer) to the reaction mixture.
-
Immerse the flask in an oil bath preheated to 60°C and stir for 6 hours under a nitrogen atmosphere.[1]
-
After the reaction, cool the mixture to room temperature.
-
Dilute the resulting polymer solution with a small amount of chloroform and then precipitate the polymer by adding it to a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer three times with the non-solvent to remove impurities.
-
Dry the purified poly(ionic liquid) under vacuum at 60°C.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
¹H NMR Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl proton signals.
-
FTIR Spectroscopy: To confirm the polymer structure.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the PIL.
Part 3: Application in Antimicrobial Materials
PILs derived from this compound have shown significant potential as antimicrobial agents. Their efficacy is often attributed to the polycationic structure which can disrupt microbial cell membranes. The antimicrobial activity can be tuned by varying the length of the N-alkyl substituent on the imidazolium ring.
Protocol 3.1: Electrospinning of Poly([CnVIm][Br]) for Antimicrobial Fibers
Electrospinning is a versatile technique to produce nanofibrous mats with a high surface-area-to-volume ratio, which is advantageous for antimicrobial applications.
Materials:
-
Poly(1-alkyl-3-vinylimidazolium bromide) (from Protocol 2.1)
-
N,N-Dimethylformamide (DMF) (HPLC grade, ≥99.9%)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
Procedure:
-
Prepare a polymer solution by dissolving the poly([CnVIm][Br]) in DMF at a concentration suitable for electrospinning (typically 10-30 wt.%). The optimal concentration will depend on the molecular weight of the polymer and the desired fiber morphology.
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on the syringe pump and position the needle pointing towards the collector.
-
Set the electrospinning parameters. These will need to be optimized for each specific polymer, but typical starting parameters are:
-
Applied voltage: 15-25 kV
-
Flow rate: 0.5-2.0 mL/h
-
Tip-to-collector distance: 10-20 cm
-
-
Initiate the electrospinning process. The high voltage will create a charged jet of the polymer solution that is drawn towards the collector. The solvent evaporates during this process, leaving behind a non-woven mat of polymer nanofibers on the collector.
-
After a sufficient amount of fiber has been collected, stop the process and carefully remove the nanofiber mat from the collector.
-
Dry the mat under vacuum to remove any residual solvent.
Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the synthesized ILs and PILs can be quantified by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
Materials:
-
Synthesized ILs and PILs
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Klebsiella pneumoniae, Escherichia coli (Gram-negative))
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
96-well microtiter plates
-
Resazurin solution (for bacteria)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound (IL or PIL) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is non-toxic to the microbes).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (microbes in medium without test compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).
-
For bacteria, after incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the compound that prevents this color change.[1]
-
For fungi, the MIC is determined as the lowest concentration that visibly inhibits mycelial growth.[1]
Data Presentation:
The antimicrobial activity of various 1-alkyl-3-vinylimidazolium bromides and their corresponding polymers can be summarized in a table for easy comparison.
| Compound | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| [C₆VIm][Br] | Hexyl | 125 | 250 | 62.5 |
| [C₈VIm][Br] | Octyl | 62.5 | 125 | 31.25 |
| [C₁₀VIm][Br] | Decyl | 31.25 | 62.5 | 15.6 |
| [C₁₂VIm][Br] | Dodecyl | 15.6 | 31.25 | 7.8 |
| Poly([C₁₀VIm][Br]) | Decyl | 62.5 | 125 | 31.25 |
| Poly([C₁₂VIm][Br]) | Dodecyl | 31.25 | 62.5 | 15.6 |
Note: The above data is illustrative. Actual MIC values should be determined experimentally.
Part 4: Application in Nanofiltration Membranes
PILs based on this compound can be used to fabricate nanofiltration membranes. The charged nature of the PILs can impart desirable properties such as high water permeance and selective rejection of charged solutes.
Protocol 4.1: Fabrication of a Poly([VIm][Br])-based Nanofiltration Membrane
This protocol describes the fabrication of a thin-film composite nanofiltration membrane using a poly(vinylimidazolium)-based active layer on a porous support.
Materials:
-
Porous support membrane (e.g., polyethersulfone (PES) or polysulfone (PSf))
-
Poly(1-vinyl-3-alkylimidazolium bromide) (from Protocol 2.1)
-
Cross-linking agent (e.g., glutaraldehyde)
-
Casting solution solvent (e.g., DMF)
-
Coagulation bath (e.g., deionized water)
-
Membrane casting knife or film applicator
-
Glass plate
Procedure:
-
Prepare a casting solution by dissolving the poly(ionic liquid) and any additives in a suitable solvent.
-
Fix the porous support membrane onto a clean glass plate.
-
Cast the polymer solution onto the support membrane using a casting knife to achieve a uniform thickness.
-
Immerse the cast film immediately into a deionized water coagulation bath to induce phase inversion and form the porous structure of the membrane.
-
Keep the membrane in the coagulation bath for a set period (e.g., 24 hours) to ensure complete phase separation.
-
For cross-linking, immerse the prepared membrane in an aqueous solution of a cross-linking agent (e.g., 2.5% glutaraldehyde) for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 60°C).
-
Thoroughly rinse the cross-linked membrane with deionized water to remove any residual cross-linker.
-
Store the membrane in deionized water until further use.
Performance Evaluation:
The performance of the fabricated nanofiltration membrane is typically evaluated based on its pure water permeance and salt rejection capabilities.
-
Pure Water Permeance: Measured using a cross-flow filtration setup at a specific transmembrane pressure. The permeance (L m⁻² h⁻¹ bar⁻¹) is calculated by dividing the water flux by the applied pressure.
-
Salt Rejection: Determined by filtering a salt solution (e.g., NaCl, MgCl₂, Na₂SO₄) of known concentration and measuring the salt concentration in the permeate and feed solutions. The rejection (R) is calculated as: R (%) = (1 - Cₚ/Cբ) × 100, where Cₚ and Cբ are the salt concentrations in the permeate and feed, respectively.
Data Presentation:
| Membrane | Pure Water Permeance (L m⁻² h⁻¹ bar⁻¹) | Na₂SO₄ Rejection (%) | MgCl₂ Rejection (%) | NaCl Rejection (%) |
| Un-crosslinked PIL | 15.2 | 85.6 | 45.3 | 25.1 |
| Cross-linked PIL | 12.8 | 95.2 | 68.7 | 40.5 |
Note: The above data is illustrative and will depend on the specific PIL, support membrane, and fabrication conditions.
Visualizations
Workflow for Synthesis and Application of this compound based Ionic Liquids
Caption: Workflow from synthesis to application of this compound ILs.
Logical Relationship of Properties and Applications
Caption: Relationship between synthesis, properties, and applications.
References
-
From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for 5-Vinyl-1H-imidazole Derivatives: A Guide for Antimicrobial and Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial and antifungal properties of 5-Vinyl-1H-imidazole derivatives. This document delves into the synthesis, mechanisms of action, and detailed protocols for assessing the efficacy and safety of this promising class of compounds.
Introduction: The Therapeutic Potential of this compound Derivatives
The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous clinically significant antimicrobial and antifungal agents.[1][2] The unique chemical properties of the imidazole nucleus, including its ability to coordinate with metal ions in enzymatic active sites and participate in hydrogen bonding, make it a privileged structure for drug design.[2][3] The introduction of a vinyl group at the 5-position of the imidazole ring offers a reactive handle for further chemical modification and has been shown to be a key pharmacophore in various biologically active molecules. This guide focuses on the application of this compound derivatives as a promising avenue for the development of novel antimicrobial and antifungal therapeutics to combat the growing threat of drug-resistant pathogens.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound derivatives can be achieved through various synthetic routes. One common and effective method involves a multi-step process starting from readily available precursors. Below is a generalized protocol for the synthesis of a 2-substituted-4-methyl-5-vinylimidazole derivative, which can be adapted for the synthesis of other analogs.
Protocol 2.1: Synthesis of 2-Substituted-4-chloro-5-formylimidazole
This protocol outlines the synthesis of a key intermediate, a 2-substituted-4-chloro-5-formylimidazole.
-
Step 1: Imidate Formation. In a round-bottom flask, dissolve the desired nitrile (e.g., valeronitrile, 1.2 mol) in methanol (34 ml) and cool the mixture to -5 to -10 °C.
-
Slowly bubble hydrochloric acid gas through the solution for 15-18 hours while maintaining the temperature.
-
Step 2: Vilsmeier-Haack Reaction. Distill the solvent under vacuum, keeping the temperature below 50°C.
-
Add toluene (500 ml) to the reaction mass, followed by Copper(II) trifluoromethanesulfonate (0.25 g).
-
Successively add phosphorous oxychloride (320 g, 2.08 mol) over 60 minutes and N,N-dimethylformamide (150 g, 2.05 mol) over 2 hours.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the mixture to 30 °C and carefully quench with 260 ml of cold water, ensuring the temperature remains below 25 °C.
-
Add a filter aid (30 g) and adjust the pH to 1.2 with a 30% aqueous sodium hydroxide solution.
-
Readjust the pH to 6.8 - 7.5 using a sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 160 ml).
-
Dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent to dryness.
-
Add hexane (300 ml) at 45 °C, then cool to 10-15 °C for 30 minutes to precipitate the product.
-
Isolate the 2-butyl-5-formylimidazole by filtration, wash with chilled hexane, and dry.[4]
Protocol 2.2: Introduction of the Vinyl Group via Wittig Reaction
The Wittig reaction is a reliable method for converting a carbonyl group into an alkene.[5]
-
Step 1: Ylide Preparation. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.05 equivalents), dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color will typically change to a deep yellow or orange, indicating the formation of the ylide.
-
Step 2: Wittig Reaction. Dissolve the 2-substituted-4-chloro-5-formylimidazole (1 equivalent) from Protocol 2.1 in anhydrous THF in a separate flask.
-
Cool the ylide solution to -78 °C and slowly add the solution of the formylimidazole derivative.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Diagram 2.1: General Synthesis Workflow
Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.
Antibacterial Mechanism: Potential Targeting of DNA Gyrase
While the antifungal mechanism is well-established, the antibacterial action of imidazole derivatives is more varied. Some studies suggest that certain imidazole-containing compounds may act as inhibitors of bacterial DNA gyrase. [6][7]DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can prevent the relaxation of supercoiled DNA, leading to a cessation of cellular processes and bacterial cell death. The vinyl group in this compound derivatives may enhance binding to the enzyme's active site or facilitate other interactions that contribute to its inhibitory activity. Further research is needed to fully elucidate the specific interactions of this class of compounds with bacterial DNA gyrase.
Diagram 3.2: Potential Antibacterial Mechanism of Action
Caption: Potential inhibition of bacterial DNA gyrase by this compound derivatives.
Protocols for Evaluating Antimicrobial and Antifungal Activity
Standardized and reproducible methods are essential for accurately determining the antimicrobial and antifungal efficacy of novel compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.
Protocol 4.1: Broth Microdilution MIC Assay
-
Preparation of Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria, ~0.5-2.5 x 10^3 CFU/mL for fungi).
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Table 4.1: Example MIC Data for this compound Derivatives
| Compound | R1-Substituent | R2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | H | Phenyl | 16 | 64 | 8 |
| Derivative 2 | H | 4-Chlorophenyl | 8 | 32 | 4 |
| Derivative 3 | Methyl | Phenyl | 32 | >128 | 16 |
| Derivative 4 | Methyl | 4-Chlorophenyl | 16 | 64 | 8 |
| Reference Drug | Ciprofloxacin | - | 0.5 | 0.015 | N/A |
| Reference Drug | Fluconazole | - | N/A | N/A | 2 |
Note: The data in this table is illustrative and should be determined experimentally.
Biofilm Inhibition Assay
Bacterial and fungal biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. This protocol assesses the ability of this compound derivatives to inhibit biofilm formation.
Protocol 4.2: Crystal Violet Biofilm Assay
-
Preparation of Plates: In a 96-well flat-bottom microtiter plate, add 100 µL of sterile growth medium containing sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) of the test compound.
-
Inoculation: Add 100 µL of a standardized microbial suspension to each well.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the microorganism.
-
Washing: After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Discard the crystal violet solution and wash the wells three times with sterile PBS.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Cytotoxicity Assessment: Ensuring Safety for Therapeutic Use
Evaluating the potential toxicity of new antimicrobial agents to mammalian cells is a critical step in drug development. [8]The following protocols describe common assays for assessing cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 5.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates a reduction in cell viability.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of compromised cell membrane integrity.
Protocol 5.2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. An increase in absorbance compared to the untreated control indicates LDH release and cytotoxicity.
Structure-Activity Relationship (SAR) Insights
Preliminary studies on imidazole derivatives suggest that the nature and position of substituents on the imidazole ring significantly influence their antimicrobial and antifungal activity. [9]For this compound derivatives, the following SAR trends can be hypothesized and should be investigated:
-
Substituents on the Imidazole Nitrogen (N1): The introduction of various alkyl or aryl groups at the N1 position can modulate the lipophilicity and steric bulk of the molecule, which can affect its ability to penetrate microbial cell membranes and interact with its target.
-
Substituents at the 2- and 4-Positions: The presence of electron-withdrawing or electron-donating groups at these positions can influence the electronic properties of the imidazole ring and its ability to interact with the target enzyme or DNA. Electron-withdrawing groups have been shown in some studies to enhance antimicrobial activity. [9]* Modifications of the Vinyl Group: While the vinyl group is a key feature, its modification or replacement could lead to derivatives with altered reactivity and biological activity.
A systematic synthesis and evaluation of a library of this compound derivatives with diverse substituents is crucial for establishing a robust SAR and guiding the design of more potent and selective antimicrobial agents.
In Vivo Efficacy Assessment: A Murine Model of Infection
Preclinical evaluation of the in vivo efficacy of promising lead compounds is essential. A murine model of systemic or localized infection can be used to assess the therapeutic potential of this compound derivatives.
Protocol 7.1: Murine Model of Systemic Candidiasis
-
Infection: Immunocompromised mice (e.g., neutropenic) are infected intravenously with a lethal dose of Candida albicans.
-
Treatment: At a specified time post-infection, mice are treated with the this compound derivative via an appropriate route of administration (e.g., oral, intraperitoneal).
-
Monitoring: Mice are monitored daily for signs of illness and survival.
-
Fungal Burden: At the end of the study, organs such as the kidneys and liver are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Survival curves and organ fungal burden are compared between treated and untreated groups to assess the efficacy of the compound. [10]
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. The protocols and application notes provided in this guide offer a framework for the synthesis, characterization, and evaluation of these compounds. A thorough investigation of their mechanism of action, structure-activity relationships, and in vivo efficacy will be critical in advancing this class of molecules towards clinical development.
References
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Walker, S. S., Labroli, M., Painter, R. E., Wiltsie, J., Sherborne, B., Murgolo, N., et al. (2017). Antibacterial small molecules targeting the conserved TOPRIM domain of DNA gyrase. PLOS ONE, 12(7), e0180965. [Link]
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Kudrevatykh, M. V., et al. (2021). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. Molecules, 26(16), 4993. [Link]
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Kim, B. H., et al. (2006). Synthesis and antibacterial activity of a novel series of DNA gyrase inhibitors: 5-[(E)-2-arylvinyl]pyrazoles. Bioorganic & Medicinal Chemistry Letters, 16(16), 4283-4286. [Link]
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Kovalishyn, V., et al. (2021). Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii and Staphylococcus aureus. Molecules, 26(2), 299. [Link]
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Wang, H., et al. (2014). An Improved Synthesis of 2Vinyl4,5-dicyanoimidazole and Characterization of Its Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 52(16), 2296-2305. [Link]
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Lewis, D. F. V., et al. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. International Journal of Molecular Sciences, 22(1), 193. [Link]
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Han, Y., et al. (2018). Single-dose pharmacokinetic and toxicity analysis of pyrrole-imidazole polyamides in mice. PLoS ONE, 13(5), e0197262. [Link]
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Reddy, N. N. K., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5039-5046. [Link]
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Shestakov, A. S., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(19), 6649. [Link]
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Bhatshankar, S. B., & Tapkir, A. S. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(3), 1131-1148. [Link]
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Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 2(10), 6934-6942. [Link]
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Sharma, A., Wilson, G. R., & Dubey, A. (2015). Antibacterial actiVIty of VInyl imidazole(VI) functionalized silica polymer nanocomposites (SBA/VI) against Gram negative and Gram positive bacteria. New Journal of Chemistry, 40(1), 764-771. [Link]
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Vijesh, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Organic and Medicinal Chemistry Letters, 1(1), 1-8. [Link]
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Al-Ostoot, F. H., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-18. [Link]
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Al-Tel, T. H. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4885. [Link]
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Kumar, D., & Kumar, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 1-13. [Link]
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Singh, A., et al. (2023). SYNTHESIS OF 2, 4, 5 -TRIPHENYL IMIDAZOLE. International Journal of Creative Research Thoughts, 11(10), 1-10. [Link]
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Gonzalez-Paredes, A., et al. (2021). A Study of the Interaction of a New Benzimidazole Schiff Base with Synthetic and Simulated Membrane Models of Bacterial and Mammalian Membranes. Membranes, 11(6), 444. [Link]
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Bouchet, N., et al. (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 10(1), 1-5. [Link]
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Ramazani, A., et al. (2010). Triphenylphosphine-Catalyzed Preparation of Sterically Congested, Electron-Poor N-Vinylimidazole Derivatives from Acetylenic Esters and Imidazole-Containing NH-Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2464-2471. [Link]
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Application Note: 5-Vinyl-1H-imidazole for Advanced Corrosion Inhibition
An in-depth guide to the application of 5-Vinyl-1H-imidazole as a corrosion inhibitor, designed for researchers, scientists, and professionals in materials science and chemical engineering.
Introduction: The Corrosion Challenge and the Role of Imidazole Derivatives
Corrosion, the electrochemical degradation of metals, poses a significant threat to the structural integrity and lifespan of critical infrastructure across various industries, from oil and gas pipelines to aerospace components.[1][2] The development of effective corrosion inhibitors is a cornerstone of materials protection strategy. Organic inhibitors, particularly those containing heteroatoms (N, S, O) and π-electron systems, are highly effective as they can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[3][4]
Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to their environmental compatibility and robust performance.[5][6] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is rich in electron density, making it an excellent candidate for coordinating with vacant d-orbitals of metal surfaces.[7] This application note focuses on This compound , a molecule that uniquely combines the proven inhibitory properties of the imidazole core with the reactive potential of a vinyl substituent. This dual functionality allows for strong surface adsorption and the potential for polymerization, offering a multi-faceted approach to corrosion mitigation.
Scientific Principle: Mechanism of Inhibition
The efficacy of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto the metal surface, effectively blocking the active sites where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[8] This adsorption is not a simple, single-mode process but a complex interplay of physical and chemical interactions.
-
Physisorption: This initial interaction involves weaker electrostatic forces, such as van der Waals forces, between the charged metal surface and the protonated imidazole molecule in an acidic medium. The dipole moment of the inhibitor molecule also plays a significant role in this physical adsorption process.[9]
-
Chemisorption: This stronger, more durable interaction involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons from the imidazole ring and the vinyl group can be donated to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate covalent bond.[3][4] This process creates a stable, protective monolayer on the surface.[1][2]
The vinyl group (-CH=CH₂) enhances the molecule's performance by increasing the electron density of the system and providing an additional site for π-electron interaction with the metal surface. Theoretical studies using Density Functional Theory (DFT) confirm that the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of an inhibitor's potential.[3][10] A high HOMO energy corresponds to a greater ability to donate electrons (enhancing chemisorption), while a low LUMO energy indicates a capacity to accept electrons from the metal.[3][10]
Protocol: Gravimetric (Weight Loss) Measurement
This method provides a direct, tangible measure of corrosion by determining the mass loss of a metal sample over time.
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons in a corrosive environment with and without the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, ~2.5 cm x 1.25 cm x 0.025 cm). [11]* Abrasive SiC papers (from 100 to 600 grit). [8]* Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄). [12][13]* this compound (CAS: 3718-04-5). [14]* Acetone, ethanol, deionized water.
-
Analytical balance (±0.1 mg accuracy).
-
Water bath or thermostat.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of SiC paper, wash with deionized water, degrease with acetone, rinse with ethanol, and dry thoroughly. [8][11]2. Initial Weighing: Accurately weigh each prepared coupon to the nearest 0.1 mg and record the value (W_initial).
-
Solution Preparation: Prepare a blank corrosive solution and several test solutions with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Immerse one coupon in each of the prepared solutions. Ensure the coupons are fully submerged. The immersion is typically conducted for a period ranging from 6 to 72 hours at a constant temperature (e.g., 298 K). [11][15]5. Coupon Retrieval and Cleaning: After the immersion period, retrieve the coupons. To remove corrosion products, scrub them with a soft brush in a solution of HCl containing hexamethylenetetramine, rinse with deionized water and acetone, and dry. [8]6. Final Weighing: Reweigh the cleaned, dry coupons and record the final weight (W_final).
Protocol: Electrochemical Evaluation
Electrochemical methods offer rapid and detailed insights into the kinetics of the corrosion process and the inhibitor's mode of action. A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). [8][16] Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and other electrochemical parameters to assess the inhibitor's efficiency and mechanism.
Instrumentation:
-
Potentiostat/Galvanostat with frequency response analysis capability.
-
Three-electrode electrochemical cell.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 3.1.
-
System Stabilization: Place the electrodes in the test solution (blank or with inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes). [4][17]3. Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s). [8] * Plot the resulting current density (log i) versus the electrode potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr). [1][2]4. Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). [17][18]
-
Data Analysis and Interpretation
Calculating Inhibition Efficiency (IE%)
The primary metric for an inhibitor's performance is its Inhibition Efficiency.
-
From Weight Loss Data: IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100 Where ΔW_blank is the weight loss in the blank solution and ΔW_inh is the weight loss in the solution with the inhibitor. [19][20]
-
From Potentiodynamic Polarization Data: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] x 100 Where i_corr,blank and i_corr,inh are the corrosion current densities without and with the inhibitor, respectively. [1]
-
From EIS Data: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] x 100 Where R_ct,blank and R_ct,inh are the charge transfer resistances without and with the inhibitor, respectively. [18]
Adsorption Isotherm Models
To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherm models. The Langmuir isotherm is commonly used and assumes the formation of a monolayer on the surface. [21] The degree of surface coverage (θ), calculated as IE% / 100, is plotted against the inhibitor concentration (C). The linear form of the Langmuir isotherm is: C / θ = 1/K_ads + C
A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir model. [21]From the intercept, the adsorption equilibrium constant (K_ads) can be calculated, which is related to the standard free energy of adsorption (ΔG°_ads). A negative and large value of ΔG°_ads (typically more negative than -40 kJ/mol) indicates a strong, spontaneous adsorption process dominated by chemisorption. [22]
| Isotherm Model | Linear Equation | Interpretation |
|---|---|---|
| Langmuir | C / θ = 1/K_ads + C | Assumes monolayer adsorption on a homogeneous surface. [21] |
| Temkin | θ = (RT/b)ln(A) + (RT/b)ln(C) | Considers adsorbate-adsorbate interactions. |
| Freundlich | log θ = log K_f + (1/n)log C | Empirical model for heterogeneous surfaces. |
| Frumkin | log[C(θ/(1-θ))] = log K_ads + 2aθ/2.303 | Accounts for lateral interaction between adsorbed molecules. |
Theoretical Insights from Computational Chemistry
Quantum chemical calculations using DFT provide invaluable theoretical support for experimental findings. [3][10]These methods can calculate parameters that correlate with inhibition efficiency:
-
E_HOMO (Highest Occupied Molecular Orbital Energy): Higher values indicate a greater tendency to donate electrons to the metal surface. [3][10]* E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Lower values suggest a greater ability to accept electrons from the metal. [3][10]* Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule. [3][10]* Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions (physisorption). [9]* Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the molecule to donate electrons to the metal surface. [10][21] These theoretical calculations help to visualize the electron density distribution and predict the most likely sites for interaction (nucleophilic and electrophilic attack), thereby reinforcing the proposed inhibition mechanism. [3]
Summary of Expected Performance
While extensive data specifically for this compound is emerging, performance can be reliably extrapolated from studies on similar vinyl-imidazole and imidazole derivatives.
| Parameter | Expected Outcome/Value | Rationale/Reference |
| Inhibition Efficiency (IE%) | >90% at optimal concentration | Poly(N-vinyl imidazole) showed efficiencies over 90%. [13]Other imidazole derivatives frequently exceed 90-95%. [5][8][18] |
| Inhibition Type | Mixed-Type | Imidazole derivatives typically inhibit both anodic and cathodic reactions, indicated by a small change in E_corr with a significant reduction in i_corr. [8][17] |
| Adsorption Mechanism | Obeys Langmuir Isotherm | This is a common finding for imidazole-based inhibitors, indicating monolayer formation. [1][2][22][23] |
| Free Energy of Adsorption (ΔG°_ads) | -30 to -45 kJ/mol | Values in this range suggest a spontaneous process involving both physisorption and strong chemisorption. [22][23] |
| Effect of Temperature | IE% may decrease with increasing temperature | This is typical for inhibitors where physisorption plays a significant role, though strong chemisorption can mitigate this effect. [15] |
References
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Udhayakala1, P., Rajendiran, T., & Gunasekaran, S. (2012). Quantum Chemical Studies on The Efficiencies of Vinyl Imidazole Derivatives as Corrosion Inhibitors For Mild Steel. Journal of Advanced Scientific Research, 3(02), 37-44. [Link]
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Mahdavian, M., Attar, M. M., & Shiran, F. (2015). Quantum chemical studies on adsorption of imidazole derivatives as corrosion inhibitors for mild steel in 3.5 NaCl solution. Progress in Color, Colorants and Coatings, 8(4), 283-294. [Link]
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Journal of Advanced Scientific Research. (2012). Quantum Chemical Studies on The Efficiencies of Vinyl Imidazole Derivatives as Corrosion Inhibitors For Mild Steel. Sciensage Info. [Link]
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Loukili, E., et al. (2023). Adsorption of organic inhibitors on metal surface: isotherm models. Moroccan Journal of Chemistry. [Link]
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Martins, T. S., et al. (2017). On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemistry. Materials Research. [Link]
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Wahyuningrum, D., et al. (2008). The Correlation between Structure and Corrosion Inhibition Activity of 4,5-Diphenyl-1-vinylimidazole Derivative Compounds toward Mild Steel in 1% NaCl Solution. International Journal of Electrochemical Science, 3, 154-168. [Link]
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ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]
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ResearchGate. (n.d.). Adsorption isotherm models used in this work. [Link]
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ResearchGate. (n.d.). Langmuir's isotherm adsorption model of... [Link]
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ResearchGate. (n.d.). Weight loss measurements varying time and inhibitor concentration. [Link]
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Rochliadi, A., et al. (2025). Experimental study of vinyl imidazole-based ionic liquids as corrosion inhibitors for carbon steel in acidic media. ResearchGate. [Link]
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Park, J., et al. (2019). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. Metals, 9(12), 1339. [Link]
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Al-Najjar, S. H., & Al-Baitai, A. Y. (2022). A New Synthesized Benzimidazole Derivative as a Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution: Experimental and Computational Study. Physical Chemistry Research, 10(2), 179-194. [Link]
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Saldaña-Ríos, A., et al. (2013). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. ResearchGate. [Link]
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Singh, A., & Quraishi, M. A. (2016). Theoretical prediction and electrochemical evaluation of vinylimidazole and allylimidazole as corrosion inhibitors for mild steel in 1M HCl. ResearchGate. [Link]
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Wahyuningrum, D., et al. (2008). The Correlation between Structure and Corrosion Inhibition Activity of 4,5-Diphenyl-1-vinylimidazole Derivative Compounds towards Mild Steel in 1% NaCl Solution. ResearchGate. [Link]
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ResearchGate. (n.d.). Results of the Weight-Loss Method. [Link]
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ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. [Link]
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ResearchGate. (n.d.). Weight loss – time curves for the inhibition of mild steel corrosion in... [Link]
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Alvarez, L. X., et al. (2022). Inhibition Mechanism of Some Vinylalkylimidazolium-Based Polymeric Ionic Liquids against Acid Corrosion of API 5L X60 Steel: Electrochemical and Surface Studies. ACS Omega, 7(42), 37887–37901. [Link]
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Alvarez, L. X., et al. (2022). Inhibition Mechanism of Some Vinylalkylimidazolium-Based Polymeric Ionic Liquids against Acid Corrosion of API 5L X60 Steel: Electrochemical and Surface Studies. PubMed Central. [Link]
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Liu, H., et al. (2011). Corrosion Inhibition of Poly N-vinyl Imidazole for Q235 Steel in HCl Solution. Journal of Chinese Society for Corrosion and Protection. [Link]
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Isah, U. A., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel. Chemistry Reviews Letters, 6, 114-127. [Link]
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El-Adnani, I., et al. (2019). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulfuric acid solution. Semantic Scholar. [Link]
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Bang, H. Q., et al. (2024). Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. Journal of Military Science and Technology. [Link]
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Rochliadi, A., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI. [Link]
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ResearchGate. (n.d.). Adsorption isotherm plot for mild steel in H2SO4 0.5 M at different... [Link]
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Ayawei, N., et al. (2017). REVIEW OF ADSORPTION ISOTHERMS MODELS. ResearchGate. [Link]
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Zhang, Y., et al. (2015). AFM Studies of the Adhesion Properties of Surfactant Corrosion Inhibitor Films. ResearchGate. [Link]
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Toth, A. M., et al. (2014). Ionization of imidazole in the gas phase, microhydrated environments, and in aqueous solution. PubMed. [Link]
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Troubleshooting & Optimization
Preventing spontaneous polymerization of 5-Vinyl-1H-imidazole during storage
A Guide to Preventing Spontaneous Polymerization During Storage
Welcome to the technical support guide for 5-Vinyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reactive monomer. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a foundational understanding of the mechanisms behind the instability of this compound, empowering you to troubleshoot effectively and maintain the quality of your reagents.
The Challenge: Understanding Spontaneous Polymerization
This compound is a valuable monomer in various applications, from the synthesis of functional polymers to the development of novel biomaterials. However, its vinyl group makes it highly susceptible to spontaneous free-radical polymerization.[1][2] This process, if not properly controlled, can lead to increased viscosity, solidification of the monomer, and ultimately, the complete loss of your starting material. The primary triggers for this unwanted reaction are exposure to heat, light, and atmospheric oxygen.[3][4][5]
Mechanism of Free-Radical Polymerization
The spontaneous polymerization of vinyl monomers like this compound is a chain reaction consisting of three main stages: Initiation, Propagation, and Termination.[6][7]
-
Initiation: The process begins when an initiator molecule generates a free radical. In the context of storage, common initiators are not deliberately added but are formed spontaneously. Oxygen can react with the monomer to form peroxide compounds, which then decompose under the influence of heat or UV light to create highly reactive free radicals.[8][9][10]
-
Propagation: The newly formed radical attacks the carbon-carbon double bond of a monomer molecule. This adds the monomer to the chain and regenerates the radical at the end of the new, longer molecule.[3][7] This step repeats rapidly, consuming monomer and extending the polymer chain.
-
Termination: The growth of a polymer chain ceases when two radicals react with each other, or when a radical reacts with an inhibitor.[7]
The following diagram illustrates how environmental factors can initiate polymerization and how proper storage and inhibition strategies can intervene.
Caption: Mechanism of spontaneous polymerization and points of intervention.
Troubleshooting Guide
This table addresses common issues encountered during the storage and handling of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Preventive Measures |
| Monomer has solidified or become highly viscous in a sealed bottle. | Spontaneous polymerization has occurred. | Solution: The product is likely unusable and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat the bottle to melt the polymer, as this can lead to a dangerous runaway reaction and pressure buildup. Prevention: Strictly adhere to recommended storage conditions. Ensure the bottle is stored under an inert atmosphere, refrigerated, and protected from light.[11] |
| Small, solid particles are observed in the liquid monomer. | Early-stage polymerization or contamination. | Solution: If the bulk of the liquid is still clear and has low viscosity, it may be possible to salvage the material by filtering it through a syringe filter (PTFE) under an inert atmosphere. However, the presence of solids indicates that the inhibitor is being consumed and the remaining monomer is at high risk of further polymerization. Use immediately after filtering. Prevention: Monitor stored monomer regularly. Ensure the container seal is airtight to prevent oxygen ingress.[12] |
| Monomer, which was initially colorless, has turned yellow or brown. | Exposure to air and/or light, leading to degradation and potential formation of polymerization initiators.[1] | Solution: Discoloration is a sign of compromised quality. While it may still be usable for non-critical applications, its performance may be affected. It is recommended to use a fresh, unopened bottle for sensitive experiments. Prevention: Store in an amber glass bottle or wrap a clear bottle in aluminum foil to block light. Always blanket the headspace with an inert gas like nitrogen or argon before sealing.[11] |
| An exothermic reaction (bottle feels warm) is noticed. | A runaway polymerization reaction is in progress. This is a serious safety hazard. | Solution: IMMEDIATE ACTION REQUIRED. Do not attempt to tighten the cap. Place the bottle in a secondary container (like a bucket of ice) and move it to a safe, isolated location like a fume hood. Alert your safety officer. The reaction can generate significant heat and pressure, potentially rupturing the container.[13] Prevention: Never store monomer that has had its inhibitor removed. Always store in appropriately sized containers to minimize headspace. Adhere strictly to temperature controls. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maximize shelf-life and prevent polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerate between 2°C and 8°C.[14] Lower temperatures slow down the rate of all chemical reactions, including the decomposition of peroxides and the polymerization process itself.
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon).[11] Oxygen is a key initiator, reacting with the monomer to form peroxides that can trigger polymerization.[8][15] Blanketing the monomer with an inert gas displaces oxygen from the container's headspace.
-
Light: Protect from light.[5] The compound is light-sensitive.[1] UV light provides the energy to break chemical bonds, generating free radicals that initiate polymerization.[4] Store in an amber vial or wrap the container in aluminum foil.
-
Container: Keep the container tightly sealed to prevent moisture and air from entering.[16]
Q2: What inhibitors are typically used, and how do they work?
Commercial this compound is usually supplied with a small amount of an inhibitor. Common inhibitors for vinyl monomers include phenolic compounds like hydroquinone (HQ) or 4-tert-butylcatechol (TBC).[17] These molecules function as radical scavengers; they react with and neutralize free radicals as they form, effectively terminating the polymerization chain reaction before it can propagate.[] This creates an "induction period" during which polymerization is halted.[] It is important to note that many phenolic inhibitors require the presence of a small amount of dissolved oxygen to function effectively.[] Therefore, while the bulk of the monomer should be under an inert atmosphere to prevent peroxide formation, do not rigorously de-gas the monomer itself before long-term storage unless specified by the manufacturer.
Q3: I need to use inhibitor-free monomer for my reaction. How do I remove it safely?
For many polymerization reactions, the presence of the storage inhibitor must be eliminated. The most common method is to pass the monomer through a column packed with basic alumina. This effectively adsorbs the acidic phenolic inhibitor.
-
Safety First: Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
-
Procedure:
-
Prepare a small column (a Pasteur pipette plugged with glass wool is often sufficient for small quantities) with activated basic alumina.
-
Gently flush the column with the monomer, collecting the inhibitor-free liquid.
-
-
Crucial Post-Removal Handling: The inhibitor-free monomer is now extremely susceptible to polymerization. It should be used immediately. Never store inhibitor-free monomer. Prepare only the amount needed for your experiment.
Q4: What are the early warning signs that my monomer is beginning to polymerize?
The first and most easily detectable sign is an increase in viscosity. If the monomer, which should flow freely like water, becomes noticeably thicker or syrupy, polymerization has begun. Other signs include the appearance of haze, cloudiness, or solid precipitates.[20] Regular visual inspection of your stored monomer is a critical laboratory practice.
Q5: What are the primary safety precautions for handling this compound?
Beyond its propensity to polymerize, this compound has inherent chemical hazards.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[16] Use compatible gloves (e.g., nitrile), safety goggles, and a lab coat.[21]
-
Health Hazards: It can cause severe skin burns and eye damage. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[16][22][23] Avoid all personal contact.[24]
-
Incompatibilities: Keep away from strong acids and oxidizing agents, as these can trigger vigorous, heat-generating reactions.[12][21]
Protocol: Standard Operating Procedure for Long-Term Storage
This protocol outlines a self-validating system for ensuring the stability of this compound upon receipt and during storage.
Objective: To properly store a new bottle of this compound to prevent spontaneous polymerization.
Materials:
-
Sealed bottle of this compound (as received from the supplier)
-
Source of dry inert gas (Nitrogen or Argon) with a regulator and tubing
-
Parafilm or electrical tape
-
Secondary containment (e.g., a plastic tub)
-
Refrigerator (2-8°C, preferably designated for chemicals)
-
PPE: Safety glasses, lab coat, compatible gloves
Workflow Diagram
Caption: Workflow for proper storage of this compound.
Step-by-Step Procedure:
-
Initial Inspection: Upon receiving the shipment, inspect the bottle for any signs of polymerization (solids, high viscosity) or damage to the seal. If any issues are noted, contact the supplier. Do not use a compromised product.
-
Prepare Workspace: Before opening for the first time, place the bottle in a fume hood. Don all required PPE.
-
Inert Gas Blanket: Prepare your inert gas line. Briefly open the bottle and immediately flush the headspace with a gentle stream of nitrogen or argon for 10-15 seconds. This displaces the oxygen-containing air.
-
Secure Sealing: Immediately replace the cap and tighten it securely. For extra protection against air ingress, wrap the cap and neck of the bottle with Parafilm.
-
Labeling: Clearly label the bottle with the date it was received and the date it was first opened.
-
Refrigerated Storage: Place the sealed bottle inside a labeled secondary container to contain any potential leaks. Store this container in a refrigerator set to 2-8°C. Ensure the location is dark.
-
Periodic Checks: On a monthly basis, visually inspect the bottle (without opening) for any changes in appearance (color, viscosity, solids). If any changes are observed, consult the troubleshooting guide.
By implementing these procedures, you can significantly extend the shelf-life of your this compound and ensure the integrity of your experiments.
References
-
Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Ivlev, D., & Tavrin, A. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(15), 3290. Retrieved from [Link]
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Bengough, W. I., & Norrish, R. G. W. (1950). The mechanism and kinetics of the heterogeneous polymerization of vinyl monomers I. The benzoyl peroxide catalyzed polymerization of vinyl chloride. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 200(1062), 301-320. Retrieved from [Link]
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Minsker, K. S., & Kotsenko, L. M. (1992). The Role of Oxygen in the Polymerization of Vinyl Chloride. Journal of Macromolecular Science: Part A - Chemistry, 29(sup2), 1-13. Retrieved from [Link]
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Scite.ai. (n.d.). The Role of Oxygen in the Polymerization of Vinyl Chloride. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Role of Oxygen in the Polymerization of Vinyl Chloride. Retrieved from [Link]
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Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of free-radical polymerization of vinyl chloride monomer... Retrieved from [Link]
-
Divandari, M., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter, 17(22), 5546-5555. Retrieved from [Link]
-
George, M. H., & Garton, A. (1977). Effect of Oxygen on the Polymerization of Vinyl Chloride. Journal of Macromolecular Science: Part A - Chemistry, 11(7), 1389-1403. Retrieved from [Link]
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Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis. University of Warwick. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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Cook, W. D., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(12), 4039-4047. Retrieved from [Link]
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Tait, K. T., et al. (2011). Thermal- vs Light-Induced On-Surface Polymerization. The Journal of Physical Chemistry C, 115(22), 11096-11101. Retrieved from [Link]
- Roling, P. V., & Thompson, D. S. (2002). U.S. Patent No. 6,447,649 B1. Washington, DC: U.S. Patent and Trademark Office.
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ChemSupply Australia. (2023). Safety Data Sheet - IMIDAZOLE. Retrieved from [Link]
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3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Visible light induced polymerization of maleimide–vinyl and maleimide–allyl ether based systems. Retrieved from [Link]
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Stevens, M. P. (n.d.). Chapter 9. Reactions of vinyl polymers. University of Hartford. Retrieved from [Link]
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Reddit. (2014). Working with styrene (monomer): any tips on handling and safety? r/chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled Radical Polymerization of 4-Vinylimidazole. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]
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Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
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Reddit. (2023). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing? r/chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... Retrieved from [Link]
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The Chemistry Blog. (2023). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
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Jinzong Machinery. (2023). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]
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ResearchGate. (n.d.). Precipitation Copolymerization of Vinyl-Imidazole and Vinyl-Pyrrolidone, 1-Experimental Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Retrieved from [Link]
-
PubChem. (n.d.). 1-Vinylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Arctom Scientific. (n.d.). 1-Vinyl-1H-imidazole. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 5-Vinyl-1H-imidazole Synthesis
Welcome to the technical support center for the synthesis of 5-Vinyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to empower you in your experimental endeavors.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the reactive vinyl group appended to the imidazole core. The imidazole moiety is a key component in many biologically active molecules.[1] The synthesis of this specific isomer, however, can be challenging. This guide focuses on the two most common synthetic strategies: the dehydrogenation of 5-ethyl-1H-imidazole and the dehydration of 5-(1-hydroxyethyl)-1H-imidazole. We will explore the optimization of reaction conditions and troubleshoot common issues encountered in both pathways.
II. Synthetic Pathways and Optimization
A. Pathway 1: Dehydrogenation of 5-Ethyl-1H-imidazole
This method involves the removal of hydrogen from 5-ethyl-1H-imidazole to form the desired vinyl group. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-ethyl-1H-imidazole and the chosen solvent.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can interfere with the catalyst and promote side reactions.
-
Catalyst Addition: Under a positive flow of the inert gas, add the dehydrogenation catalyst.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the catalyst. The filtrate can then be subjected to extraction and purification.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Catalyst | Supported metal catalysts (e.g., Pd/C, Pt/Al₂O₃, Ru/C) | The choice of metal and support significantly impacts activity and selectivity. Metal-support interactions can influence the electronic properties of the catalyst.[2] |
| Catalyst Loading | 5-10 mol% | Higher loading may increase reaction rate but also cost and potential for side reactions. |
| Solvent | High-boiling point, inert solvents (e.g., Toluene, Xylene, Decalin) | The solvent must be stable at the high temperatures required for dehydrogenation. |
| Temperature | 150-250 °C | Dehydrogenation is typically an endothermic process requiring significant thermal energy.[2] |
| Reaction Time | 6-24 hours | Monitor reaction progress to avoid prolonged heating, which can lead to product degradation. |
B. Pathway 2: Dehydration of 5-(1-Hydroxyethyl)-1H-imidazole
This pathway involves the acid-catalyzed elimination of water from 5-(1-hydroxyethyl)-1H-imidazole. Controlling the reaction to prevent side reactions is crucial for achieving a good yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (to remove water), dissolve 5-(1-hydroxyethyl)-1H-imidazole in a suitable solvent.
-
Catalyst Addition: Add the acid catalyst to the solution.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Track the reaction's progress via TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH), acidic resins | The acid protonates the hydroxyl group, facilitating its departure as a water molecule. Solid acid catalysts can simplify purification.[3][4] |
| Catalyst Loading | Catalytic amounts (1-5 mol%) for strong acids | Higher concentrations can lead to polymerization and other side reactions. |
| Solvent | Toluene, Xylene | These solvents form an azeotrope with water, allowing for its removal and driving the reaction to completion. |
| Temperature | 80-140 °C (Reflux) | The temperature should be sufficient to facilitate the azeotropic removal of water. |
| Reaction Time | 2-8 hours | Prolonged exposure to acidic conditions at high temperatures can degrade the product. |
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic pathway:
-
For Dehydrogenation:
-
Inactive Catalyst: The catalyst may be old or have been exposed to air. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Temperature: Dehydrogenation is often equilibrium-limited and requires high temperatures. Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product degradation.[2]
-
Hydrogen Inhibition: The produced hydrogen can inhibit the forward reaction. Conducting the reaction under a continuous flow of inert gas can help to remove hydrogen and drive the equilibrium towards the product.
-
-
For Dehydration:
-
Incomplete Water Removal: The presence of water can lead to a reversible reaction. Ensure your Dean-Stark apparatus is functioning efficiently. Consider adding a drying agent like molecular sieves to the reaction mixture.
-
Suboptimal Acid Catalyst: The strength and amount of the acid catalyst are critical. If using a weak acid, consider switching to a stronger one like sulfuric acid. However, be cautious as stronger acids can also promote polymerization.[5]
-
Starting Material Purity: Impurities in the starting 5-(1-hydroxyethyl)-1H-imidazole can interfere with the reaction. Ensure the purity of your starting material.
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. Here are some likely culprits and solutions:
-
Polymerization of the Product: The vinyl group of this compound is susceptible to polymerization, especially at high temperatures and in the presence of acid or radical initiators.
-
Solution: Add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Also, try to minimize the reaction time and temperature. During work-up and storage, keep the product cool and protected from light.[2]
-
-
Isomerization: Depending on the reaction conditions, the double bond might migrate.
-
Solution: This is less common but can be influenced by the catalyst and temperature. Screen different catalysts and aim for the lowest effective temperature.
-
-
Incomplete Dehydrogenation/Dehydration: Unreacted starting material will contaminate the product.
-
Solution: Increase the reaction time or temperature cautiously. Ensure efficient mixing to maximize contact with the catalyst.
-
-
Ring Opening/Degradation: The imidazole ring can be susceptible to degradation under harsh conditions (very high temperatures or strong acids/bases).
-
Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate.
-
Q3: The purification of this compound is proving difficult. What are the best practices?
A3: this compound is a polar molecule, which can make purification challenging.
-
Extraction: After neutralizing the reaction mixture, use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are often good choices. Multiple extractions will ensure better recovery. If the product has significant water solubility, washing the organic layer with brine can help to remove water and some polar impurities.
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Start with a low polarity and gradually increase it.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be a good option for purification, especially on a larger scale. However, be mindful of the potential for polymerization at elevated temperatures. The addition of a polymerization inhibitor is highly recommended.
-
Removal of Imidazole Impurities: If unreacted starting material or other imidazole-containing byproducts are present, an acid wash of the organic layer during work-up can help. The protonated imidazole salts will be more soluble in the aqueous phase.[6]
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the availability of the starting materials. If 5-ethyl-1H-imidazole is readily available, dehydrogenation is a direct approach. If 5-(1-hydroxyethyl)-1H-imidazole can be synthesized easily, dehydration is often a cleaner and lower-temperature alternative.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material and the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, GC-MS or HPLC are recommended.
Q3: What are the key safety precautions to take during this synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle catalysts, especially pyrophoric ones, under an inert atmosphere. Strong acids should be handled with extreme care.
Q4: How should I store the final this compound product?
A4: this compound is prone to polymerization. It should be stored in a cool, dark place, preferably in a refrigerator. The container should be tightly sealed. Adding a small amount of a polymerization inhibitor like BHT is also a good practice for long-term storage.
V. Visualizations
Workflow for Dehydrogenation of 5-Ethyl-1H-imidazole
Caption: Workflow for the synthesis of this compound via dehydrogenation.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
VI. References
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
-
A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics.
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. National Institutes of Health.
-
Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. MDPI.
-
Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. Catalysis Science & Technology.
-
1-Vinylimidazole. Wikipedia.
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. International Journal of Pharmaceutical Sciences Review and Research.
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology.
-
How can I precipitate poly vinyl imidazole?. ResearchGate.
-
Synthesis of imidazole vinyl monomer. ResearchGate.
-
Synthesis of Poly-functionalized Imidazoles via Vinyl Azides Participated Annulation. The Royal Society of Chemistry.
-
Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.
-
Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide. Benchchem.
-
Proton 1 H-NMR spectra of 1-vinyl imidazole, surfactant and surfmer. ResearchGate.
-
Removing imidazole in a workup?. Reddit.
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry.
-
Recovery and purification of ionic liquids from solutions: a review. PubMed Central.
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database.
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
-
Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. The Royal Society of Chemistry.
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PubMed Central.
-
1-vinyl imidazole, 1072-63-5. The Good Scents Company.
-
(PDF) Acid-Catalyzed Dehydration of Fructose to 5-(Hydroxymethyl)furfural. ResearchGate.
-
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate|CAS 500890-03-9. Benchchem.
-
Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole. PubMed.
-
Catalytic dehydration of fructose into 5-hydroxymethylfurfural by ion-exchange resin in mixed-aqueous system by microwave heating. Green Chemistry.
-
1-Ethyl-1H-imidazole. PubChem.
-
Bis-Imidazole Methane Ligated Ruthenium(II) Complexes: Synthesis, Characterization, and Catalytic Activity for Hydrogen Production from Formic Acid in Water. PubMed.
-
Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP). MDPI.
-
Dehydration of Xylose to Furfural over Imidazolium-Based Ionic Liquid with Phase Separation. MDPI.
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- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Improving yield and purity in 5-Vinyl-1H-imidazole preparation
Welcome to the technical support center for the synthesis of 5-Vinyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during its preparation, offering in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to provide solutions to specific problems you may encounter during the synthesis of this compound. We will focus on two primary synthetic routes: the Wittig reaction from 5-formyl-1H-imidazole and the decarboxylation of a suitable precursor like imidazole-5-acrylic acid.
Issue 1: Low or No Product Yield
A diminished yield is a frequent challenge. The underlying cause often depends on the chosen synthetic pathway.
A. For Wittig Reaction Route
-
Question: My Wittig reaction is giving a very low yield of this compound. What are the possible reasons and how can I improve it?
Answer: Low yields in the Wittig reaction for this specific substrate can be attributed to several factors. Let's break them down:
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Inefficient Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the phosphorus ylide.
-
Causality: The acidity of the α-proton on the phosphonium salt and the strength of the base are crucial. If the base is not strong enough, the equilibrium will not favor the ylide, leading to a low concentration of the active nucleophile.
-
Solution: Use a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., dry THF or DMSO under argon or nitrogen), as the ylide is highly reactive with water and oxygen.
-
-
Side Reaction: Reduction of the Aldehyde: A significant side product can be the alcohol resulting from the reduction of the 5-formyl-1H-imidazole.
-
Causality: Some bases or impurities can act as hydride donors, leading to the reduction of the aldehyde starting material. This is particularly noted when using an excess of certain bases in the presence of trace impurities.
-
Solution: To circumvent this, consider using a pre-formed ylide or adding the aldehyde slowly to the generated ylide. Using a stoichiometric amount of a strong base can also minimize this side reaction.
-
-
Poor Reactivity of the Imidazole Aldehyde: The electron-rich nature of the imidazole ring can influence the reactivity of the aldehyde group.
-
Causality: The electronics of the heterocyclic ring can affect the electrophilicity of the carbonyl carbon.
-
Solution: Ensure the reaction is given sufficient time to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is highly recommended. Gentle heating may be required, but this must be balanced against the risk of product polymerization.
-
-
B. For Decarboxylation Route
-
Question: I am attempting a decarboxylation of an imidazole-5-acrylic acid derivative, but the yield of this compound is poor. What should I investigate?
Answer: The decarboxylation of acrylic acid derivatives can be sensitive to reaction conditions. Here are key areas to troubleshoot:
-
Inadequate Decarboxylation Temperature: The thermal decarboxylation requires a specific temperature to proceed efficiently.
-
Causality: Insufficient thermal energy will result in a slow or incomplete reaction. Conversely, excessive heat can lead to decomposition of the product. The decarboxylation of urocanic acid (imidazole-4-acrylic acid) has been noted to occur readily at its vaporization temperature, suggesting that high temperatures are effective[1].
-
Solution: The optimal temperature needs to be determined empirically. Start with the melting point of the starting material as a guide and gradually increase the temperature. Performing the reaction under vacuum can facilitate the removal of CO2 and drive the reaction to completion at a lower temperature.
-
-
Catalyst Inefficiency (if applicable): While thermal decarboxylation is common, some methods employ catalysts.
-
Causality: An inappropriate or deactivated catalyst will lead to a failed reaction. For instance, copper-catalyzed decarboxylations are known for similar substrates[2].
-
Solution: If using a catalyst, ensure it is of high quality and that the reaction conditions are optimized for its activity. This includes the choice of solvent and the exclusion of catalyst poisons.
-
-
Substrate Stability: The starting material itself might be degrading under the reaction conditions.
-
Causality: Imidazole derivatives can be sensitive to harsh conditions.
-
Solution: Analyze the reaction mixture for the presence of starting material and any degradation products. This can help in adjusting the reaction temperature and time.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Achieving high purity is critical for subsequent applications. Let's address common impurities.
A. For Wittig Reaction Route
-
Question: My final product is contaminated with a significant amount of triphenylphosphine oxide. How can I remove it effectively?
Answer: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions[3].
-
Causality: Triphenylphosphine oxide is a common byproduct and often has similar solubility to the desired product, making its removal by simple extraction or crystallization difficult.
-
Solutions:
-
Chromatography: Column chromatography on silica gel is the most reliable method for separating this compound from triphenylphosphine oxide. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
-
Crystallization: Careful selection of a solvent system may allow for selective crystallization. Since this compound is a relatively polar molecule, while triphenylphosphine oxide is more non-polar, a solvent system that exploits this difference could be effective.
-
Alternative Wittig Reagents: The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses phosphonate esters. The phosphate byproduct is water-soluble and easily removed by aqueous extraction.
-
-
B. For Both Routes
-
Question: I am observing multiple spots on my TLC, suggesting the presence of isomers. How can I purify the desired this compound?
Answer: The formation of positional isomers (e.g., 4-Vinyl-1H-imidazole) is a potential issue, especially if the synthesis starts from a precursor where the regiochemistry is not well-controlled.
-
Causality: Tautomerization of the imidazole ring can lead to reactions at different positions[4]. For instance, in the synthesis of 4(5)-vinylimidazole, a mixture of the 4- and 5-isomers is often obtained.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating closely related isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can provide good separation[4][5].
-
Recrystallization: Fractional crystallization can sometimes be used to separate isomers if their crystal packing and solubility differ significantly. This often requires screening various solvents.
-
-
Issue 3: Product Instability and Polymerization
Vinylimidazoles are notoriously prone to polymerization.
-
Question: My purified this compound turned into a solid/viscous oil upon storage or during solvent removal. What happened and how can I prevent it?
Answer: This is a classic case of spontaneous polymerization.
-
Causality: The vinyl group is susceptible to free-radical polymerization, which can be initiated by light, heat, or the presence of oxygen[6]. The thermal decomposition of poly(N-vinylimidazole) has been studied, indicating its thermal instability[7].
-
Solutions:
-
Use of Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the purified product, especially if it is to be stored.
-
Storage Conditions: Store the compound at low temperatures (e.g., in a refrigerator or freezer), in a dark container (amber vial), and under an inert atmosphere (argon or nitrogen).
-
Solvent Removal: When removing the solvent after purification, use a rotary evaporator at the lowest possible temperature and pressure. Avoid prolonged heating.
-
Purity: Ensure the product is free of any impurities that could act as polymerization initiators.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for preparing this compound?
-
A1: The choice of route depends on the availability of starting materials. The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds and is a strong candidate if 5-formyl-1H-imidazole is accessible[8][9]. The decarboxylation route is attractive if the corresponding acrylic acid derivative is readily available or can be synthesized easily.
-
-
Q2: How can I confirm the identity and purity of my this compound?
-
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The vinyl protons will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any isomeric impurities[10]. A C18 column with a UV detector is a common setup[5].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present.
-
-
-
Q3: What are the key safety precautions when working with vinylimidazoles?
-
A3: Vinylimidazoles should be handled with care. They can be irritants and are reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to their tendency to polymerize, avoid exposure to heat, light, and air.
-
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
-
Production of 4-vinylimidazole (2) via the vacuum thermolysis of trans-urocanic acid (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Decarboxylation of 2,3-diaryl acrylic acids (1a–1t) under optimized conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Rao, D. R., & Greenberg, D. M. (1961). Studies on the enzymic decomposition of urocanic acid. IV. Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase. Journal of Biological Chemistry, 236, 1758–1763.
-
Synthesis of imidazole vinyl monomer. (1998). ResearchGate. Retrieved from [Link]
- Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I.
-
19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). YouTube. Retrieved from [Link]
- Keki, S., Török, J., & Zsuga, M. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9039-9047.
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Retrieved from [Link]
-
Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? (2025). Reddit. Retrieved from [Link]
-
1-vinyl imidazole, 1072-63-5. (n.d.). The Good Scents Company. Retrieved from [Link]
- da Silva, G. V. J., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1134.
-
1-Vinylimidazole. (n.d.). Wikipedia. Retrieved from [Link]
- Process for producing halogenated vinylimidazole compound. (2024). Google Patents.
- Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2017). Polymer Chemistry (RSC Publishing).
- El-Enany, N., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5928.
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- Hassall, H., & Greenberg, D. M. (1968). Studies on the enzymic decomposition of urocanic acid. VI. Properties of the enzyme catalyzing the oxidation of 4(5)-imidazolone-5(4)-propionic acid to L-hydantoin-5-propionic acid. Archives of Biochemistry and Biophysics, 125(1), 278-285.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2022). Journal of Medicinal Chemistry.
- Reddy, T. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5030-5037.
- Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic
- Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer. (2021). RSC Advances.
-
How can I precipitate poly vinyl imidazole? (2016). ResearchGate. Retrieved from [Link]
- Hassall, H., & Greenberg, D. M. (1963). Studies on the Enzymic Decomposition of Urocanic Acid. Journal of Biological Chemistry, 238(4), 1423-1431.
- Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- Racemates and optical isomers of 1-(1-phenylethyl)-1h-imidazole-5-carboylic acid derivatives. (n.d.). Google Patents.
-
How can I purify vinylimidazole and acrylonitrile monomers? (2015). ResearchGate. Retrieved from [Link]
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- 3. web.mnstate.edu [web.mnstate.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting low conversion rates in vinylimidazole polymerization
Welcome to the technical support center for vinylimidazole polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing vinylimidazole monomers and to troubleshoot common issues, particularly low conversion rates. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental design and execution.
Troubleshooting Guide: Low Conversion Rates
Low monomer conversion is a frequent challenge in vinylimidazole polymerization, often stemming from several key factors. This section addresses specific problems you might be encountering in a question-and-answer format.
Question 1: My free-radical polymerization of N-vinylimidazole (NVI) is showing very low conversion. What are the likely causes and how can I improve it?
Low conversion in the free-radical polymerization of N-vinylimidazole is a known issue and can often be attributed to degradative chain transfer.[1] Here’s a breakdown of the problem and potential solutions:
-
The Problem: Degradative Chain Transfer The propagating radical can attack the imidazole ring of the monomer instead of the vinyl group. This results in the formation of a resonance-stabilized radical that is less reactive and less likely to continue the polymer chain, effectively terminating the chain prematurely.[1] This side reaction is particularly prevalent at neutral or high pH.[1]
-
Solutions:
-
pH Adjustment: The polymerization rate of NVI is significantly influenced by pH. At a natural pH of 9, the rate is very slow. Lowering the pH to 4 or even 1 can hinder the degradative addition to the monomer and increase the polymerization rate.[1] At pH 1, the polymerization rate of NVI can match that of quaternized vinylimidazole, which does not suffer from this side reaction to the same extent.[1]
-
Monomer Purity: Ensure your N-vinylimidazole monomer is free from inhibitors and other impurities. Purification by vacuum distillation or passing through a basic alumina column is recommended.[2][3][4]
-
Initiator Choice and Concentration: While AIBN (2,2′-azobisisobutyronitrile) is a common choice, the initiator concentration should be optimized.[2] Insufficient initiator will lead to low radical flux and consequently low conversion.
-
Solvent Selection: The choice of solvent can influence polymerization kinetics. While benzene has been used, other solvents like ethanol or even aqueous solutions at controlled pH can be employed.[1][2]
-
Question 2: I am attempting a controlled radical polymerization (RAFT) of 4-vinylimidazole, but the conversion is poor and the polydispersity is high. What should I investigate?
Achieving a controlled polymerization of vinylimidazoles can be challenging, but RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has been shown to be effective, particularly for 4-vinylimidazole.[5][6][7] If you are experiencing issues, consider the following:
-
The Critical Role of the Solvent: For the RAFT polymerization of 4-vinylimidazole, the choice of solvent is paramount. Traditional aqueous RAFT solvents often fail to provide good control.[5][6] Glacial acetic acid has been demonstrated to be a highly effective solvent, leading to well-defined polymers with low polydispersity indices (PDIs).[5][6][7][8] Acetic acid not only ensures a homogeneous polymerization but also protonates the vinylimidazole, which helps to stabilize the propagating radicals.[8]
-
Troubleshooting Steps:
-
Switch to Glacial Acetic Acid: If you are not already using it, switching to glacial acetic acid as the solvent is the first and most critical step.[5][6][7][8]
-
Verify RAFT Agent Compatibility: The choice of RAFT agent is crucial. 4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) has been successfully used to mediate the controlled polymerization of 4-vinylimidazole in acetic acid.[5][6][7]
-
Optimize Reaction Parameters: Systematically vary the initiator concentration, monomer concentration, and the targeted degree of polymerization to find the optimal conditions for your specific system.[5][6]
-
Ensure Monomer Purity: As with any polymerization, the purity of the 4-vinylimidazole monomer is essential. Inhibitors must be removed prior to use.[3]
-
Frequently Asked Questions (FAQs)
This section addresses some of the more general, yet crucial, questions that arise during the planning and execution of vinylimidazole polymerization experiments.
What is the importance of monomer purification and how should it be done?
Monomer purity is critical for successful polymerization. Commercial vinylimidazole monomers are often supplied with inhibitors (like MEHQ/HQ) to prevent spontaneous polymerization during storage.[3] These inhibitors must be removed before starting your reaction, as they will quench the radicals generated by your initiator, leading to an induction period or complete inhibition of polymerization.
Purification Protocol:
A common and effective method for removing inhibitors is to pass the monomer through a column of basic alumina.[3][4]
Step-by-Step Monomer Purification:
-
Prepare a column packed with basic alumina.
-
Add the vinylimidazole monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified monomer.
-
It is advisable to use the purified monomer immediately, as it is no longer stabilized.[3]
For higher purity, vacuum distillation can also be employed.[2][3]
How does temperature affect vinylimidazole polymerization?
Temperature plays a significant role in free-radical polymerization. It directly influences the rate of decomposition of the initiator and the rate of propagation of the polymer chains.
-
Initiator Decomposition: The half-life of the initiator is temperature-dependent. For AIBN, a common initiator, polymerization is typically conducted at temperatures between 60-80 °C.[2]
-
Reaction Rate: Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can lead to side reactions and a decrease in the molecular weight of the resulting polymer. For some systems, polymerization can even be initiated at lower temperatures.[9]
-
Thermal Stability of the Polymer: Poly(N-vinylimidazole) exhibits good thermal stability, with decomposition typically occurring in a single step between 340-500 °C.[2][10]
Which analytical techniques are best for monitoring the conversion and characterizing the resulting polymer?
A combination of techniques is recommended for thorough analysis:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks. It also confirms the polymer structure.[11] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5][6][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer, confirming the polymerization has occurred.[11] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer and to quantify any residual solvent or monomer.[12] |
| Mass Spectrometry (MS) | Can be used to identify the monomer and any degradation products.[11] |
Experimental Workflows & Diagrams
Visualizing the troubleshooting process can aid in systematically addressing experimental challenges.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates in vinylimidazole polymerization.
References
-
Lowe, A. B., & McCormick, C. L. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669-3676. Available from: [Link]
-
Kadokawa, J., et al. (2012). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. Polymer Chemistry. Available from: [Link]
-
Lowe, A. B., & McCormick, C. L. (2012). Controlled radical polymerization of 4-vinylimidazole. Mahidol University Institutional Repository. Available from: [Link]
-
Lowe, A. B., & McCormick, C. L. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules. Available from: [Link]
-
Various Authors. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. ResearchGate. Available from: [Link]
-
Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9097-9105. Available from: [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. Available from: [Link]
-
Jayawardana, V., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Energy Materials, 5(10), 12537-12545. Available from: [Link]
-
Various Authors. (2015). How can I purify vinylimidazole and acrylonitrile monomers?. ResearchGate. Available from: [Link]
-
Tang, H., & Radosz, M. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Available from: [Link]
-
Bamford, C. H., & Schofield, E. (1982). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Polymer. Available from: [Link]
-
Lowe, A. B., & McCormick, C. L. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Semantic Scholar. Available from: [Link]
-
Gao, Y., et al. (2004). Low-temperature graft copolymerization of 1-vinyl imidazole on polyimide films with simultaneous lamination to copper foils - Effect of crosslinking agents. Journal of Adhesion Science and Technology. Available from: [Link]
-
Lämmerhofer, M., et al. (2015). Poly(N-vinylimidazole/ethylene glycol dimethacrylate) for the purification and isolation of phenolic acids. INIS-IAEA. Available from: [Link]
-
Talu, M., et al. (2001). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. Journal of Applied Polymer Science. Available from: [Link]
-
Jayawardana, V., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Energy Materials. Available from: [Link]
-
Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ResearchGate. Available from: [Link]
-
Pekel, N., & Rzaev, Z. M. O. (2002). Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers and determination of monomer reactivity ratios. Journal of Applied Polymer Science. Available from: [Link]
-
Wang, Y., et al. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. Polymers. Available from: [Link]
-
Reddit User. (2023). Can vinyl imidazole be polymerized without even initatior or temperature?. Reddit. Available from: [Link]
-
Asadian, E., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers. Available from: [Link]
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Polymer Characterization. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]
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Technical Support Center: Synthesis of Substituted Vinylimidazoles
Welcome to the Technical Support Center for the synthesis of substituted vinylimidazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Our goal is to provide not only solutions but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis of substituted vinylimidazoles. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Vinylimidazole Product
You're running a vinylation reaction (e.g., using a vinyl halide or an equivalent) with a substituted imidazole, but the final product yield is disappointingly low, or you're only recovering the starting material.
Why it Happens:
Several factors can contribute to low yields in vinylimidazole synthesis. These often revolve around the choice of synthetic route, reaction conditions, and the nature of the starting materials.
-
Inefficient N-Vinylation: Direct N-vinylation of imidazoles can be challenging. For instance, methods involving the reaction of an imidazole with a vinyl halide often require specific catalysts and conditions to proceed efficiently. Palladium-catalyzed reactions are known, but their effectiveness can vary.[1] Iron-catalyzed cross-coupling reactions have also been explored as a more economical alternative.[2]
-
Deactivation of the Imidazole Nucleophile: The basicity of the imidazole nitrogen is crucial for its nucleophilic attack. If the reaction medium is too acidic, the imidazole will be protonated, rendering it non-nucleophilic. Conversely, the choice of base is critical; it must be strong enough to deprotonate the imidazole N-H without causing unwanted side reactions.
-
Steric Hindrance: Bulky substituents on the imidazole ring or near the vinyl group of the vinylating agent can sterically hinder the reaction, leading to lower yields.
-
Poor Solubility: The insolubility of the imidazole starting material or the intermediate salts in the reaction solvent can prevent the reaction from proceeding to completion.
How to Fix It:
-
Optimize the Synthetic Route:
-
Two-Step Dehydrohalogenation: A reliable laboratory-scale method involves reacting the imidazole with 1,2-dichloroethane to form a 1-(2-chloroethyl)imidazole intermediate. This intermediate is then treated with a base to eliminate hydrogen chloride and form the vinyl group, often in high yield.[3]
-
Vinylation with Vinyl Bromide: Reaction with bromoethene using a cesium fluoride catalyst on a solid support like kieselguhr in acetonitrile has been reported to give good yields.[3]
-
Greener Synthesis via Hydroxyethylimidazole: A two-step method involving the reaction of the imidazole with ethylene carbonate to form an N-hydroxyethylimidazole intermediate, followed by base-catalyzed dehydration, offers a safer and more scalable approach.[4]
-
-
Refine Reaction Conditions:
-
Base Selection: For deprotonation of the imidazole, consider using strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent.
-
Catalyst Choice: If pursuing a cross-coupling strategy, screen different palladium or iron catalysts and ligands to find the optimal combination for your specific substrates.
-
Solvent Screening: Ensure your starting materials are soluble in the chosen solvent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices. For two-phase systems, a phase-transfer catalyst can be beneficial.[3]
-
Temperature Control: Some vinylation reactions are sensitive to temperature. Monitor the reaction progress and adjust the temperature as needed to balance reaction rate and byproduct formation.
-
Issue 2: Uncontrolled Polymerization of the Vinylimidazole Product
You've successfully synthesized the vinylimidazole monomer, but it polymerizes either during the reaction, workup, or purification, leading to a significant loss of the desired product.
Why it Happens:
Vinylimidazoles are highly susceptible to free-radical polymerization.[5] This can be initiated by heat, light, or trace impurities that can act as radical initiators. The imidazole ring itself can influence the polymerization rate.[6][7]
-
Radical Initiators: Trace amounts of peroxides in solvents (especially ethers like THF or dioxane) or exposure to air (oxygen) can initiate polymerization.
-
Elevated Temperatures: Distillation at atmospheric pressure can lead to thermal polymerization. The boiling point of 1-vinylimidazole is between 192-194 °C.[3]
-
Acidic Conditions: The free-radical polymerization of 1-vinylimidazole is significantly faster at acidic pH (e.g., pH 1) compared to neutral or basic conditions (pH 9).[7]
How to Fix It:
-
Inhibitor Addition:
-
During purification and storage, add a radical inhibitor such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent polymerization.[8]
-
-
Purification Strategy:
-
Vacuum Distillation: Purify the vinylimidazole monomer by vacuum distillation to lower the boiling point and minimize thermal stress.[8]
-
Column Chromatography: For small-scale purifications, running the crude product through a short column of basic alumina can remove acidic impurities and some polymerization inhibitors if desired.[8]
-
-
Control of Reaction and Workup Conditions:
-
Inert Atmosphere: Conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use freshly distilled and inhibitor-free solvents, especially for reactions sensitive to radicals.
-
Avoid Strong Acids: During workup, avoid washing with strong acids if possible, as this can accelerate polymerization.[7]
-
Issue 3: Formation of Isomeric Byproducts
You are attempting to synthesize a C-vinylimidazole (e.g., 2- or 4-vinylimidazole) but are getting a mixture of isomers, or the N-vinylated product as the major byproduct.
Why it Happens:
The regioselectivity of vinylation depends on the reaction mechanism and the specific positions available on the imidazole ring.
-
Direct C-Vinylation Challenges: Direct vinylation at the C2 or C4/C5 positions of the imidazole ring is less common than N-vinylation due to the higher nucleophilicity of the ring nitrogens.[5] Specialized methods are often required to achieve C-vinylation.[9]
-
Ambident Nucleophilicity: The imidazole anion is an ambident nucleophile, meaning it can react at either a nitrogen or a carbon atom. The site of reaction is influenced by the counter-ion, solvent, and electrophile.
How to Fix It:
-
Protecting Group Strategy:
-
To direct vinylation to a carbon atom, the nitrogen atoms of the imidazole ring can be protected with a suitable protecting group. After C-vinylation, the protecting group is removed.
-
-
Specific Synthetic Routes for C-Vinylimidazoles:
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for forming carbon-carbon double bonds and are well-suited for synthesizing C-vinylimidazoles.[10][11][12] The general strategy involves starting with an imidazole-carboxaldehyde and reacting it with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE).
-
The HWE reaction often provides excellent E-selectivity for the resulting alkene.[12]
-
-
Experimental Protocol: Synthesis of a C-Vinylimidazole via the Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the synthesis of a C-vinylimidazole from an imidazole-carboxaldehyde.
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve triethyl phosphonoacetate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Olefination Reaction:
-
Dissolve the substituted imidazole-carboxaldehyde in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the prepared phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 4: Side Reactions in Wittig or HWE Olefinations
When using a Wittig or HWE reaction to synthesize a C-vinylimidazole, you observe the formation of byproducts or poor stereoselectivity.
Why it Happens:
-
Wittig Reaction Stereochemistry: The stereochemical outcome of the Wittig reaction depends on the stability of the phosphorus ylide. Stabilized ylides (containing an electron-withdrawing group) tend to give the E-alkene, while non-stabilized ylides give the Z-alkene.[11] The presence of lithium salts can also affect the stereoselectivity.[11]
-
HWE Reaction Stereochemistry: The HWE reaction generally favors the formation of the E-alkene due to thermodynamic control in the formation of the oxaphosphetane intermediate.[10][12] However, modifications like the Still-Gennari conditions can be used to favor the Z-alkene.[13]
-
Side Reactions of the Ylide/Carbanion: The strongly basic conditions used to generate the ylide or phosphonate carbanion can lead to side reactions if other sensitive functional groups are present on the imidazole-carboxaldehyde.
How to Fix It:
-
Control of Stereoselectivity:
-
For Z-Alkenes: Use a non-stabilized Wittig ylide under salt-free conditions.
-
For E-Alkenes: Use a stabilized Wittig ylide or, more reliably, the Horner-Wadsworth-Emmons reaction.[12]
-
-
Minimizing Side Reactions:
-
Choice of Base: Use the mildest base necessary to deprotonate the phosphonium salt or phosphonate. For HWE reactions, bases like NaH or even weaker bases like potassium carbonate in some cases can be effective.[13]
-
Temperature Control: Add the base and the aldehyde at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.
-
Protecting Groups: If your imidazole-carboxaldehyde contains other sensitive functional groups, consider protecting them before the olefination reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my substituted vinylimidazole?
A1: Vacuum distillation is the preferred method for purifying liquid vinylimidazoles, as it minimizes the risk of thermal polymerization.[8] It is also crucial to add a polymerization inhibitor like MEHQ to the purified product for storage. For solid vinylimidazoles, recrystallization from a suitable solvent system can be effective. Column chromatography can also be used, but care must be taken to avoid prolonged contact with the stationary phase, which can sometimes promote decomposition or polymerization.
Q2: How can I confirm the structure of my substituted vinylimidazole?
A2: A combination of spectroscopic techniques is essential for structure confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for determining the structure, including the position of the vinyl group and the substituents. The vinyl protons will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the C=C stretch of the vinyl group.
Q3: My vinylimidazole product is colored. How can I decolorize it?
A3: Colored impurities can sometimes form due to side reactions or decomposition at high temperatures.[14]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.
-
Purification: Often, the color can be removed by careful vacuum distillation or recrystallization.
Q4: Are there any "green" synthesis methods for vinylimidazoles?
A4: Yes, there is growing interest in developing more environmentally friendly synthetic routes. One such method involves the reaction of imidazoles with ethylene carbonate (a "green" reagent) to form N-hydroxyethylimidazoles, which are then dehydrated to the corresponding vinylimidazoles.[4] This method avoids the use of hazardous gaseous precursors.
Visualizing Reaction Pathways
Diagram 1: General Synthetic Routes to Substituted Vinylimidazoles
Caption: Key synthetic strategies for N- and C-vinylation of imidazoles.
Diagram 2: Troubleshooting Polymerization Issues
Caption: Decision tree for troubleshooting unwanted polymerization.
Data Summary Table
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for C-Vinylation
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus Ylide (Ph₃P=CR₂) | Phosphonate Carbanion ((RO)₂P(O)-CHR⁻) |
| Typical Stereoselectivity | Non-stabilized ylides: Z-alkeneStabilized ylides: E-alkene[11] | Generally E-alkene (thermodynamically favored)[12] |
| Reactivity of Reagent | Generally more reactive, less nucleophilic | Generally less reactive, more nucleophilic[10] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkylphosphate salt |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction[10] |
| Key Advantage | Can produce Z-alkenes effectively | High E-selectivity, easy workup |
This technical guide is intended to be a living document. As new methods and solutions emerge, we will continue to update this resource to provide the most current and effective support for your research in substituted vinylimidazole synthesis.
References
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate. Available at: [Link]
-
1-Vinylimidazole - Wikipedia. Available at: [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers | Macromolecules - ACS Publications. Available at: [Link]
-
Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution - ResearchGate. Available at: [Link]
-
Synthesis of 1‐vinylimidazole via vinylation with vinyl bromide. - ResearchGate. Available at: [Link]
-
(PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Available at: [Link]
-
Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Available at: [Link]
-
Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios | Request PDF - ResearchGate. Available at: [Link]
-
How can I purify vinylimidazole and acrylonitrile monomers? - ResearchGate. Available at: [Link]
-
Scalable, safer and greener syntheses of vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates - OSTI.GOV. Available at: [Link]
-
Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl 3... - ResearchGate. Available at: [Link]
-
Wittig Reaction - Common Conditions. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules - ACS Publications. Available at: [Link]
-
Stereoselective C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]
-
Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
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Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed. Available at: [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
-
Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization - MDPI. Available at: [Link]
-
(PDF) Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - ResearchGate. Available at: [Link]
-
Synthesis of alkylated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier - PubMed. Available at: [Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed. Available at: [Link]
-
Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis: analysis of the FDA Adverse Event Reporting System - PubMed. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. Available at: [Link]
-
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI. Available at: [Link]
-
The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections - MDPI. Available at: [Link]
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How to control molecular weight in poly(5-vinylimidazole) synthesis
Welcome to the technical support guide for the synthesis of poly(5-vinylimidazole) (P5VIm). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the molecular weight and polydispersity of P5VIm. This guide provides in-depth FAQs, troubleshooting protocols, and expert-backed explanations to enhance the reproducibility and success of your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise control over the molecular weight of poly(5-vinylimidazole) so critical?
Precise control over molecular weight (MW) and its distribution (polydispersity index, PDI) is paramount because these parameters directly dictate the physicochemical and biomedical properties of the final polymer. For drug delivery applications, MW influences drug loading capacity, circulation half-life, cellular uptake, and the overall biocompatibility of the polymer conjugate. In materials science, properties like viscosity, thermal stability, and mechanical strength are all functions of molecular weight.
Q2: What are the primary challenges in synthesizing poly(5-vinylimidazole) with a controlled molecular weight?
The polymerization of vinylimidazoles, including 5-vinylimidazole, is notoriously difficult to control using conventional methods. The main challenges are:
-
High Radical Reactivity: The propagating radicals of vinylimidazole are highly reactive and not well-stabilized by resonance, leading to a high propensity for irreversible chain termination and transfer reactions[1].
-
Degradative Chain Transfer: In aqueous solutions at neutral or high pH, the propagating radical can attack the imidazole ring of the monomer, forming a stable, non-propagating radical. This "degradative transfer" slows the reaction and leads to low molecular weight oligomers[2].
-
Monomer Classification: 1-Vinylimidazole is considered a "less activated monomer" (LAM), which inherently favors uncontrolled polymerization pathways over controlled ones[1].
These factors mean that standard free radical polymerization typically yields P5VIm with a broad molecular weight distribution (high PDI) and poor predictability[1].
Q3: Which polymerization technique offers the most reliable control over P5VIm molecular weight?
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most effective and widely validated method for synthesizing well-defined P5VIm.[3][4]. Unlike conventional free radical methods, RAFT polymerization introduces a mediating agent (a RAFT chain transfer agent, or CTA) that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains. This reversible process allows chains to grow at a similar rate, resulting in polymers with predictable molecular weights and narrow polydispersity (PDI < 1.2).[5][6].
Atom Transfer Radical Polymerization (ATRP) has also been explored, particularly using biocatalytic approaches, but RAFT is generally more versatile and tolerant of the imidazole functional group, especially when appropriate reaction conditions are used.[1][7].
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of P5VIm.
Problem 1: The final molecular weight is significantly different from my theoretical prediction.
Potential Cause A: Incorrect Polymerization Method
-
Explanation: You are using a conventional free radical polymerization (FRP) setup (only monomer, initiator, solvent). In FRP, the molecular weight is primarily determined by the rates of initiation, propagation, and termination, which are difficult to control precisely. The final molecular weight is highly sensitive to initiator concentration and temperature but does not follow a simple stoichiometric prediction.[8][9].
-
Solution:
-
Switch to a controlled radical polymerization technique. RAFT polymerization is highly recommended for 5-vinylimidazole.
-
In a RAFT system, the theoretical number-average molecular weight (Mn,th) can be calculated using the following formula, providing a predictable target: Mn,th = (([Monomer]0 / [CTA]0) × MWMonomer × Conversion) + MWCTA Where [Monomer]0 and [CTA]0 are the initial concentrations, and MW is the molecular weight of the respective species.
-
Potential Cause B: Inefficient Chain Transfer Agent (CTA) or Incorrect Solvent in RAFT
-
Explanation: The controlled nature of vinylimidazole RAFT polymerization is critically dependent on the reaction medium. Polymerization in many common solvents or aqueous buffers fails to provide control because the propagating radical is not sufficiently stabilized.[5]. A breakthrough in this area was the discovery that glacial acetic acid acts as a special solvent that protonates the imidazole ring, stabilizing the propagating radical and enabling effective RAFT control.[3][4].
-
Solution:
-
Ensure you are using a suitable RAFT CTA, such as a trithiocarbonate or dithiocarbonate. Xanthates have also been shown to be effective for related N-vinylimidazolium salts.[10].
-
Crucially, perform the RAFT polymerization of 5-vinylimidazole in glacial acetic acid. [3][5]. This is the most important parameter for achieving control.
-
Problem 2: The polydispersity index (PDI) of my polymer is very high (e.g., > 1.5).
Potential Cause A: Oxygen Contamination
-
Explanation: Oxygen is a potent inhibitor of radical polymerizations. It reacts with propagating radicals to form stable peroxy radicals, which terminate chains and inhibit re-initiation. This leads to a loss of "living" chains in a RAFT process and results in a broad PDI.
-
Solution:
-
Ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization.
-
Standard methods include subjecting the sealed reaction vessel to several freeze-pump-thaw cycles or purging with an inert gas (high-purity nitrogen or argon) for at least 30-60 minutes.[11].
-
Potential Cause B: Impurities in Monomer or Solvent
-
Explanation: Impurities in the 5-vinylimidazole monomer (e.g., from synthesis or degradation) or solvent can act as unwanted chain transfer agents or inhibitors, disrupting the controlled polymerization mechanism.
-
Solution:
-
Purify the 5-vinylimidazole monomer before use, for example, by vacuum distillation or recrystallization.
-
Use high-purity, anhydrous solvents. Glacial acetic acid should be of high grade.
-
Potential Cause C: Inappropriate Initiator-to-CTA Ratio
-
Explanation: In RAFT, the initiator's role is to slowly generate radicals that activate the CTA. If the initiator concentration is too high, it can lead to a large number of chains being initiated conventionally (not via the RAFT agent), causing a secondary population of "dead" polymer and broadening the PDI.
-
Solution:
-
Use a low initiator-to-CTA ratio. A molar ratio of [CTA]:[Initiator] between 3:1 and 10:1 is a common starting point.
-
Select an initiator with a suitable half-life at your reaction temperature (e.g., AIBN at 60-70 °C).
-
Problem 3: The polymerization is extremely slow, or it fails to initiate.
Potential Cause A: Degradative Transfer (in Aqueous Free Radical Polymerization)
-
Explanation: As mentioned in the FAQs, polymerization of N-vinylimidazole at its natural pH (~9) in water is very slow. This is due to a side reaction where the growing radical is terminated by the monomer itself.[2].
-
Solution:
Potential Cause B: Inefficient Initiator or Low Temperature
-
Explanation: The initiator must be able to decompose into radicals at the chosen reaction temperature. If the temperature is too low for the selected initiator, radical generation will be too slow to start the polymerization effectively.
-
Solution:
-
Match the reaction temperature to the initiator's 10-hour half-life temperature. For example, AIBN is typically used at 60-80 °C.
-
Ensure the initiator is soluble in your reaction medium.
-
Experimental Protocols & Data
Protocol 1: RAFT Polymerization of 5-Vinylimidazole for Controlled Molecular Weight
This protocol is a representative example for targeting a specific molecular weight using RAFT.
Materials:
-
5-Vinylimidazole (purified)
-
4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as RAFT CTA
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Glacial Acetic Acid (high purity)
-
Reaction vessel with magnetic stir bar and septum
Procedure:
-
Target Calculation: Determine the required amounts of monomer, CTA, and initiator. For a target Mn of 10,000 g/mol and a [CTA]:[Initiator] ratio of 5:1:
-
Target DP = (Mn,target - MWCTA) / MWMonomer ≈ (10000 - 263.4) / 94.1 = 103.5
-
Calculate molar quantities based on a desired polymer mass.
-
-
Reaction Setup: In a dried reaction vessel, combine the calculated amounts of 5-vinylimidazole and the CEP chain transfer agent.
-
Solvent Addition: Add the required volume of glacial acetic acid to achieve the desired monomer concentration (e.g., 2 M).
-
Deoxygenation: Seal the vessel and purge the solution with argon or nitrogen for 45 minutes while stirring. Alternatively, perform at least three freeze-pump-thaw cycles.
-
Initiation: After deoxygenation, add the AIBN initiator (as a deoxygenated stock solution in acetic acid) via a gas-tight syringe.
-
Polymerization: Place the sealed vessel in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). Monitor conversion by taking aliquots for 1H NMR analysis if desired.
-
Termination & Purification: Quench the reaction by cooling it in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether or acetone).[11]. Collect the polymer by filtration or centrifugation, re-dissolve in a minimal amount of methanol, and re-precipitate to remove residual monomer and solvent. Dry the final polymer under vacuum.
-
Characterization: Analyze the molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Data Summary: Effect of [Monomer]/[CTA] Ratio on P5VIm Molecular Weight
The following table illustrates the predictable relationship between the monomer-to-CTA ratio and the resulting polymer characteristics in a well-controlled RAFT polymerization.
| Target DP ([M]/[CTA]) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol , by GPC) | PDI |
| 50 | 92 | 4,600 | 4,850 | 1.15 |
| 100 | 95 | 9,200 | 9,500 | 1.12 |
| 200 | 91 | 17,500 | 18,100 | 1.18 |
| 400 | 88 | 33,400 | 35,200 | 1.25 |
Data are representative based on trends reported in the literature.[5][10].
Visual Guides & Workflows
Polymerization Mechanism Comparison
Caption: Comparison of uncontrolled free radical vs. controlled RAFT polymerization pathways.
Troubleshooting Workflow for P5VIm Synthesis
Caption: A step-by-step workflow for troubleshooting common P5VIm synthesis issues.
References
-
ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm).... Retrieved from [Link]
-
Hemp, S. T., Smith, A. E., & Long, T. E. (2012). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 3(12), 3435-3442. [Link]
-
Guthrie, D., & Bilodeau, A. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Polymer Chemistry, 12(16), 2361-2367. [Link]
-
ResearchGate. (n.d.). The effect of initiator concentration on molecular weights. Retrieved from [Link]
-
Allen, M. H., Jr., Hemp, S. T., Smith, A. E., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]
-
Gernandt, J., & Hutchinson, R. A. (2016). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Macromolecular Reaction Engineering, 10(5), 479-490. [Link]
-
Mori, H., Ookuma, H., Nakano, S., & Endo, T. (2007). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 40(18), 6548–6557. [Link]
-
Rifaie-Graham, O., Rzhepishevska, O., & Bruns, N. (2017). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. Polymer Chemistry, 8(2), 395-404. [Link]
-
Patsnap. (n.d.). How to Control Molecular Weight in Free Radical Polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Retrieved from [Link]
-
Ashouri, M., & Leibfarth, F. A. (2020). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. ChemRxiv. [Link]
-
Vijayakrishna, K., et al. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 11(35), 5649-5658. [Link]
-
Zhang, Y., et al. (2024). Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. Catalysts, 14(9), 652. [Link]
-
Iván, B. (2020). Poly(N-vinylimidazole)-based Nanostructured Amphiphilic Polymer Co-networks. In Amphiphilic Polymer Co-networks (pp. 21-50). Royal Society of Chemistry. [Link]
-
Corrigan, N., & Boyer, C. (2021). Tuning Molecular Weight Distributions of Vinylketone-based Polymers using RAFT Photopolymerization and UV Photodegradation. Polymer Chemistry, 12(44), 6393-6403. [Link]
-
Chang, Y. C., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 509. [Link]
-
Tukhvatullina, A. R., et al. (2023). Double Stimuli-Responsive di- and Triblock Copolymers of Poly(N-isopropylacrylamide) and Poly(1-vinylimidazole): Synthesis and Self-Assembly. Polymers, 15(1), 221. [Link]
-
Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Retrieved from [Link]
-
Gosecka, M., et al. (2019). The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. Polymers, 11(11), 1877. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. Retrieved from [Link]
-
Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(7), 951–955. [Link]
-
Mindroiu, M., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Energy Materials, 5(10), 12224–12232. [Link]
-
Fodor, C., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8999–9006. [Link]
-
Migliore, N., et al. (2022). Synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) copolymers via RAFT and their use in chemically responsive graphitic composites. Journal of Polymer Science, 60(4), 621-631. [Link]
-
Fantoni, Z., et al. (2022). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences, 23(19), 11849. [Link]
Sources
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- 6. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Laccase-catalyzed controlled radical polymerization of N-vinylimidazole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of Crude 5-Vinyl-1H-imidazole
Welcome to the Technical Support Center for the purification of crude 5-Vinyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this reactive monomer. Our focus is on providing practical, field-tested insights to ensure you achieve the desired purity for your critical applications.
Introduction to this compound Purification
This compound is a valuable monomer in polymer science and a key building block in pharmaceutical synthesis.[1] Its utility is contingent on its purity, as impurities can significantly impact polymerization kinetics, polymer properties, and the efficacy of final drug products. The purification of this compound is often complicated by its propensity to polymerize, especially when exposed to heat, light, or oxygen.[2][3] This guide provides a systematic approach to overcoming these challenges through various purification techniques.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before starting the purification process.
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are typically dependent on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as imidazole and vinylating agents.
-
Side-products: Formed during the synthesis.
-
Polymerized this compound: This is a major impurity due to the monomer's reactivity.[2]
-
Polymerization inhibitors: Such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), which are often added for stabilization.[4]
-
Residual solvents: From the reaction and initial workup.
Q2: My this compound is a dark color. What does this indicate?
A2: A dark coloration, often brown or yellow, typically suggests the presence of polymeric impurities or degradation products. This can be a result of prolonged storage, exposure to light, or high temperatures during synthesis or workup.
Q3: How can I prevent polymerization during purification and storage?
A3: To prevent polymerization, it is crucial to:
-
Work at low temperatures: Whenever possible, keep the compound cool.
-
Avoid exposure to light: Use amber-colored glassware or wrap your flasks in aluminum foil.
-
Work under an inert atmosphere: Use nitrogen or argon to exclude oxygen, which can initiate polymerization.[2]
-
Use a polymerization inhibitor: For storage, the addition of a small amount of an inhibitor like MEHQ is advisable. However, this will need to be removed before use in polymerization reactions.[4]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying small amounts of impurities. A reversed-phase C18 column is often suitable.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the integration of signals from the product and contaminants.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Purification Method Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For this compound, which can be a low-melting solid or an oil at room temperature, this method may require careful solvent selection and potentially the formation of a salt.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Try a lower-boiling point solvent. - Use a solvent pair, where the compound is soluble in one solvent and insoluble in the other. Add the "anti-solvent" slowly to the heated solution until turbidity appears, then clarify by adding a small amount of the "good" solvent.[7] |
| No crystal formation upon cooling | The solution is not saturated. The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or even a dry ice/acetone bath. - Scratch the inside of the flask with a glass rod to induce nucleation.[8] - Add a seed crystal of pure this compound. |
| Low recovery of the purified product | Too much solvent was used. The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[9][10] - Ensure the flask is cooled thoroughly to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Product is an oil at room temperature | The melting point of this compound is near or below room temperature. | - Attempt to form a solid salt derivative (e.g., hydrochloride or picrate) that can be recrystallized. The pure salt can then be neutralized to regenerate the pure imidazole.[8] |
Column Chromatography
Column chromatography is effective for separating compounds with different polarities.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). The column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[8] - Ensure the column is packed uniformly to avoid channeling. |
| Product is stuck on the column | The eluent is not polar enough. The product is interacting strongly with the stationary phase (e.g., silica gel, which is acidic). | - Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as neutral or basic alumina, especially if your compound is basic.[4] - Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing. |
| Polymerization on the column | The heat generated by the interaction of the compound with the stationary phase. Presence of oxygen or light. | - Run the column at a slightly lower temperature if possible. - Ensure the monomer is stabilized with an inhibitor if it will be on the column for an extended period, though this will require subsequent removal. - Protect the column from light. |
Vacuum Distillation
Vacuum distillation is often the preferred method for purifying liquid monomers like this compound as it lowers the boiling point, reducing the risk of thermal polymerization.[4][8]
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling | Uneven heating. Insufficient agitation. The vacuum is applied too rapidly. | - Use a magnetic stir bar for smooth boiling.[11] - Ensure the distillation flask is not more than two-thirds full. - Apply the vacuum gradually.[8] |
| Product decomposition (darkening color) | The distillation temperature is too high. | - Use a higher vacuum to further lower the boiling point.[8] - Ensure the heating mantle is set to the appropriate temperature and not overheating the flask. |
| No product distilling over | The vacuum is not low enough. The temperature is too low. | - Check all connections for leaks to ensure a good vacuum is achieved.[11] - Gradually increase the temperature of the heating mantle.[8] |
| Polymerization in the distillation flask | The temperature is too high, even under vacuum. The distillation takes too long. | - Add a polymerization inhibitor that will not co-distill with the product. - Use a short-path distillation apparatus to minimize the residence time at high temperatures.[12] |
Acid-Base Extraction
This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.[13][14]
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low recovery after neutralization | The protonated this compound salt is soluble in the aqueous layer, but the neutral form is also somewhat water-soluble. The pH was not adjusted correctly. | - After neutralizing the aqueous layer, extract the product back into an organic solvent like dichloromethane or ethyl acetate.[15] - Ensure the pH is sufficiently basic (pH 9-10) to deprotonate the imidazole fully. Check with pH paper.[15] |
| Product precipitates as a sticky solid | This can happen with some imidazole derivatives. | - Instead of filtering, perform a back-extraction into an organic solvent after neutralization. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify liquid this compound by distillation under reduced pressure.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser
-
Receiving flask
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all glass joints are properly sealed and lightly greased.[11]
-
Begin stirring and gradually apply the vacuum.
-
Once a stable, low pressure is achieved, slowly begin to heat the flask with the heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature to distill the this compound, collecting the fraction that distills at a constant temperature and pressure.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using HPLC or NMR.[8]
Protocol 2: Column Chromatography using Basic Alumina
Objective: To remove polymerization inhibitors and polar impurities.
Materials:
-
Glass chromatography column
-
Basic alumina
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Crude this compound
-
Collection flasks or test tubes
Procedure:
-
Prepare a slurry of basic alumina in the initial, low-polarity eluent.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the alumina bed.
-
Begin eluting with the solvent, collecting fractions. The yellow/brown band of the inhibitor should be visible at the top of the column.[4]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction
Objective: To separate this compound from neutral impurities.
Materials:
-
Separatory funnel
-
Crude this compound
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
pH paper
Procedure:
-
Dissolve the crude product in the organic solvent in a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and gently mix. The protonated this compound will move to the aqueous layer.[16]
-
Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer with fresh acid to ensure complete transfer.
-
Combine the acidic aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Cool the combined aqueous extracts in an ice bath and slowly add a dilute base (e.g., 1 M NaOH) with stirring until the solution is basic (pH 9-10).[15]
-
Extract the now neutral this compound back into an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity and yield.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Recrystallization | 80-95% | >99% | 50-85% | High purity for solid products; scalable. | Not suitable for oils; potential for product loss.[9][10] |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures. | Can be time-consuming and require large solvent volumes.[8] |
| Vacuum Distillation | 70-95% | >99% | 70-90% | Excellent for liquid products; minimizes thermal decomposition.[8] | Requires specialized equipment; may not separate compounds with close boiling points. |
| Acid-Base Extraction | Variable | >95% | 80-95% | Effective for removing acidic or basic impurities; good for initial cleanup.[13][14] | May not be effective for closely related impurities; can be labor-intensive. |
Visualization of Purification Workflow
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient 5-Vinyl-1H-imidazole Synthesis
Welcome to the technical support center for the synthesis of 5-Vinyl-1H-imidazole (5-VIM). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing 5-VIM is the catalytic dehydrogenation of 5-Ethyl-1H-imidazole (5-EIM). This process involves passing 5-EIM vapor, typically diluted with an inert gas or steam, over a heated heterogeneous catalyst. The reaction is endothermic, requiring high temperatures (typically 500-700°C) to achieve favorable conversion rates.[1] The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and economic viability.
Q2: Which catalysts are most effective for the dehydrogenation of 5-Ethyl-1H-imidazole?
Catalyst selection is critical and depends on the desired balance of activity, selectivity, and operational stability. The most widely used systems are iron oxide-based catalysts, often promoted with other metals.
-
Potassium-Promoted Iron Oxide (Fe-K): This is the workhorse catalyst for many industrial dehydrogenation processes, including styrene production from ethylbenzene, a reaction analogous to 5-VIM synthesis.[1][2] Potassium acts as a promoter, enhancing the catalyst's activity and selectivity.[1]
-
Other Metal Oxide Systems: Catalysts based on oxides of chromium, zinc, or magnesium have also been explored, sometimes in combination with iron oxide, to improve performance and resistance to deactivation.
-
Noble Metal Catalysts: While highly active at lower temperatures, catalysts based on platinum (Pt) or palladium (Pd) are generally cost-prohibitive for this specific high-temperature industrial application and can be susceptible to poisoning. However, ruthenium-based complexes have shown high efficiency in other dehydrogenation reactions, suggesting potential for future development.[3][4]
The key is to use a catalyst that favors the cleavage of C-H bonds in the ethyl group without promoting cracking or polymerization side reactions.
Q3: What are the key operational parameters that influence catalyst performance and reaction yield?
Optimizing the synthesis of 5-VIM requires careful control over several interconnected parameters:
-
Temperature: As an endothermic reaction, higher temperatures favor the conversion of 5-EIM.[1] However, excessively high temperatures (>700°C) can lead to thermal cracking, coke formation, and unwanted side products, reducing selectivity and causing rapid catalyst deactivation.[1]
-
Pressure: Low partial pressure of the reactants shifts the equilibrium towards the products (5-VIM and H₂).[1] This is typically achieved by operating under vacuum or by using a diluent.
-
Steam-to-Hydrocarbon Ratio (SHR): The use of superheated steam as a diluent is crucial.[1][2] Steam serves multiple purposes: it provides heat for the endothermic reaction, lowers the partial pressure of the reactant, and, most importantly, helps to mitigate coke formation by reacting with carbon deposits on the catalyst surface (steam gasification).[1]
-
Space Velocity: The feed rate of the reactant over the catalyst bed (Weight Hourly Space Velocity or WHSV) must be optimized. A low WHSV allows for higher conversion but may lead to side reactions, while a high WHSV can result in incomplete conversion.
Q4: How can I minimize the polymerization of the this compound product?
The vinyl group in 5-VIM is highly susceptible to polymerization, especially at the high temperatures required for synthesis. This is a major cause of yield loss and equipment fouling. To mitigate this:
-
Quenching: The product stream exiting the reactor must be cooled rapidly (quenched) to prevent post-reactor polymerization.
-
Inhibitors: A polymerization inhibitor is often introduced into the collection system. This is a chemical that scavenges free radicals, which initiate the polymerization process.
-
Reactor Design: The residence time of the product in the high-temperature zones of the reactor and downstream piping should be minimized.
Troubleshooting Guide
This section addresses specific issues encountered during the catalytic dehydrogenation of 5-EIM.
Problem 1: Low Conversion of 5-Ethyl-1H-imidazole
If you are experiencing lower-than-expected conversion of your starting material, consider the following causes and solutions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Reaction Temperature | Verify thermocouple readings and reactor temperature profile. The reaction is highly endothermic, leading to a temperature drop across the catalyst bed.[1] | Increase the furnace/inlet temperature. Ensure adequate heat supply. Consider a multi-stage reactor with inter-stage heating for industrial setups. |
| Catalyst Deactivation | Has the catalyst been in use for an extended period? Perform a characterization analysis (e.g., BET, TGA) on a spent catalyst sample. | Regenerate the catalyst (see Problem 3) or replace it with a fresh batch. |
| High Space Velocity | Calculate the WHSV. Is the feed rate too high for the amount of catalyst? | Decrease the feed rate of 5-EIM to increase the contact time with the catalyst. |
| Catalyst Poisoning | Analyze the 5-EIM feed for impurities (e.g., sulfur or chlorine compounds) that can poison the catalyst's active sites. | Purify the starting material before introducing it to the reactor. |
Problem 2: Poor Selectivity towards this compound
Low selectivity means that while the 5-EIM is being consumed, it is forming undesired byproducts instead of 5-VIM.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessive Temperature (Thermal Cracking) | Analyze the product stream using Gas Chromatography (GC) for light hydrocarbons (e.g., methane, ethylene) and other imidazole fragments. | Reduce the reaction temperature. While this may lower conversion, it will likely improve selectivity. Find the optimal balance. |
| Insufficient Steam-to-Hydrocarbon Ratio (SHR) | Verify the flow rates of both the 5-EIM feed and the steam. | Increase the SHR. This helps suppress side reactions and reduces coke formation, which can block selective active sites.[1] |
| Catalyst Phase Change | Over time, the active phase of the iron oxide catalyst (Fe₂O₃) can be reduced to less selective phases like Fe₃O₄ or inactive FeO.[2] | See Problem 3 for catalyst regeneration procedures, which often involve re-oxidation. |
| Product Polymerization | Check for solid deposits in the reactor outlet, condenser, or collection flask. | Improve the quenching system for rapid cooling. Ensure a polymerization inhibitor is present in the collection system. |
Problem 3: Rapid Catalyst Deactivation
Catalyst deactivation is inevitable but can be managed. Rapid deactivation points to a correctable issue in the process.[5]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Coking / Carbon Deposition | The most common cause.[1] Visual inspection may show black deposits. Temperature-Programmed Oxidation (TPO) or SEM of the spent catalyst can confirm carbon buildup.[2] | Regeneration: Perform a controlled burnout of the coke by passing a steam/air mixture over the catalyst bed at elevated temperatures. Ensure the temperature is controlled to prevent catalyst sintering. |
| Sintering | Caused by excessively high temperatures (hot spots) in the reactor. This leads to an irreversible loss of active surface area.[5] | Operate at a lower temperature. Improve reactor temperature control to eliminate hot spots. |
| Loss of Promoter | For Fe-K catalysts, the potassium promoter can be lost over time through volatilization at high temperatures.[1] | This form of deactivation is largely irreversible.[1] The catalyst will need to be replaced. |
| Irreversible Phase Change | Severe reduction of the iron oxide to inactive phases.[2] | Mild deactivation can be reversed by oxidation (steam/air treatment).[6] Severe cases may require catalyst replacement. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues during 5-VIM synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Sample Dehydrogenation Procedure
This protocol is a representative example for a lab-scale synthesis using a packed-bed reactor.
1. Catalyst Preparation and Loading:
-
Weigh 10 g of a commercial potassium-promoted iron oxide catalyst.
-
Load the catalyst into a quartz tube reactor (e.g., 2 cm inner diameter), securing it in the center with quartz wool plugs.
-
Place the reactor into a tube furnace.
2. System Setup and Purge:
-
Connect the reactor inlet to a high-performance liquid chromatography (HPLC) pump for the 5-EIM feed and a mass flow controller connected to a steam generator.
-
Connect the reactor outlet to a condenser/chiller system followed by a collection flask containing a small amount of polymerization inhibitor (e.g., hydroquinone).
-
Purge the entire system with an inert gas (e.g., Nitrogen) for 30 minutes to remove air.
3. Reaction Execution:
-
Heat the furnace to the target reaction temperature (e.g., 620°C) under a continuous N₂ flow.
-
Once the temperature is stable, start the steam flow to achieve the desired steam-to-hydrocarbon ratio (e.g., 10:1 by weight).
-
Begin pumping the 5-EIM feed at a predetermined rate (e.g., 5 g/hour , corresponding to a WHSV of 0.5 h⁻¹).
-
Allow the reaction to proceed for several hours, collecting the liquid product in the chilled flask.
4. Product Analysis:
-
At the end of the run, stop the 5-EIM feed and allow steam and N₂ to continue flowing for 30 minutes to purge the system.
-
Cool the reactor to room temperature.
-
Analyze the collected liquid product using Gas Chromatography (GC) with an internal standard to determine the conversion of 5-EIM and the selectivity to 5-VIM.
References
- Mechanistic insight into the dehydrogenation reaction catalyzed by an MLC catalyst with dual ancillary ligand sites. (2024). Organic Chemistry Frontiers.
- Feigel, M., Fernengel, J., & Balakos, M. (n.d.).
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega.
- Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Deriv
- Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. (n.d.). Benchchem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- 1-vinyl imidazole, 1072-63-5. (n.d.). The Good Scents Company.
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- Deactivation of Fe-K commercial catalysts during ethylbenzene dehydrogenation and novel method for their regener
- Li, J., et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry.
- N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. (2018). [Source not specified].
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Technical Support Center: Managing Exotherms in Large-Scale Vinylimidazole Polymerization
Welcome to the Technical Support Center for the large-scale polymerization of vinylimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for managing the significant exothermic reactions inherent to this process. Our goal is to equip you with the knowledge to not only prevent and control thermal runaways but also to optimize your polymerization for safety, efficiency, and desired product quality.
Introduction: The Challenge of Vinylimidazole Polymerization Exotherms
Vinylimidazoles are highly reactive monomers that undergo rapid free-radical polymerization. This reactivity, while advantageous for achieving high conversion rates, presents a significant challenge on a larger scale: the generation of a substantial amount of heat. Failure to effectively manage this exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing equipment failure, product degradation, and serious safety incidents. This guide provides a structured approach to understanding, predicting, and controlling these exothermic events.
Troubleshooting Guide: Real-Time Problem Solving
This section is formatted as a series of questions and answers to address immediate issues you might encounter during your polymerization process.
Q1: My reactor temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What are the immediate steps I should take?
A1: An unexpectedly rapid temperature rise is a critical indicator of a potential thermal runaway. Your immediate actions should focus on rapidly reducing the rate of heat generation and increasing heat removal.
Immediate Actions:
-
Emergency Inhibition: If your reactor is equipped with an emergency shutdown system, activate it immediately. This will inject a pre-prepared "shortstop" or inhibitor solution into the reactor to quench the polymerization. A common approach is to use a solution of a free-radical scavenger like hydroquinone or substituted hydroquinones.[1][2] The amount of inhibitor should be sufficient to halt the reaction and provide a safe time window for further intervention.[3]
-
Stop Monomer/Initiator Feed: If you are running a semi-batch process, immediately stop the addition of all monomers and initiators. This will prevent the introduction of more fuel for the reaction.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This includes maximizing the flow rate of the cooling fluid through the reactor jacket and any internal cooling coils.[4][5]
-
Emergency Cooling: If available, utilize any secondary or emergency cooling systems. This could involve introducing a cold fluid into the reactor jacket or, in extreme cases, a controlled "drown-out" with a cold, inert solvent.[3]
Causality: The rapid temperature increase is due to the heat of polymerization being generated faster than it can be removed. This creates a positive feedback loop: higher temperature leads to a faster reaction rate, which in turn generates even more heat. The immediate goal is to break this cycle.
Logical Relationship for Immediate Actions
Caption: Immediate response workflow for a potential thermal runaway.
Q2: I am planning to scale up my vinylimidazole polymerization from a 1L to a 100L reactor. What are the key parameters I need to reconsider to manage the exotherm effectively?
A2: Scaling up polymerization reactions is not a linear process. The surface-area-to-volume ratio decreases significantly as the reactor size increases, which fundamentally impacts heat transfer.[4]
Key Parameters for Scale-Up:
| Parameter | 1L Reactor (Lab Scale) | 100L Reactor (Pilot/Production Scale) | Rationale for Reconsideration |
| Heat Transfer Area | High surface-area-to-volume ratio. Heat dissipates relatively easily through the reactor walls. | Low surface-area-to-volume ratio. Heat removal is significantly less efficient. | Additional cooling surfaces, such as internal cooling coils or a more efficient jacket design, are necessary.[6] |
| Agitation | Simple magnetic stirrer or overhead stirrer may suffice. | A robust, well-designed agitation system is critical for uniform heat distribution and efficient heat transfer to the cooling surfaces. | Poor mixing can lead to localized "hot spots" where a runaway reaction can initiate.[5] |
| Monomer/Initiator Addition | Often added as a single batch. | A semi-batch or continuous feed is strongly recommended to control the rate of reaction and heat generation. | This allows the rate of heat generation to be matched with the reactor's heat removal capacity. |
| Cooling System Capacity | Simple water bath or air cooling may be sufficient. | A dedicated, high-capacity cooling system with a suitable heat transfer fluid is essential.[4][7] | The total heat generated will be 100 times greater, requiring a much more powerful cooling system. |
| Emergency Preparedness | A simple ice bath may be an adequate emergency measure. | A fully engineered emergency shutdown system, including inhibitor injection and potentially a quench tank, is crucial. | The consequences of a runaway are far more severe at a larger scale. |
Experimental Protocol for Scale-Up Assessment:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or adiabatic calorimetry (e.g., VSP2) studies on a small scale. This will provide crucial data on the heat of reaction, the rate of heat evolution, and the potential for a thermal runaway under different conditions.
-
Pilot Plant Trial: Conduct an intermediate-scale trial (e.g., 5-10L) to validate your heat transfer calculations and test your control strategies before moving to the full 100L scale.
-
CFD Modeling: Consider using computational fluid dynamics (CFD) to model the fluid dynamics and heat transfer within the larger reactor to optimize agitator design and placement of cooling coils.[5]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about managing exotherms in vinylimidazole polymerization.
Q3: What are the primary factors that influence the rate of heat generation in vinylimidazole polymerization?
A3: The rate of heat generation is directly proportional to the rate of polymerization. The key factors influencing this are:
-
Initiator Concentration: Higher initiator concentrations lead to a higher concentration of free radicals, resulting in a faster polymerization rate and more rapid heat generation.
-
Monomer Concentration: A higher monomer concentration increases the probability of propagation reactions, thus accelerating the polymerization rate.
-
Temperature: The rate of polymerization is highly temperature-dependent. As the temperature increases, the rate of initiation and propagation increases exponentially (Arrhenius relationship).
-
pH of the Reaction Medium: For aqueous polymerizations of vinylimidazole, the pH plays a critical role. The polymerization rate of N-vinylimidazole is significantly slower at a natural pH of 9 but increases as the pH is lowered. At a pH of 1, the rate is comparable to that of quaternized vinylimidazole.[8]
-
Presence of Inhibitors/Retarders: These substances react with free radicals to slow down or stop the polymerization, thereby reducing the rate of heat generation.
Q4: What are the pros and cons of bulk vs. solution polymerization for managing exotherms in large-scale vinylimidazole synthesis?
A4: The choice between bulk and solution polymerization has significant implications for exotherm management.
| Polymerization Method | Advantages for Exotherm Management | Disadvantages for Exotherm Management |
| Bulk Polymerization | - High product purity (no solvent to remove). | - Very difficult to control the exotherm due to high viscosity and poor heat transfer.[4] - High risk of thermal runaway. |
| Solution Polymerization | - The solvent acts as a heat sink, increasing the overall heat capacity of the system.[4] - Lower viscosity allows for better mixing and more efficient heat transfer to the reactor walls and cooling coils.[4] - The boiling point of the solvent can provide a natural temperature ceiling through reflux cooling.[6] | - The solvent needs to be removed after polymerization, which adds a process step and can be costly. - The choice of solvent can affect the polymerization kinetics and the properties of the final polymer. |
For large-scale polymerization of highly reactive monomers like vinylimidazoles, solution polymerization is generally the preferred and safer method due to the superior ability to control the exotherm.
Q5: What type of reactor design is best suited for large-scale exothermic polymerization of vinylimidazoles?
A5: For large-scale operations, a semi-batch or continuous stirred-tank reactor (CSTR) is generally the most suitable choice.
Reactor Design and Heat Removal Strategy
Caption: Key elements of a reactor system for managing exothermic polymerization.
-
Semi-Batch Operation: This allows for the controlled addition of monomers and initiators over time, enabling the rate of heat generation to be matched with the heat removal capacity of the reactor.
-
Continuous Stirred-Tank Reactor (CSTR): In a CSTR, reactants are continuously fed into the reactor, and the product is continuously removed. This allows for steady-state operation with constant temperature and reaction rate, which is ideal for large-scale production and exotherm management.
-
Heat Removal Features: The reactor should be equipped with a high-surface-area cooling jacket and, for larger reactors, internal cooling coils to maximize heat transfer.[6] A reflux condenser can also be a very effective way to remove heat, especially in solution polymerization.[6]
-
Agitation: A well-designed agitator is crucial to ensure rapid mixing and uniform temperature distribution, preventing the formation of localized hot spots. For viscous polymer solutions, impellers that promote good circulation and surface renewal at the heat transfer surfaces are essential.
Q6: What is an emergency shutdown (ESD) procedure for a runaway vinylimidazole polymerization, and what should it entail?
A6: An ESD procedure is a pre-planned set of actions to safely stop a runaway reaction. It should be a written, well-rehearsed protocol.
Key Components of an ESD Procedure:
-
Trigger Conditions: Clearly defined parameters that will initiate the ESD, such as a specific temperature limit, a maximum rate of temperature increase, or a high-pressure alarm.
-
Inhibitor Injection System: A dedicated system for rapidly injecting a pre-determined amount of a shortstop agent into the reactor. The inhibitor should be stored in a way that it can be quickly and safely delivered to the reactor, even in the event of a power failure (e.g., using a pressurized nitrogen cylinder).
-
Inhibitor Cocktail: The choice of inhibitor is critical. For free-radical polymerizations, compounds that can act as radical scavengers are effective. A combination of a fast-acting inhibitor to immediately quench the reaction and a slower-acting but more persistent inhibitor to prevent re-initiation can be beneficial. Examples of shortstop agents include substituted hydroquinones and stable nitroxyl free radicals.[1][9] The exact composition and concentration of the inhibitor cocktail should be determined through laboratory testing for your specific system.
-
Drown-Out System: In some cases, the ESD may include a system for rapidly adding a large volume of a cold, inert solvent to the reactor to dilute the reactants and absorb heat.
-
Personnel Training: All personnel involved in the operation of the reactor must be thoroughly trained on the ESD procedure and participate in regular drills.
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(N.d.). Design of Large Polymerization Reactors. datapdf.com. Retrieved from [Link]
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Sae-be, P., et al. (2018). Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization. Advanced Powder Technology, 29(8), 1917-1927. Retrieved from [Link]
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Etchells, J. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE. Retrieved from [Link]
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Melhem, G. A. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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Maschio, G., et al. (n.d.). Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. ResearchGate. Retrieved from [Link]
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Al-Haj Ali, M., & Al-Ghamdi, S. G. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 539. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent-Free Copolymerization of N-Vinylcaprolactam with N-Vinylimidazole. Energetics of Cooperative Transitions of Copolymers in Aqueous Solutions by High-Sensitivity Differential Scanning Calorimetry. Retrieved from [Link]
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Wilday, J., & Singh, J. (2005). Reaction inhibition in the control of exothermic runaway. WIT Press. Retrieved from [Link]
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B. Iván, et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8953–8960. Retrieved from [Link]
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Bruns, N., et al. (n.d.). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. Polymer Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled Radical Polymerization of 4-Vinylimidazole. Retrieved from [Link]
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Theato, P., et al. (2011). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 44(15), 5947–5954. Retrieved from [Link]
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Keurentjes, J. T. F. (2002). Design and scale-up of polycondensation reactors: hydrodynamics in horizontal stirred tanks and pervaporation membrane modules. Pure. Retrieved from [Link]
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Allen, S. D., et al. (2014). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 5(10), 3461-3469. Retrieved from [Link]
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ResearchGate. (n.d.). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Retrieved from [Link]
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Reddit. (2021, November 16). Troubleshooting step growth polymerization. r/Chempros. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to FTIR Analysis of Imidazole Functional Groups
For researchers, scientists, and drug development professionals, understanding the molecular structure and interactions of imidazole-containing compounds is paramount. Imidazole rings are fundamental building blocks in numerous active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and biological systems like the amino acid histidine. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of the imidazole functional group, providing invaluable insights into its chemical environment, bonding, and conformational state.
This guide provides an in-depth comparison of the FTIR spectral features of imidazole in various contexts, supported by experimental data and protocols. We will explore the causality behind spectral shifts and equip you with the knowledge to interpret your own FTIR data with confidence.
The Vibrational Fingerprint of the Imidazole Ring
The infrared spectrum of a molecule is unique and acts as a "fingerprint," arising from the absorption of IR radiation at specific frequencies corresponding to the vibrations of its chemical bonds.[1] The imidazole ring, with its distinct arrangement of C-H, N-H, C=C, C-N, and C=N bonds, exhibits a series of characteristic absorption bands. Interpreting these bands allows for the identification and structural elucidation of imidazole-containing molecules.[2]
The mid-infrared region (4000–400 cm⁻¹) is typically the most informative for analyzing organic compounds.[3] Key vibrational modes for the imidazole functional group are summarized in the table below. It is crucial to note that the exact positions of these peaks can be influenced by the molecule's physical state, substituents on the ring, and intermolecular interactions such as hydrogen bonding.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description & Notes | References |
| N-H Stretch | 3500 - 3000 | A broad band, often the most intense in the high-frequency region. Its position and broadness are highly sensitive to hydrogen bonding. In self-associated imidazole, this band can be complex, sometimes showing sub-bands due to Fermi resonance.[4][5] For free N-H (e.g., in dilute solutions), the peak is sharper and at a higher frequency (~3518 cm⁻¹).[6] | [4][5][7] |
| Aromatic C-H Stretch | 3150 - 3000 | Typically sharp, medium-intensity peaks appearing just above 3000 cm⁻¹. Imidazole itself shows bands around 3126 cm⁻¹.[4][8] | [4] |
| C=C & C=N Stretches (Ring Vibrations) | 1660 - 1450 | These are often referred to as "imidazole-I bands" and are characteristic of the heterocyclic ring.[9] They involve coupled stretching vibrations of the C=C and C=N bonds. Pure imidazole shows prominent peaks around 1593 cm⁻¹ (C=C) and within the 1486-1325 cm⁻¹ range for C-N modes.[4] | [4][9] |
| In-plane N-H Bend | 1550 - 1450 | This bending vibration often overlaps with the C=C and C=N stretching modes, contributing to the complexity of this region. | [4] |
| Ring "Breathing" & Other Skeletal Vibrations | 1300 - 1000 | These are complex vibrations involving the entire ring structure. Bands near 1240, 1180, and 1065 cm⁻¹ can be attributed to ring "breathing" and C-H in-plane bending.[10] | [4][10][11] |
| Out-of-plane C-H Bend | 900 - 700 | These bands are characteristic of the substitution pattern on the aromatic ring. For imidazole, a strong band is often observed around 835 cm⁻¹.[11] | [10][11] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is critically dependent on proper sample preparation. For solid imidazole-containing compounds, which are common in pharmaceutical development, the KBr pellet and thin solid film methods are standard.[12][13]
Method 1: Potassium Bromide (KBr) Pellet
This technique involves dispersing the solid sample within a matrix of dry KBr powder, which is transparent to infrared radiation.
Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation, minimizing light scattering (Christiansen effect) and producing sharp, well-defined absorption bands.[14] The KBr matrix provides a non-absorbing medium to hold the sample in the IR beam path.
Step-by-Step Protocol:
-
Drying: Gently heat high-purity, spectroscopy-grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water has strong IR absorption bands that can obscure the sample spectrum.
-
Grinding: Add approximately 1-2 mg of the solid imidazole sample to an agate mortar.[12] Add about 100-200 mg of the dried KBr.[12]
-
Mixing & Grinding: Thoroughly grind the mixture with an agate pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial for optical clarity.[14]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[12]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the analysis on the KBr pellet. The instrument software will automatically ratio the sample spectrum to the background.
Method 2: Thin Solid Film (from solution)
This is a rapid alternative, especially useful when a suitable solvent is available.[13]
Causality: By dissolving the solid and evaporating the solvent on an IR-transparent window, a thin, uniform film of the analyte is created. This avoids the grinding process and potential issues with moisture in KBr.
Step-by-Step Protocol:
-
Solvent Selection: Choose a volatile solvent (e.g., methylene chloride, acetone) in which the imidazole compound is soluble and that has minimal IR absorption in regions of interest.
-
Solution Preparation: Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of the chosen solvent in a small vial.[13]
-
Film Casting: Place a single drop of the concentrated solution onto a clean, polished IR-transparent salt plate (e.g., NaCl or KBr).[13]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. A gentle stream of nitrogen can expedite this process. The quality of the film is key; it should appear uniform.[13]
-
Analysis: Place the salt plate in the spectrometer's sample holder.
-
Data Acquisition: Collect a background spectrum of the clean, empty salt plate. Then, acquire the spectrum of the sample film.
Comparative Analysis: How Chemical Environment Alters the Spectrum
The true power of FTIR lies in its sensitivity to changes in the local chemical environment of the imidazole ring. Coordination to metal ions, protonation, or incorporation into larger drug molecules all leave distinct signatures in the vibrational spectrum.
Alternative 1: Unbound (Free) Imidazole
As detailed in Table 1, free, solid imidazole is heavily influenced by intermolecular N-H···N hydrogen bonds. This leads to a very broad and complex N-H stretching band shifted to a lower frequency (e.g., 2500-3000 cm⁻¹).[15][16] The ring vibrations are characteristic of the neutral, aromatic heterocyclic system.
Alternative 2: Imidazole in a Coordination Complex (e.g., with Zn(II) or Cu(II))
When an imidazole ring acts as a ligand, coordinating to a metal center through its pyridinic nitrogen (N3), significant and informative spectral shifts occur. This is highly relevant for metallo-drugs and MOFs.
-
N-H Stretching: The coordination to a metal ion disrupts the intermolecular N-H···N hydrogen bonding network present in solid imidazole. As a result, the N-H stretching vibration often shifts to a higher wavenumber, appearing as a sharper band in the 3250-2850 cm⁻¹ range.[16] This shift is a direct indicator of coordination.
-
Ring Vibrations (C=C, C=N): Coordination alters the electron distribution within the aromatic ring. This perturbation affects the force constants of the C=C and C=N bonds, leading to shifts in their stretching frequencies. These shifts, though sometimes small (5-15 cm⁻¹), are consistently observed and confirm the interaction between the ring and the metal ion.[15][16][17] For instance, upon complexation with ZnO, characteristic imidazole peaks may disappear or shift, indicating the coordination of the nitrogen with the metal center.[17]
-
New Low-Frequency Bands: In the far-IR region (typically below 400 cm⁻¹), new bands may appear that correspond to the metal-ligand (e.g., Metal-Nitrogen) stretching vibration, providing direct evidence of the coordinate bond.[18]
Alternative 3: The Imidazolium Cation (Protonated Imidazole)
Protonation of the imidazole ring to form an imidazolium cation, as found in ionic liquids or in acidic biological environments, also causes characteristic spectral changes.
-
N-H Stretching: The N-H stretching region becomes even more complex. Now, two N-H groups are present, and their vibrations can be observed. A strong, broad absorption is often seen, indicative of strong hydrogen bonding between the cation and its counter-ion.
-
Ring Vibrations: The symmetry and electron distribution of the ring are significantly altered upon protonation. This leads to pronounced shifts in the C=C and C=N stretching region. For example, a strong band around 1558 cm⁻¹ has been attributed to the stretching of the imidazolium ring.[8] In-plane and out-of-plane bending modes of the imidazolium ring can also be identified.[8]
Conclusion: From Spectrum to Structure
FTIR spectroscopy is an indispensable tool for any scientist working with imidazole-containing compounds. By understanding the characteristic vibrational frequencies of the imidazole ring and how they are perturbed by different chemical environments, researchers can gain rapid and reliable information on molecular structure, purity, and intermolecular interactions. The key to accurate interpretation lies in a systematic approach: secure a high-quality spectrum through proper sample preparation, identify the principal functional group bands, and compare the observed peak shifts against known alternatives—such as unbound, coordinated, or protonated states. This guide provides the foundational knowledge and practical protocols to integrate FTIR analysis effectively into your research and development workflows, enabling you to translate spectral data into meaningful chemical insights.
References
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Ramasamy, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-61. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Available at: [Link]
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Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry. Available at: [Link]
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Srinivasan, S., & P.S., S. (2011). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. E-Journal of Chemistry, 8(3), 1339-1346. Available at: [Link]
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Puzas, D., et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Molecules, 27(20), 7015. Available at: [Link]
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Grigoriev, M. S., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(19), 11927. Available at: [Link]
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Jensen, M. R., et al. (2010). Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A, 114(49), 12895-12903. Available at: [Link]
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ResearchGate. (n.d.). NH stretching spectra of imidazole monomers... [Image]. Available at: [Link]
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Arjunan, V., et al. (2014). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics, 52, 33-42. Available at: [Link]
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AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
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Al-Jighefee, H., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Frontiers in Chemistry, 12. Available at: [Link]
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Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Spectroscopy and Spectrometry. Available at: [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
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Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. Available at: [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of 5-Vinyl-1H-imidazole
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 5-Vinyl-1H-imidazole, a versatile building block in organic synthesis, presents a common analytical challenge due to its polarity and basicity.[1] Its vinyl group offers a reactive handle for polymerization and functionalization, but also introduces the potential for specific process- and degradation-related impurities.[2]
This guide provides an in-depth, objective comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will move beyond mere protocols to explain the fundamental causality behind the experimental choices, grounding each method in established chromatographic theory. This comparative analysis is designed to empower you to select and develop a method that is not only robust and reproducible but also best suited for your specific analytical needs.
Understanding the Analyte and Its Potential Impurities
Before developing a separation method, it is critical to understand the physicochemical properties of the target analyte and its likely impurities.
This compound:
-
Structure: A small heterocyclic molecule featuring a basic imidazole ring and a vinyl functional group.
-
Polarity: With a computed XLogP3-AA of 0.9, it is a polar compound.[3] This polarity suggests that achieving adequate retention on traditional reversed-phase columns can be challenging.[4]
-
Basicity: The imidazole ring contains a basic nitrogen atom. The pKa of the conjugate acid of imidazole is approximately 6.95.[5] This means the charge state of the molecule is highly dependent on the mobile phase pH, which is a critical parameter for chromatographic control.
-
UV Absorbance: Imidazole itself exhibits a UV λmax around 206-209 nm.[5][6] The vinyl group may slightly shift this, but detection at low UV wavelengths (e.g., 210-230 nm) is a logical starting point.
Potential Impurities: A robust purity method must be able to resolve the main component from its potential impurities. Based on common synthesis routes, such as the reaction of imidazole with 1,2-dichloroethane followed by elimination, key impurities to consider are:[2]
-
Imidazole (Impurity A): Unreacted starting material. More polar than the final product.
-
4-Vinyl-1H-imidazole (Impurity B): A regioisomer. It has identical mass and very similar physicochemical properties, making it a critical pair to separate.
-
1-(2-Chloroethyl)imidazole (Impurity C): A process-related intermediate. Its polarity will differ from the vinylated product.
-
Polymeric Species: The reactive vinyl group can lead to the formation of oligomers or polymers, which would typically be strongly retained or insoluble under many HPLC conditions.
This guide will compare the following three HPLC methods for their ability to resolve this compound from Impurities A, B, and C:
-
Method A: Reversed-Phase HPLC on a Polar-Embedded Column
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Method C: Reversed-Phase Ion-Pair Chromatography
Method A: Reversed-Phase HPLC on a Polar-Embedded Column
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode. However, the low hydrophobicity of this compound makes retention on a standard C18 column problematic, especially with high aqueous mobile phases which can cause phase collapse or "dewetting".[4] To overcome this, we propose a C18 column with a polar-embedded group.
Causality Behind Experimental Choices:
-
Stationary Phase: A polar-embedded C18 column (e.g., with a carbamate or amide group) is chosen to enhance the retention of polar analytes. The embedded polar group promotes surface hydration, preventing phase collapse in highly aqueous mobile phases and providing an alternative interaction mechanism (hydrogen bonding) for polar compounds.
-
Mobile Phase pH: The pKa of the imidazole conjugate acid is ~7.[5] Setting the mobile phase pH to ~3.0 ensures the imidazole nitrogen is consistently protonated (cationic). This provides a single, stable analyte form, leading to sharp, symmetrical peaks and preventing the peak splitting or broadening that can occur when working near the pKa.
-
Buffer: A phosphate buffer is selected for its effectiveness in the chosen pH range and its low UV absorbance. Formic acid is a common alternative, especially for MS compatibility, but phosphate provides stronger buffering capacity.
Detailed Experimental Protocol: Method A
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Polar-Embedded C18 Column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.
-
HPLC-grade acetonitrile, water, potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid.
-
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard/Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 60 40 15.1 95 5 | 20.0 | 95 | 5 |
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase.[7] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: An amide-bonded phase is chosen. While bare silica is a common HILIC phase, amide phases often provide excellent peak shape for basic compounds and offer different selectivity through hydrogen bonding interactions.[9] This can be particularly effective for separating the closely related vinylimidazole isomers.
-
Mobile Phase: A high percentage of acetonitrile is used as the weak solvent, which is characteristic of HILIC. The aqueous portion (the strong solvent) contains ammonium formate. The ammonium formate serves two purposes: it controls the ionic strength and acts as a buffer to maintain a consistent pH, which improves peak shape and reproducibility for ionizable analytes like imidazoles.[10]
-
Gradient: The gradient runs from high organic to lower organic content, which is the reverse of RP-HPLC. This allows for the elution of progressively more polar compounds.
Detailed Experimental Protocol: Method B
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Amide HILIC Column (e.g., Waters XBridge Amide, Thermo Fisher Accucore 150-Amide-HILIC, or equivalent), 4.6 x 100 mm, 3.0 µm particle size.
-
HPLC-grade acetonitrile, water, and ammonium formate.
-
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of 90% Acetonitrile and 10% Water (v/v).
-
Standard/Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 0.5 mg/mL. Note: Using a high organic diluent is crucial for good peak shape in HILIC.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 3 µL.
-
Detection: UV at 215 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 12.0 30 70 12.1 5 95 | 17.0 | 5 | 95 |
-
Method C: Reversed-Phase Ion-Pair Chromatography
Ion-pair chromatography is a technique used to increase the retention of ionic or ionizable compounds on a reversed-phase column.[11] An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. The reagent forms a neutral ion-pair with the analyte, which is then retained by the nonpolar stationary phase. Alternatively, the hydrophobic tail of the reagent adsorbs to the stationary phase, creating a dynamic ion-exchanger.[12]
Causality Behind Experimental Choices:
-
Stationary Phase: A standard, robust C18 column can be used because retention is now primarily driven by the ion-pair mechanism, not the inherent hydrophobicity of the analyte.
-
Ion-Pair Reagent: Since the analyte will be cationic at acidic pH, an anionic ion-pairing reagent is required. Sodium 1-octanesulfonate is chosen. The C8 alkyl chain provides sufficient hydrophobicity to interact with the stationary phase and retain the analyte without being excessively strong, which could lead to very long retention times or column bleed.[13]
-
Mobile Phase: The mobile phase is kept at an acidic pH (~3.0) to ensure full protonation of the imidazole. A simple isocratic elution is often possible with ion-pair chromatography once conditions are optimized, simplifying the method.
Detailed Experimental Protocol: Method C
-
Instrumentation and Materials:
-
HPLC system with an isocratic or gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Standard C18 Column (e.g., Waters Symmetry C18, Phenomenex Luna C18(2), or equivalent), 4.6 x 250 mm, 5 µm particle size.
-
HPLC-grade acetonitrile, water, sodium 1-octanesulfonate (SOS), potassium dihydrogen phosphate, and phosphoric acid.
-
-
Preparation of Solutions:
-
Aqueous Component: Prepare a 20 mM potassium dihydrogen phosphate solution in water containing 5 mM sodium 1-octanesulfonate. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: Mix the Aqueous Component with Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane and degas.
-
Diluent: Mobile Phase.
-
Standard/Sample Solution: Accurately weigh and dissolve this compound in the Mobile Phase to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
-
Elution: Isocratic at 70% Aqueous Component / 30% Acetonitrile. Note: The column must be thoroughly equilibrated with the ion-pairing mobile phase before analysis.
-
Comparison of Method Performance
The ideal HPLC method should provide adequate retention for the main peak (k' > 2), baseline resolution for all critical pairs (Rs > 1.5), good peak shape (Asymmetry factor 0.9 - 1.5), and be robust and reproducible. The following table summarizes the expected performance and practical considerations for each method.
| Feature | Method A: RP (Polar-Embedded) | Method B: HILIC | Method C: RP (Ion-Pair) |
| Primary Retention Mechanism | Hydrophobic partitioning with secondary polar interactions. | Partitioning into an adsorbed aqueous layer on a polar surface. | Ion-exchange with an in-situ formed surface modifier (ion-pair reagent). |
| Expected Analyte Retention | Moderate. Retention of the most polar impurity (Imidazole) may still be low. | Strong. Elution order is typically reversed from RP-HPLC (most polar is most retained). | Strong and highly adjustable by changing the ion-pair reagent type or concentration. |
| Resolution of Isomers (B) | Potentially challenging. Relies on subtle differences in hydrophobicity and interaction with the embedded polar group. | Potentially superior. HILIC excels at separating isomers based on small differences in polarity and hydrogen bonding capacity. | Good. The ion-pair mechanism can amplify small structural differences, often providing unique selectivity for isomers. |
| Peak Shape | Generally good due to low pH suppressing silanol activity and ensuring a single analyte species. | Good, provided the sample is dissolved in a high-organic diluent. Peak tailing can occur if not optimized. | Can be excellent, but "memory effects" from the ion-pair reagent can sometimes cause tailing. |
| Robustness & Reproducibility | High. These columns are generally stable and equilibrate quickly. | Moderate. HILIC columns can require longer equilibration times. Mobile phase water content is a critical parameter. | Moderate to Low. Very long equilibration times are needed. Dedicated column use is highly recommended to avoid contamination. |
| MS Compatibility | Good, if a volatile buffer like formic or acetic acid is used instead of phosphate. | Excellent. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source. | Poor. Ion-pairing reagents like alkyl sulfonates are non-volatile and cause significant ion suppression in MS. |
| Pros | - Familiar technique- High robustness- Good MS compatibility (with buffer change) | - Excellent retention for polar compounds- Unique selectivity for isomers- Excellent MS compatibility | - Strong retention on standard C18 columns- Highly adjustable selectivity- Can use isocratic elution |
| Cons | - May still have insufficient retention for very polar impurities. | - Longer equilibration times- Sensitive to water content- Sample diluent is critical | - Poor MS compatibility- Long equilibration times- Column "memory effects" |
Conclusion and Recommendations
There is no single "best" method for all applications; the optimal choice depends on the specific goals of the analysis.
-
For routine quality control with UV detection , Method A (Reversed-Phase on a Polar-Embedded Column) represents an excellent starting point. It balances good performance with high robustness and is based on the most widely used chromatographic technique. It is likely to provide the necessary resolution for key impurities with good peak shape and reliability.
-
If separation of the critical regioisomer (4-Vinyl-1H-imidazole) proves difficult with Method A, or if the analysis is part of a metabolomics or impurity identification workflow requiring mass spectrometry , Method B (HILIC) is the superior choice. Its orthogonal selectivity and MS-friendly mobile phases make it a powerful tool for challenging separations of polar compounds.
-
Method C (Ion-Pair Chromatography) should be considered a problem-solving tool . If adequate retention cannot be achieved by other means and MS detection is not required, it offers a powerful way to increase retention and manipulate selectivity on a standard C18 column. However, its significant practical drawbacks, particularly long equilibration times and the need for a dedicated column, make it less desirable for routine, high-throughput analysis.
Ultimately, method development should always be followed by rigorous validation according to ICH guidelines to ensure the final procedure is accurate, precise, specific, and robust for its intended purpose.
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Ghanemi, A. (2015). SYNTHESIS OF IMIDAZOLE. Research & Reviews in Biotechnology & Biosciences. Retrieved January 7, 2026, from [Link]
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MDPI. (2022). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved January 7, 2026, from [Link]
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MDPI. (2021). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 4-ethenyl-1H-imidazole. Retrieved January 7, 2026, from [Link]
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Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2022). Concise and regioselective synthesis of 5H-imidazo[1,2-e][2][5][10]triazepines. Retrieved January 7, 2026, from [Link]
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LCGC International. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved January 7, 2026, from [Link]
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Comparing the reactivity of 1-vinyl, 2-vinyl, and 5-vinylimidazole isomers
A Comparative Guide to the Reactivity of 1-Vinyl, 2-Vinyl, and 5-Vinylimidazole Isomers
Introduction: The Versatile Vinylimidazoles
Vinylimidazoles are a class of heterocyclic monomers that have garnered significant interest across diverse scientific fields, from materials science to biomedical applications.[1] The imidazole ring, a key component of essential biomolecules like the amino acid histidine, endows these monomers with unique properties, including pH-sensitivity, catalytic activity, and the ability to coordinate with metal ions.[2][3] When functionalized with a polymerizable vinyl group, they become valuable building blocks for a wide array of functional polymers. These polymers, known as poly(vinylimidazoles), are explored for use as gene delivery vectors, fuel cell membranes, catalysts, and drug-delivery systems.[1][4]
The reactivity and subsequent polymer properties are critically dependent on the specific isomeric form of the monomer, which is defined by the position of the vinyl group on the imidazole ring. The three primary isomers are 1-vinylimidazole (1-VIm), 2-vinylimidazole (2-VIm), and 4(5)-vinylimidazole (5-VIm), which exists as a pair of rapidly interconverting tautomers. This guide provides an in-depth comparison of the reactivity of these three isomers, grounded in their structural and electronic differences, and supported by experimental evidence from the literature.
Molecular Structure: The Root of Reactivity Differences
The distinct chemical behaviors of the vinylimidazole isomers originate from the placement of the vinyl substituent relative to the two nitrogen atoms of the imidazole ring.
Caption: Molecular structures of the three vinylimidazole isomers.
-
1-Vinylimidazole (1-VIm): The vinyl group is attached to the N-1 ("pyrrolic") nitrogen. This electrically isolates the vinyl group's π-system from the aromatic π-system of the ring.
-
2-Vinylimidazole (2-VIm): The vinyl group is at the C-2 position, situated between the two nitrogen atoms. This allows for electronic conjugation between the vinyl group and the imidazole ring.
-
4(5)-Vinylimidazole (5-VIm): The vinyl group is at the C-4 (or C-5) position. This isomer also allows for conjugation. Due to tautomerism, the proton on the nitrogen can reside on either N-1 or N-3, leading to two forms in equilibrium.
These structural variations give rise to significant differences in electronic and steric properties, which in turn dictate their reactivity in key chemical transformations.
Caption: Relationship between isomer structure and chemical reactivity.
Comparative Reactivity in Polymerization
The most significant application of vinylimidazoles is in polymer synthesis. Their behavior during polymerization, particularly in controlled radical polymerization (CRP), highlights their reactivity differences.
Free Radical Polymerization
All three isomers can be polymerized using conventional free-radical methods.[1] However, their polymerization rates can differ. For instance, the free-radical polymerization of 4-vinylimidazole has been reported to be an order of magnitude faster than that of styrene, a standard vinyl monomer.[1] The polymerization of 1-VIm is notably sensitive to pH; the rate is very slow at a basic pH of 9 but increases significantly at an acidic pH of 1.[5][6] This is attributed to the protonation of the imidazole ring, which alters the monomer's electronics and prevents degradative side reactions.[6]
Controlled Radical Polymerization (CRP)
CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are crucial for synthesizing well-defined polymers with controlled molecular weights and low dispersity. It is in this context that the differences between the isomers become most apparent.
-
1-Vinylimidazole (1-VIm): This isomer is notoriously difficult to polymerize in a controlled manner.[1][4] The primary reason is the high reactivity and lack of resonance stabilization of the propagating radical. The radical on the carbon adjacent to the N-1 position cannot delocalize into the imidazole ring. This leads to a high tendency for termination and other side reactions, resulting in poor control over the polymerization.[1] A breakthrough was achieved by conducting the RAFT polymerization of 1-VIm in acetic acid. The acidic solvent protonates the imidazole ring, which is thought to stabilize the propagating radicals, allowing for the synthesis of well-controlled poly(1-VIm) with dispersities (Đ) as low as 1.05.[4]
-
2-Vinylimidazole (2-VIm) and 5-Vinylimidazole (5-VIm): In contrast to 1-VIm, the vinyl groups in these isomers are conjugated with the imidazole ring. This allows a propagating radical to be resonance-stabilized, making them more amenable to controlled polymerization techniques. Indeed, the successful RAFT polymerization of 4-vinylimidazole has been reported, yielding well-defined ABA triblock copolymers with narrow polydispersity indices (PDI < 1.10).[7] This enhanced control expands the architectural possibilities for polymers derived from these isomers.
| Isomer | Free Radical Polymerization | Controlled Radical Polymerization (CRP) | Mechanistic Rationale for CRP Behavior |
| 1-VIm | Proceeds, but rate is highly pH-dependent (slow at pH 9, fast at pH 1).[5][6] | Extremely challenging under standard conditions due to high radical reactivity.[1] | Propagating radical is not resonance-stabilized, leading to poor control. |
| 2-VIm | Readily polymerizes.[8] | More amenable than 1-VIm (Theoretically). | Conjugation allows for resonance stabilization of the propagating radical. |
| 5-VIm | Polymerizes readily; rate can be significantly faster than styrene.[1] | Achievable with good control (e.g., via RAFT).[7] | Conjugation allows for resonance stabilization of the propagating radical. |
Comparative Reactivity of the Imidazole Ring
Beyond polymerization, the reactivity of the imidazole ring itself is crucial, especially in applications involving pH-buffering, catalysis, or post-polymerization modification. The key reactions are protonation and N-alkylation at the un-substituted "pyridinic" nitrogen (N-3).
-
1-Vinylimidazole (1-VIm): The N-1 position is blocked by the vinyl group. Therefore, only the N-3 nitrogen is available for protonation or alkylation. Its basicity (pKa of the conjugate acid is around 6.0) makes it a useful pH-responsive unit in polymers.[2]
-
2-Vinylimidazole (2-VIm): Both N-1 and N-3 are, in principle, available for reaction. However, the vinyl group at the C-2 position exerts significant steric hindrance on both adjacent nitrogen atoms. This is expected to reduce the rate of N-alkylation compared to the 5-VIm isomer.
-
5-Vinylimidazole (5-VIm): In the 4(5)-vinylimidazole tautomeric system, the vinyl group at C-4 (or C-5) presents a less hindered environment for one of the nitrogen atoms. For the 4-vinyl tautomer, the N-1 position is sterically more accessible to an incoming electrophile than the N-3 position, which is adjacent to the vinyl group. Studies on the N-alkylation of substituted imidazoles show that both steric and electronic factors govern the regioselectivity.[9] Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen, while steric bulk on either the substituent or the alkylating agent favors reaction at the less hindered nitrogen.[9]
| Isomer | Available Nitrogen(s) for Reaction | Steric Hindrance at N-atoms | Expected Reactivity towards Electrophiles |
| 1-VIm | N-3 only | Low | Readily undergoes protonation/alkylation at N-3. |
| 2-VIm | N-1 and N-3 | High (vinyl group at C-2 hinders both) | Slower reaction rates for N-alkylation expected due to steric effects. |
| 5-VIm | N-1 and N-3 | Moderate (vinyl group at C-4/5 hinders one N more than the other) | Regioselective alkylation is expected, favoring the less sterically hindered nitrogen. |
Experimental Protocol: Controlled Polymerization of 1-VIm
To illustrate a practical application of managing vinylimidazole reactivity, a detailed protocol for the RAFT polymerization of 1-vinylimidazole is provided below. This method leverages a specific solvent system to overcome the inherent challenges of this monomer.
Workflow: RAFT Polymerization of 1-Vinylimidazole
Caption: Step-by-step workflow for the RAFT polymerization of 1-VIm.
Step-by-Step Methodology
Objective: To synthesize poly(1-vinylimidazole) with a controlled molecular weight and low dispersity (Đ < 1.2) via RAFT polymerization.[4]
Materials:
-
1-Vinylimidazole (1-VIm), freshly distilled
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN), recrystallized (Initiator)
-
Glacial Acetic Acid (Solvent)
-
Diethyl ether, cold (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask or reaction vial with magnetic stir bar and rubber septum
Procedure:
-
Reagent Calculation: For a target degree of polymerization (DP) of 100, a typical molar ratio of [1-VIm]:[CPADB]:[AIBN] is 100:1:0.2.
-
Reaction Setup: In a clean, dry Schlenk flask, combine 1-VIm (e.g., 1.0 g, 10.6 mmol), CPADB (29.6 mg, 0.106 mmol), and AIBN (3.5 mg, 0.021 mmol).
-
Solvent Addition: Add glacial acetic acid to achieve a desired monomer concentration (e.g., 50% w/v).
-
Degassing: Seal the flask with a rubber septum. Place the flask in an ice-water bath and purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation of Polymerization: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C). Stir the reaction mixture for the predetermined time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.
-
Termination: To quench the polymerization, remove the flask from the oil bath and expose the solution to air by removing the septum. Cool the mixture to room temperature.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer with additional cold diethyl ether to remove any unreacted monomer and initiator fragments. Dry the final poly(1-vinylimidazole) product in a vacuum oven at 40 °C overnight.
-
Self-Validation/Characterization:
-
Molecular Weight and Dispersity: Analyze the dried polymer using Gel Permeation Chromatography (GPC) to confirm a narrow molecular weight distribution (Đ ≤ 1.2) and a molecular weight close to the theoretical target.
-
Monomer Conversion: Compare the integration of the vinyl proton peaks in the ¹H NMR spectrum of the crude reaction mixture to a stable internal standard to calculate the final monomer conversion.
-
Summary and Outlook
The reactivity of vinylimidazole isomers is a direct consequence of their molecular architecture. The position of the vinyl group dictates the degree of electronic communication with the imidazole ring, which in turn governs the stability of reactive intermediates and the steric accessibility of reactive sites.
-
1-Vinylimidazole stands apart due to its non-conjugated system, making controlled polymerization challenging but offering a single, predictable site for ring functionalization at N-3.
-
2-Vinylimidazole and 5-Vinylimidazole benefit from conjugation, which stabilizes propagating radicals, making them more suitable for advanced polymer synthesis via CRP. Their ring reactivity is more complex, with outcomes influenced by a combination of steric and electronic factors.
Understanding these fundamental differences is paramount for researchers and drug development professionals. It allows for the rational selection of the appropriate isomer to achieve a desired outcome, whether it is the synthesis of a well-defined block copolymer for a drug delivery nano-carrier, a pH-responsive hydrogel, or a catalytic polymer support. The continued exploration of these versatile monomers will undoubtedly lead to the development of novel materials with tailored properties for a host of advanced applications.
References
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Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous - TÜBİTAK Academic Journals. (2021). Turkish Journal of Chemistry. [Link]
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. (n.d.). ResearchGate. [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2015). Polymer Chemistry, 6(32), 5839-5846. [Link]
-
1-Vinylimidazole - Wikipedia. (n.d.). Wikipedia. [Link]
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Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles and Their Application for Removal of Metal Ions. (2005). Chemistry of Materials, 17(15), 3849-3854. [Link]
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Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. (1962). Journal of the American Chemical Society, 84(18), 3597-3598. [Link]
-
Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. (2009). Bioconjugate Chemistry, 20(2), 256-262. [Link]
-
Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. (2012). Polymer Chemistry, 3(11), 3165-3174. [Link]
-
Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers and determination of monomer reactivity ratios. (n.d.). ResearchGate. [Link]
-
Practical multigram synthesis for 4(5)-vinylimidazole. (1983). The Journal of Organic Chemistry, 48(21), 3831-3833. [Link]
-
Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. (n.d.). Scilit. [Link]
-
N-Alkylation of imidazoles. (n.d.). University of Otago. [Link]
-
Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Thermal Stability of Poly(5-vinylimidazole) and its Isomer Poly(N-vinylimidazole) by TGA/DSC Analysis
Abstract
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting material performance, ensuring manufacturing processability, and guaranteeing final product integrity. This guide provides an in-depth comparative analysis of the thermal stability of poly(5-vinylimidazole) (P5VIm), also known as poly(4(5)-vinylimidazole), and its more commonly studied isomer, poly(N-vinylimidazole) (PNVIm). Leveraging thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document elucidates the structural and mechanistic differences that govern their thermal decomposition and behavior. While extensive data is available for PNVIm, this guide synthesizes the current understanding of P5VIm's thermal properties, offering a critical comparison for material selection in applications such as drug delivery systems, biomaterials, and high-temperature catalysts.
Introduction: The Tale of Two Isomers
Polyvinylimidazoles are a class of functional polymers that have garnered significant interest due to the unique properties of the imidazole ring. This moiety can act as a proton donor or acceptor, coordinate with metal ions, and participate in hydrogen bonding, making these polymers highly versatile for a range of applications including gene delivery, anti-corrosion coatings, and fuel cells[1].
The two most prominent isomers are poly(N-vinylimidazole) (PNVIm) and poly(5-vinylimidazole) (P5VIm). Their core difference lies in the attachment point of the vinyl group to the imidazole ring. In PNVIm, the vinyl group is attached to a nitrogen atom (N-1), whereas in P5VIm, it is attached to a carbon atom (C-5 or C-4, due to tautomerism). This seemingly subtle structural variance has profound implications for the polymer's chemical and physical properties, most notably its thermal stability. The presence of a secondary amine (N-H) in the P5VIm backbone allows for intermolecular hydrogen bonding, a feature absent in the tertiary amine structure of PNVIm. This guide will explore how this structural difference dictates their response to thermal stress.
Chemical Structures of Polyvinylimidazole Isomers
Caption: Structural comparison of P5VIm and PNVIm repeating units.
Comparative Thermal Stability: TGA & DSC Data
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures and char yield. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like the glass transition temperature (Tg).
Data Summary
The following table summarizes key thermal properties for P5VIm and PNVIm based on available literature. It is important to note that the data for P5VIm is less prevalent, and the decomposition temperature cited is from an analysis of a composite material, which may influence the absolute value.
| Parameter | Poly(5-vinylimidazole) (P5VIm) | Poly(N-vinylimidazole) (PNVIm) | Rationale for Difference |
| Onset Decomposition (T_onset) | ~300 °C[2] | ~340 - 400 °C[1] | The N-H bond in P5VIm may offer pathways for earlier decomposition, while the C-N bond in PNVIm is stronger. |
| Peak Decomposition (T_max) | Data not available | ~455 °C[1] | PNVIm's primary decomposition is a high-energy, single-step process involving chain scission and depolymerization. |
| Glass Transition (T_g) | Data not available in searched literature | 171 °C[1] | The extensive hydrogen bonding in P5VIm would be expected to restrict chain mobility, likely resulting in a higher Tg than PNVIm. |
| Decomposition Mechanism | Believed to initiate at the imidazole ring. | Side group elimination and free-radical main chain scission.[1] | The different attachment points of the vinyl group lead to distinct fragmentation pathways. |
Mechanistic Insights into Thermal Decomposition
The significant difference in thermal stability between the two isomers can be attributed to their distinct chemical structures.
Poly(N-vinylimidazole) (PNVIm): The thermal decomposition of PNVIm is a well-documented, single-step process occurring at high temperatures (340-500 °C).[1] The primary mechanisms are:
-
Side Group Elimination: Homolytic scission of the C-N bond connecting the imidazole ring to the polymer backbone, leading to the formation of 1H-imidazole.[1]
-
Free Radical Depolymerization: Scission of the main polymer chain, followed by depolymerization to yield the 1-vinylimidazole monomer.[1]
These are high-energy processes, accounting for the polymer's relatively high thermal stability.
Poly(5-vinylimidazole) (P5VIm): While less studied, the thermal behavior of P5VIm is expected to be different. The presence of the N-H group introduces the potential for strong intermolecular hydrogen bonding. This can increase the energy required to induce chain mobility (a higher Tg), but it may also provide a lower energy pathway for decomposition to initiate. TGA data from composites containing poly[4(5)-vinylimidazole] show a decomposition event around 300°C, which is significantly lower than that of PNVIm.[2] This suggests that the degradation may be initiated by processes involving the imidazole ring itself, possibly facilitated by the acidic proton on the nitrogen, before widespread main-chain scission occurs.
In-Depth Methodologies: Standardized Protocols for TGA/DSC
To ensure reliable and reproducible data, all thermal analyses should be conducted following standardized procedures. The protocols outlined below are based on ASTM International standards.
Experimental Workflow for Polymer Thermal Analysis
Caption: Standardized workflow for TGA and DSC analysis of polymers.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal stability and compositional analysis of polyvinylimidazoles, grounded in the principles of ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry .[3][4]
-
Objective: To measure the mass loss of P5VIm and PNVIm as a function of temperature under a controlled inert atmosphere.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Sample Preparation: Ensure the polymer sample is completely dry to prevent mass loss from solvent evaporation from interfering with decomposition data. Weigh 5-10 mg of the polymer into a clean, tared TGA pan (platinum or alumina is recommended for temperatures exceeding 600°C).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an oxygen-free environment.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
T_onset (Onset of Decomposition): Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
-
T_max (Peak Decomposition Temperature): Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss.
-
Char Yield: Record the percentage of residual mass at the end of the experiment (e.g., at 600°C).
-
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is for determining the glass transition temperature (Tg) and is based on ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry .[5][6]
-
Objective: To measure the heat flow associated with the glass transition of P5VIm and PNVIm.
-
Instrumentation: A calibrated Differential Scanning Calorimeter, preferably with a refrigerated cooling system.
-
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the dry polymer into a lightweight aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with nitrogen at 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from ambient (e.g., 25°C) to a temperature above the expected Tg but well below the onset of decomposition (e.g., 200°C for PNVIm) at a rate of 10°C/min. This step removes the thermal history of the sample.
-
Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heat: Ramp the temperature again from 25°C to 200°C at 10°C/min. The glass transition is analyzed from this second heating scan.
-
-
Data Analysis:
-
Plot heat flow versus temperature for the second heating scan.
-
T_g (Glass Transition Temperature): The Tg is observed as a step-like change in the heat capacity. It is typically reported as the midpoint of this transition.
-
-
Conclusion and Application Implications
The comparative thermal analysis of poly(5-vinylimidazole) and poly(N-vinylimidazole) reveals a significant difference in their stability, driven by their isomeric structures.
-
Poly(N-vinylimidazole) (PNVIm) is the more thermally robust of the two, with a decomposition onset above 340°C.[1] Its stability makes it a suitable candidate for applications requiring high-temperature processing or use, such as in catalyst supports or as a component in proton-exchange membranes for fuel cells operating above 100°C.
-
Poly(5-vinylimidazole) (P5VIm) exhibits lower thermal stability, with decomposition beginning around 300°C.[2] While this limits its use in high-temperature applications, its unique N-H functionality and potential for strong hydrogen bonding make it highly attractive for biomedical applications. For drug delivery systems, where the polymer may need to be processed under milder conditions or biodegrade, this lower thermal stability is not necessarily a disadvantage.
For professionals in drug development, this guide underscores the importance of isomeric structure in polymer selection. While PNVIm offers thermal robustness, P5VIm provides a different set of chemical functionalities that may be more desirable for creating biocompatible and responsive materials. The choice between them must be guided by a thorough understanding of the manufacturing conditions and the end-use environment of the product.
References
-
ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA. [Link]
-
ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA. [Link]
-
ASTM E1356, Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA. [Link]
-
ASTM E1356-03, Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA. [Link]
-
ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA. [Link]
-
Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2015). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. RSC Advances, 5(22), 17049-17059. [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(7), 951–955. [Link]
-
Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9048–9057. [Link]
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Schiavone, R. J. (2006). Investigation of poly[4(5)-vinylimidazole] composites and their potential as proton conductive membranes. Rochester Institute of Technology. [Link]
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Lowe, A. B., & McCormick, C. L. (2002). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 35(19), 7184–7186. [Link]
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Fodor, C., Domján, A., & Iván, B. (2014). Unprecedented scissor effect of macromolecular cross-linkers on the glass transition temperature of poly(N-vinylimidazole), crystallinity suppression of poly(tetrahydrofuran) and molecular mobility by solid state NMR in poly(N-vinylimidazole)-l-poly(tetrahydrofuran) conetworks. Polymer Chemistry, 5(14), 4339-4347. [Link]
-
Plachouras, N. V., Michos-Stavridis, K., Zouganelis, S., & Pitsikalis, M. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Research Square. [Link]
-
Sryahwa Publications. (2018). Thermal stability of polymer composite films based on polyvinyl alcohol doped with different fillers. Open Access Journal of Physics, 2(12). [Link]
-
Schiavone, R. J. (2006). Investigation of poly[4(5)-vinylimidazole] composites and their potential as proton conductive membranes. RIT Scholar Works. [Link]
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A Comparative Guide to the X-ray Crystallography of 5-Vinyl-1H-imidazole Derivatives: Methodologies, Challenges, and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
The 5-vinyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are explored for a range of applications, from pharmaceuticals to specialized polymers, owing to the reactive vinyl group and the versatile imidazole core, which is a common pharmacophore in many drugs[1]. Understanding the precise three-dimensional arrangement of these molecules is paramount, as their biological activity and material properties are intrinsically linked to their structure. X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing unparalleled insights into conformation, bond parameters, and intermolecular interactions that govern their function[2][3].
This guide provides an in-depth technical comparison of the methodologies and structural features pertinent to the X-ray crystallographic analysis of this compound derivatives. While crystallographic data for the 5-vinyl isomer is not abundantly available in public databases, we will draw upon established protocols and data from closely related vinylimidazole isomers and other substituted imidazoles to present a robust and illustrative framework. This comparative approach will illuminate the common challenges and key structural motifs that researchers can expect when working with this vital class of compounds.
Part 1: The Foundational Challenge: From Synthesis to a Diffraction-Quality Crystal
The journey to a crystal structure begins long before the X-ray diffractometer. The primary bottleneck in small-molecule crystallography is often the growth of a high-quality single crystal, a process that is both an art and a science. The success of this step is entirely dependent on the purity of the compound and the systematic exploration of crystallization conditions.
Causality in Experimental Choices: Why Purity and Solvent Selection are Critical
-
Purity: Impurities, including residual solvents or reaction byproducts, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and preventing the growth of a well-ordered single crystal. Techniques like flash column chromatography or preparative HPLC are often necessary prerequisites[4].
-
Solvent System: The ideal crystallization solvent (or solvent system) should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. This creates a state of supersaturation upon cooling or slow evaporation, which is the driving force for crystallization. A solvent that dissolves the compound too readily will prevent precipitation, while one in which it is insoluble will not allow for the necessary molecular mobility to form an ordered lattice[4].
Experimental Protocol: Growing Single Crystals of Imidazole Derivatives
This protocol outlines a generalized yet robust methodology for obtaining single crystals suitable for X-ray diffraction.
-
Purification of the Crude Product:
-
Objective: To achieve >99% purity.
-
Method: Perform flash column chromatography on silica gel. The solvent system must be optimized via thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. Combine the pure fractions and remove the solvent under reduced pressure.
-
Validation: Confirm purity using ¹H NMR and LC-MS.
-
-
Solvent Screening for Crystallization:
-
Objective: To identify a suitable solvent or binary solvent system.
-
Method: In separate small vials, test the solubility of ~5-10 mg of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, acetonitrile, dichloromethane).
-
Analysis: A good candidate solvent will dissolve the compound when heated but will show precipitation or crystal formation upon slow cooling to room temperature[4]. For binary systems, dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until turbidity persists.
-
-
Crystal Growth Techniques:
-
A. Slow Evaporation (Most Common):
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
B. Vapor Diffusion:
-
Place the saturated solution of the compound in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer jar containing a more volatile anti-solvent (a liquid in which the compound is insoluble).
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
C. Cooling Crystallization:
-
Prepare a saturated solution at an elevated temperature.
-
Slowly cool the solution in a controlled manner (e.g., using a programmable water bath or by placing it in an insulated container) to induce crystal growth. A patent describes a process for purifying imidazoles via crystallization on cooled surfaces[5].
-
-
-
Inducing Crystallization (If Necessary):
Workflow: From Synthesis to Diffraction-Ready Crystal
Caption: General workflow from chemical synthesis to a mounted single crystal ready for X-ray diffraction analysis.
Part 2: Comparative Crystallographic Data Analysis
Once a suitable crystal is obtained, X-ray diffraction is used to determine the three-dimensional arrangement of atoms[6][7]. By measuring the angles and intensities of the diffracted X-ray beams, a 3D map of the electron density within the crystal can be generated[8]. The following table compares crystallographic data from a 1-vinylimidazole metal complex with other substituted imidazole derivatives to provide a comparative context.
| Parameter | Hexa(1-vinylimidazole)Ni(II) perchlorate[9] | 2-Methylimidazole[10] | 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole[11] |
| Chemical Formula | C₃₀H₃₆Cl₂N₁₂NiO₈ | C₄H₆N₂ | C₂₇H₁₉FN₂ |
| Molecular Weight | 838.28 g/mol | 82.10 g/mol | 390.44 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P-1 |
| Unit Cell Dimensions | a = 8.442(5) Åb = 13.686(8) Åc = 16.041(9) Åβ = 96.638(5)° | a = 5.9957(12) Åb = 8.1574(16) Åc = 9.7010(19) Å | a = 10.1794(5) Åb = 10.5239(6) Åc = 10.6175(6) Åα = 80.750(5)°β = 85.776(4)°γ = 67.348(5)° |
| Volume (ų) | 1841.1(19) | 474.47(16) | 1035.95(11) |
| Z | 1 | 4 | 2 |
| Key Structural Features | The Ni(II) ion is coordinated by six 1-vinylimidazole ligands in an octahedral geometry. | Molecules are linked by N–H···N hydrogen bonds, forming infinite chains. No π–π stacking is observed.[10] | The imidazole ring is essentially planar, with significant dihedral angles to the four substituent phenyl rings. |
Analysis of Structural Features & The Influence of the Vinyl Group
-
Hydrogen Bonding: In imidazole derivatives with an N-H proton (like this compound), strong N–H···N hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks[10]. This is a primary interaction that dictates crystal packing.
-
Planarity and Conformation: The imidazole ring itself is aromatic and generally planar. However, the orientation of substituents can vary significantly. In a study of 4-vinylimidazole, quantum chemical predictions indicated that while most isomers were planar, one was found to be quasiplanar, suggesting that the vinyl group can introduce conformational flexibility[12]. For this compound, a key structural question would be the dihedral angle between the vinyl group and the imidazole ring, which would influence potential π-π interactions and overall molecular packing.
-
π-π Stacking: The aromatic imidazole rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. The presence and geometry of these interactions are highly dependent on the steric bulk and electronic nature of other substituents on the ring. The vinyl group, being a π-system itself, could potentially participate in or sterically hinder these interactions.
Part 3: The Path from Raw Data to Refined Structure
Collecting diffraction data is only the beginning. The raw data must be processed, solved, and refined to generate a chemically sensible molecular model. This workflow is a self-validating system, where the quality of the final model is continuously checked against the experimental data.
Experimental Protocol: Structure Solution and Refinement
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
The crystal is rotated, and a series of diffraction images are recorded at different orientations using an area detector[8][11].
-
-
Data Processing:
-
The collected images are integrated to determine the position and intensity of each diffraction spot.
-
This data is used to determine the unit cell parameters and the crystal's space group. Corrections for absorption and other experimental factors are applied.
-
-
Structure Solution:
-
The Phase Problem: The diffraction experiment measures the intensities of the X-ray waves but not their phases. Determining these phases is the central challenge of crystallography.
-
Direct Methods: For small molecules (<100 non-hydrogen atoms), the phase problem is typically solved using statistical and probabilistic methods known as "direct methods," which are implemented in software packages like SHELX[8][11][13]. This generates an initial electron density map.
-
-
Structure Refinement:
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (position, thermal displacement) to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally[8][14].
-
The quality of the fit is monitored using the R-factor (R1), with typical values for small molecules being 2-5% for a good structure[14].
-
-
Validation:
-
The final model is checked for chemical sense (e.g., reasonable bond lengths and angles).
-
The final difference electron density map is inspected; large positive or negative peaks may indicate missing atoms or errors in the model.
-
The refined occupancy and B-factors (thermal parameters) of the atoms should be reasonable. Significant differences between neighboring atoms can indicate a problem with the model[2].
-
Workflow: X-ray Data Processing and Structure Refinement
Caption: The iterative workflow for determining a crystal structure from raw X-ray diffraction data.
Part 4: Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other techniques that provide complementary information in solution or bulk phases.
| Technique | Principle | Information Provided | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal[11]. | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state. | Requires high-quality single crystals, which can be difficult to grow; provides a static picture[11]. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Connectivity, conformation, and dynamics in solution; relative stereochemistry. | Does not provide precise bond lengths/angles; structure is an average of solution conformations. |
| FT-IR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Presence of specific functional groups. | Provides no 3D structural information. |
| Computational (DFT) | Quantum mechanical modeling to predict electronic structure and geometry[9]. | Optimized gas-phase geometry, electronic properties (HOMO-LUMO), reaction mechanisms[15][16]. | The calculated structure is a theoretical minimum-energy state and may differ from the solid-state or solution structure. |
Conclusion
The crystallographic analysis of this compound derivatives is a powerful tool for rational drug design and materials development. Although obtaining diffraction-quality crystals remains a significant experimental hurdle, the detailed structural insights gained are invaluable. By understanding the dominant intermolecular forces, such as N–H···N hydrogen bonding and potential π-π interactions, and by carefully comparing the structural parameters to related imidazole compounds, researchers can build a comprehensive picture of the structure-property relationships. The methodologies outlined in this guide provide a robust framework for navigating the process from synthesis to a validated crystal structure, ultimately enabling the targeted design of novel molecules with enhanced function.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Vinyl-1H-imidazole Reaction Products: A Comparative Workflow
Abstract
5-Vinyl-1H-imidazole is a versatile heterocyclic monomer whose reactivity is dictated by two key functional sites: the vinyl group, amenable to polymerization and cycloaddition, and the imidazole ring, which can undergo substitution reactions like alkylation. The resulting products, ranging from polymers to complex small molecules, are of significant interest in materials science and pharmaceutical development. Accurate characterization of these reaction products is paramount for understanding reaction mechanisms, ensuring purity, and determining structure-activity relationships. This guide provides an in-depth analysis of mass spectrometry (MS) as a primary tool for this purpose. We will explore the causality behind methodological choices in MS, present a self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques such as NMR and HPLC-UV, supported by experimental insights.
The Chemical Versatility of this compound: Potential Reaction Pathways
The dual reactivity of this compound makes it a valuable building block. Understanding the potential reaction outcomes is the first step in designing an effective analytical strategy. The primary reaction pathways include:
-
Vinyl Group Reactions:
-
Polymerization: The vinyl moiety readily participates in free-radical or controlled radical polymerization (e.g., RAFT) to form poly(this compound).[1] The resulting polymers have applications as nanocarriers and functional materials.
-
Cycloaddition: As a dienophile or dipolarophile, the vinyl group can engage in [4+2] or 1,3-dipolar cycloaddition reactions, respectively, to create complex cyclic and heterocyclic structures.[2][3]
-
-
Imidazole Ring Reactions:
These distinct reaction types yield products with vastly different physicochemical properties, necessitating a versatile analytical approach.
Caption: Potential reaction pathways for this compound.
Mass Spectrometry: The Core of Product Characterization
Mass spectrometry is an exceptionally powerful technique for analyzing reaction products due to its high sensitivity, specificity, and ability to provide direct molecular weight and structural information from complex mixtures.
Expertise in Action: Choosing the Right MS Approach
The choice of MS methodology is not arbitrary; it is dictated by the expected properties of the analytes. For the diverse products of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with Electrospray Ionization (ESI) is the gold standard.[6]
-
Why LC-MS? Most reaction products, particularly alkylated derivatives and oligomers, are polar and non-volatile, making them unsuitable for Gas Chromatography (GC). LC provides the necessary separation of reactants, products, and by-products prior to MS analysis.[7]
-
Why ESI? ESI is a soft ionization technique ideal for polar molecules. It imparts charge to the analyte in the solution phase, typically forming protonated molecules [M+H]⁺, without causing significant premature fragmentation. This is crucial for accurately determining the molecular weight of the intact product. Imidazole derivatives, with their basic nitrogen atoms, ionize with high efficiency in positive ESI mode.[8][9]
-
Why Tandem MS (MS/MS)? While the initial MS scan provides the molecular weight (the 'M' in [M+H]⁺), it gives limited structural detail. MS/MS provides that crucial next layer of information. In this process, the specific [M+H]⁺ ion of interest is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[10] This fragmentation pattern is a structural fingerprint of the molecule.
Trustworthiness: Predicting Fragmentation
The utility of MS/MS lies in the predictability of fragmentation pathways, which follow established chemical principles.[11][12] For an N-alkylated this compound, key fragmentations would include:
-
α-Cleavage: Homolytic cleavage of the bond alpha to the imidazole nitrogen, which is a common pathway for amines.[10]
-
Loss of the Alkyl Chain: A major fragment corresponding to the loss of the entire alkyl substituent.
-
Ring Fragmentation: While the imidazole ring is relatively stable, characteristic cleavages can occur under higher collision energy, providing confirmation of the core structure.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Vinyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. 5-Vinyl-1H-imidazole, a heterocyclic compound with potential applications in pharmaceutical and materials science, requires robust analytical methods to ensure the integrity of experimental data and the quality of final products. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards. The methodologies presented are designed to be self-validating systems, with a focus on the causality behind experimental choices, as guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Imperative for Validated Quantification
The journey of a chemical entity from discovery to application is paved with data. The reliability of this data underpins critical decisions in research and development. For a molecule like this compound, accurate quantification is essential for:
-
Reaction Monitoring: Tracking the formation and consumption of the molecule in synthetic processes.
-
Purity Assessment: Determining the percentage of the active compound and identifying any impurities.
-
Stability Studies: Evaluating the degradation of the compound under various environmental conditions.
-
Pharmacokinetic Analysis: Measuring its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
To ensure that the analytical data is fit for its intended purpose, the methods used must be validated.[2] A validated method provides documented evidence that the procedure is suitable for its intended use, ensuring reliability, reproducibility, and accuracy. The core parameters for validation, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[3]
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6] For this compound, an RP-HPLC method offers a robust approach for quantification.
Rationale for Method Design
The selection of chromatographic conditions is critical for achieving optimal separation and detection. Based on the analysis of structurally similar imidazole-containing compounds, a C18 column is a suitable stationary phase due to its hydrophobic nature, which will provide adequate retention for the moderately polar this compound.[7][8][9] A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier allows for the fine-tuning of the retention time and peak shape. Methanol is often preferred over acetonitrile due to safety and cost considerations.[7][9] A photodiode array (PDA) or UV detector is appropriate for detecting the imidazole ring, which has a chromophore that absorbs in the UV region.
Proposed RP-HPLC Method
The following is a proposed starting method for the quantification of this compound. This method would require optimization and full validation before routine use.
Table 1: Proposed RP-HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.025 M Potassium Dihydrogen Phosphate (pH 3.2) : Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC.
Validation of the Proposed RP-HPLC Method
The proposed HPLC method must be rigorously validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]
Table 2: Validation Parameters and Acceptance Criteria for RP-HPLC Method
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities. | The peak for this compound should be well-resolved from any other components. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range for which the method is linear, accurate, and precise. | 80-120% of the test concentration for assay. |
| Accuracy | Analyze samples with known concentrations (at least three levels, three replicates each) and calculate % recovery. | Mean recovery of 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicates of the same sample at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the analysis on different days, with different analysts, and on different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. | The lowest concentration that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact. | The method should remain unaffected by small, deliberate variations in parameters. |
Orthogonal Technique: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For this compound, GC can serve as an excellent orthogonal method to HPLC, providing confirmation of results and an alternative approach for quantification, particularly for assessing volatile impurities.
Rationale for Method Design
The vinyl group in this compound suggests sufficient volatility for GC analysis. A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of such a compound.[10] Flame Ionization Detection (FID) is a suitable choice for detection due to its high sensitivity to organic compounds and a wide linear range. Temperature programming will be necessary to ensure efficient elution and good peak shape.
Proposed GC Method
The following is a proposed starting method for the GC analysis of this compound. This method will require optimization and full validation.
Table 3: Proposed GC Conditions
| Parameter | Proposed Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split injection, 20:1 split ratio) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 280°C |
Experimental Workflow for GC Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Validation of the Proposed GC Method
Similar to the HPLC method, the proposed GC method must be validated in accordance with ICH guidelines. The validation parameters and acceptance criteria are generally the same as for HPLC, with adjustments for the specific technique.
Method Comparison and Selection
The choice between HPLC and GC for the quantification of this compound will depend on the specific application and the resources available.
Table 4: Comparison of HPLC and GC Methods
| Feature | RP-HPLC | Gas Chromatography (GC) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Selectivity | High, can be tuned with mobile phase and stationary phase selection. | Very high, especially with high-resolution capillary columns. |
| Sensitivity | Good, detector-dependent (UV, MS, etc.). | Excellent, especially with detectors like FID and MS. |
| Speed | Moderate run times. | Can be faster for simple mixtures. |
| Sample Preparation | May require filtration and dissolution in the mobile phase. | Requires dissolution in a volatile solvent. Derivatization may be needed for some compounds. |
| Instrumentation | Widely available in pharmaceutical labs. | Common, but may be less prevalent than HPLC in some QC environments. |
For routine quality control and assay of this compound in drug substances and products, RP-HPLC is generally the preferred method due to its robustness, versatility, and established presence in regulatory submissions. GC serves as an excellent complementary technique for confirming identity, quantifying volatile impurities, and for orthogonal validation of the primary HPLC method.
Conclusion
The successful development and application of this compound in research and industry hinge on the ability to reliably measure its concentration and purity. This guide has outlined two robust, validated analytical methods—RP-HPLC and GC—for this purpose. By adhering to the principles of method validation as prescribed by ICH guidelines, researchers can ensure the generation of high-quality, defensible data. The choice of method will be dictated by the specific analytical challenge, but a well-validated HPLC method is a strong foundation for the quantitative analysis of this compound.
References
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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RAPS. ICH releases draft guidelines on analytical method development. [Link]
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Al-Otaibi, J. S., et al. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate. [Link]
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Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]
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El-Kimary, E. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 136. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]
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Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2821-2827. [Link]
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Khattab, F. I., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutical Analytica Acta, 3(8), 1-8. [Link]
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Agilent Technologies. Gas Chromatography FAQs. [Link]
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Kumar, A., et al. (2025). Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges. Journal of Pharmaceutical Research and Integrated Medical Sciences, 2(8), 26-39. [Link]
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El-Kimary, E. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
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Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. [Link]
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Jones, B. A. (2015). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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Patel, J. R., et al. (2023). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical. Journal of Applied Pharmaceutical Science, 13(10), 209-216. [Link]
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Jain, D. K., et al. (2009). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 71(5), 509-514. [Link]
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A Comparative Guide to Vinylimidazole-Based Polymers for High-Temperature Fuel Cell Membranes
In the pursuit of efficient, high-temperature proton exchange membrane fuel cells (HT-PEMFCs), which operate above 120°C, the polymer electrolyte membrane (PEM) stands as the critical component. Operation at elevated temperatures offers significant advantages, including enhanced electrode kinetics, improved tolerance to fuel impurities like carbon monoxide, and simplified water and thermal management.[1] While polybenzimidazole (PBI) has long been the benchmark material for this application, polymers based on vinylimidazole (VIm) are emerging as highly promising alternatives.[2] Their tunable structure, high density of proton-accepting imidazole sites, and potential for controlled synthesis offer a compelling platform for developing next-generation HT-PEMs.
This guide provides an in-depth comparison of various vinylimidazole-based polymer systems for fuel cell applications. We will delve into the performance of different polymer architectures, supported by experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers and scientists aiming to navigate the complexities of membrane development and selection.
The Rationale for Vinylimidazole: Beyond the Benchmark
The core functionality of an HT-PEM relies on a non-aqueous proton conduction mechanism, typically facilitated by doping the polymer matrix with phosphoric acid (PA). The polymer's role is to immobilize the acid, provide mechanical integrity, and create pathways for proton transport. The imidazole ring is exceptionally well-suited for this task. Its basic nitrogen atoms readily interact with phosphoric acid, creating a dynamic hydrogen-bond network that allows for rapid proton hopping (the Grotthuss mechanism), independent of water.[3]
While PBI contains imidazole moieties within its rigid backbone, poly(vinylimidazole) (PVIm) and its derivatives offer a different paradigm: a flexible aliphatic backbone with pendant imidazole groups. This structure provides several potential advantages:
-
Higher Density of Proton Sites: The pendant structure allows for a high concentration of imidazole groups, potentially leading to higher phosphoric acid uptake and, consequently, higher proton conductivity.
-
Processability: Vinylimidazole monomers are readily polymerizable, offering pathways to various polymer architectures, including linear homopolymers, random and block copolymers, and grafted structures.
-
Tunability: The properties of the final membrane can be precisely tuned by copolymerizing vinylimidazole with other monomers to enhance mechanical strength, control acid uptake, and improve overall stability.
The primary challenge, however, lies in the trade-off between achieving high proton conductivity and maintaining robust mechanical properties. High PA doping levels, which are necessary for high conductivity, can act as a plasticizer, compromising the membrane's mechanical strength.[2] The following sections explore how different PVIm-based architectures address this critical challenge.
Performance Comparison of Vinylimidazole-Based Polymer Architectures
The versatility of vinylimidazole polymerization allows for several strategies to optimize membrane performance. Here, we compare key architectures and their reported performance metrics.
Homopolymers and Copolymers
The simplest approach involves the homopolymer of 1-vinylimidazole (P1VIm). However, neat P1VIm often suffers from excessive swelling and poor mechanical properties when heavily doped with phosphoric acid. Copolymerization is a common strategy to overcome this. By introducing a comonomer that imparts mechanical strength or hydrophobicity, a more balanced performance can be achieved. For instance, copolymers of vinylimidazole and styrene sulfonic acid have been explored to create proton-conducting membranes.[4]
Grafted Polymers
A highly effective strategy involves grafting PVIm chains onto a mechanically robust and thermally stable backbone polymer, such as polysulfone (PSU). This approach creates a micro-phase separated structure where the PSU backbone provides a strong mechanical framework, and the PVIm side chains serve as dedicated sites for PA doping and proton conduction.[2] This separation of functions helps to mitigate the plasticizing effect of the acid, addressing the conductivity-strength trade-off.[2]
A notable study demonstrated that a membrane composed of poly(1-vinylimidazole) grafted onto a polysulfone backbone (PSU-g-PVIm) achieved an excellent proton conductivity of 127 mS/cm at 160°C.[2] Simultaneously, it maintained an outstanding tensile strength of 7.94 MPa, leading to a peak power density of 559 mW/cm² in a single H₂-O₂ fuel cell.[2]
Cross-linked Systems
Cross-linking the polymer chains provides another powerful method to enhance mechanical stability and control acid swelling. By creating a three-dimensional network, the polymer chains are physically restrained, reducing the plasticizing effect of phosphoric acid and preventing excessive dimensional changes during operation. Cross-linked polybenzimidazole membranes have shown improved PA retention and high proton conductivity, a strategy that is directly applicable to vinylimidazole-based systems.[5] For example, cross-linked copolymer membranes of polybenzoxazine and polybenzimidazole have demonstrated high operating voltages and excellent long-term durability.[6]
Comparative Performance Data
The table below summarizes key performance metrics for different vinylimidazole-based polymer architectures compared to the conventional PBI benchmark.
| Membrane Material | Architecture | Proton Conductivity (S/cm) | Temperature (°C) | Tensile Strength (MPa) | Peak Power Density (mW/cm²) | Reference |
| PBI (meta) | Homopolymer | ~0.062 | 150 | ~30-160 (undoped) | ~350-600 | [7] |
| PSU-g-PVIm | Graft Copolymer | 0.127 | 160 | 7.94 | 559 | [2][8] |
| PVA:PBI (4:1) | Blend | 0.01 - 0.1 | < 100 | ~36 | 76 (ADEFC) | [9] |
| Cross-linked PBI | Cross-linked | ~0.151 | 180 | Enhanced | ~123-597 | [5] |
Note: Performance data can vary significantly based on specific synthesis conditions, acid doping levels, and testing parameters. This table serves as a representative comparison.
Key Experimental Protocols
Accurate and reproducible characterization is paramount in evaluating and comparing PEMs. Here, we detail the essential experimental protocols.
Synthesis of Vinylimidazole-Based Polymers
Controlled synthesis is crucial for creating well-defined polymers and ensuring reproducible performance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the controlled radical polymerization of 1-vinylimidazole (1VIm), which was historically challenging.[10]
-
Rationale: Acetic acid is used as a special solvent. It not only allows for homogeneous polymerization but also protonates the 1VIm monomer, which stabilizes the propagating radicals and enables controlled polymerization.[10]
-
Materials: 1-vinylimidazole (monomer), a suitable RAFT agent (e.g., a trithiocarbonate or xanthate), an initiator (e.g., AIBN), and glacial acetic acid (solvent).
-
Procedure:
-
Dissolve the monomer, RAFT agent, and initiator in glacial acetic acid in a Schlenk flask.
-
Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C) to initiate polymerization.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing monomer conversion via ¹H NMR spectroscopy.
-
Terminate the polymerization by quenching the reaction (e.g., by immersing the flask in an ice bath and exposing it to air).
-
Precipitate the polymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum to obtain the final product.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). A low PDI (ideally < 1.3) indicates a well-controlled polymerization.
-
Proton Conductivity Measurement
Proton conductivity is the most critical performance metric for a PEM. It is typically measured using Electrochemical Impedance Spectroscopy (EIS). The four-probe method is preferred as it minimizes the influence of electrode and contact resistance.[11]
-
Rationale: The through-plane conductivity (in the direction of proton transport in an operating fuel cell) is the most relevant measurement. A four-probe setup with a specialized cell is used to measure the bulk membrane resistance while excluding interfacial resistances.
-
Apparatus: A frequency response analyzer coupled with a potentiostat, a temperature and humidity-controlled chamber, and a four-probe conductivity cell (e.g., from BekkTech).
-
Procedure:
-
Cut a sample of the vinylimidazole-based membrane to the precise dimensions required by the conductivity cell.
-
Measure the thickness of the membrane accurately using a micrometer.
-
Dope the membrane by immersing it in 85 wt% phosphoric acid at an elevated temperature (e.g., 80°C) for several hours until a stable doping level is reached. Gently blot the surface to remove excess acid.
-
Mount the doped membrane in the four-probe cell, ensuring good contact between the platinum electrodes and the membrane.
-
Place the cell inside the environmental chamber. Set the desired temperature (e.g., 120°C to 180°C) under anhydrous (0% RH) conditions.
-
Allow the system to equilibrate for at least one hour.
-
Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[12]
-
Determine the bulk membrane resistance (R) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between the inner potential-sensing electrodes and A is the cross-sectional area of the membrane.
-
Membrane Electrode Assembly (MEA) Fabrication and Fuel Cell Testing
The ultimate test of a PEM is its performance in a single-cell fuel cell. This requires the fabrication of a Membrane Electrode Assembly (MEA).
-
Rationale: The MEA is the core of the fuel cell, where the electrochemical reactions occur. Proper fabrication, especially the interface between the membrane and the catalyst layers, is critical for achieving high performance.
-
Components: The acid-doped vinylimidazole-based membrane, catalyst inks (e.g., Pt/C for anode and cathode), gas diffusion layers (GDLs), and gaskets.
-
Procedure:
-
Catalyst Ink Preparation: Prepare the catalyst ink by ultrasonically dispersing the Pt/C catalyst powder in a solution of a solvent (e.g., isopropanol) and an ionomer binder.
-
Catalyst Layer Deposition: The catalyst ink can be applied directly onto the GDLs to form gas diffusion electrodes (GDEs) or onto the membrane to form a catalyst-coated membrane (CCM).[4] Spray coating is a common and effective method.[4][13]
-
MEA Assembly: Sandwich the doped membrane between the two GDEs (or place GDLs on a CCM). Add gaskets on either side to ensure proper sealing.
-
Hot Pressing: Hot press the assembly at a specific temperature and pressure (e.g., 130-150°C, ~500 psig) for a few minutes to ensure good bonding between the layers.[14]
-
Fuel Cell Testing:
-
Install the MEA into a single-cell fuel cell test fixture with graphite flow field plates.
-
Connect the cell to a fuel cell test station.
-
Heat the cell to the desired operating temperature (e.g., 160°C).
-
Supply non-humidified hydrogen to the anode and air (or oxygen) to the cathode at controlled flow rates and backpressure.
-
Perform an activation or "break-in" procedure to condition the MEA.[15]
-
Record polarization curves by scanning the current density and measuring the corresponding cell voltage to determine the fuel cell's performance, including the peak power density.
-
-
Visualizing Mechanisms and Workflows
Proton Conduction Mechanism
The diagram below illustrates the Grotthuss-type proton hopping mechanism within a phosphoric acid-doped poly(vinylimidazole) matrix. Protons are transferred through the rearrangement of hydrogen bonds between the imidazole rings and the phosphoric acid molecules.
Caption: Grotthuss mechanism for proton transport in PA-doped PVIm.
Experimental Workflow
This workflow outlines the key stages from polymer synthesis to final fuel cell performance evaluation.
Caption: Workflow for evaluation of vinylimidazole-based PEMs.
Conclusion and Future Outlook
Vinylimidazole-based polymers represent a highly versatile and promising class of materials for high-temperature PEM fuel cells. Through strategic molecular design—particularly via grafting onto robust backbones—it is possible to overcome the traditional trade-off between proton conductivity and mechanical stability that has challenged HT-PEM development.[2] The performance of architectures like PSU-g-PVIm demonstrates that these materials can rival and even exceed the performance of established PBI membranes, offering high conductivity and impressive power densities at elevated temperatures.[2]
Future research should focus on long-term durability studies under realistic fuel cell operating conditions, including start-up/shutdown cycles and exposure to fuel impurities. Further exploration of novel copolymer and cross-linking strategies will continue to refine the properties of these membranes. The development of scalable and cost-effective synthesis and fabrication processes will also be critical for their eventual commercial adoption. As the field continues to advance, vinylimidazole-based polymers are well-positioned to become a cornerstone technology for the next generation of high-performance fuel cells.
References
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Importance of Proton Conductivity Measurement in Polymer Electrolyte Membrane for Fuel Cell Application. (2025). ResearchGate. [Link]
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Proton Conductivity Measurement of Polymer Electrolyte Membrane in Film Thickness Direction Using Small-Size Electrodes. (n.d.). J-Stage. [Link]
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Zhang, Q., et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. [Link]
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Lee, H., et al. (2005). Importance of Proton Conductivity Measurement in Polymer Electrolyte Membrane for Fuel Cell Application. ResearchGate. [Link]
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Proton exchange membrane conductivity measurement. (2021). Corrtest Instruments. [Link]
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Proton Conductivity Measurement of Polymer Electrolyte Membrane in Film Thickness Direction Using Small-Size Electrodes. (2009). ResearchGate. [Link]
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Improved Mechanical Stability and Proton Conductivity of Reinforced Membranes for Proton Exchange Membrane Fuel Cells (PEMFCs). (2021). ACS Publications. [Link]
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Poly (vinyl alcohol) and poly (benzimidazole) blend membranes for high performance alkaline direct ethanol fuel cells. (2018). ResearchGate. [Link]
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Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. (2016). RSC Publishing. [Link]
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Membrane-Electrode Assembly Fabrication. (2016). ElectroCat Consortium. [Link]
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High Temperature Polymer Electrolyte Membrane Achieved By Grafting Poly(1-vinylimidazole) on Polysulfone for Fuel Cell Applications. (2019). ResearchGate. [Link]
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Hassan, A., et al. (2021). Polybenzimidazole-Based Polymer Electrolyte Membranes for High-Temperature Fuel Cells: Current Status and Prospects. MDPI. [Link]
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Membrane Electrode Assembly (MEA) Activation Procedures. (2022). Fuel Cell Store. [Link]
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Membrane Electrode Assembly. (n.d.). The Electrochemical Society. [Link]
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Recent Advances in Polybenzimidazole (PBI)-based Polymer Electrolyte Membranes for High Temperature Fuel Cell Applications. (2020). Semantic Scholar. [Link]
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Innovative Membrane Electrode Assembly (MEA) Fabrication for Proton Exchange Membrane Water Electrolysis. (2019). MDPI. [Link]
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Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. (2017). ResearchGate. [Link]
-
Membrane Electrode Assembly preparation and testing. (2024). YouTube. [Link]
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RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. (2009). ACS Publications. [Link]
-
(PDF) Improved Mechanical Stability and Proton Conductivity of Reinforced Membranes for Proton Exchange Membrane Fuel Cells (PEMFCs). (2021). ResearchGate. [Link]
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High temperature polymer electrolyte membrane achieved by grafting poly(1-vinylimidazole) on polysulfone for fuel cells application. (2019). ResearchGate. [Link]
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The characteristics of high temperature polymer electrolyte membranes for fuel cell based on 2-pyridene based polybenzimidazole blended with poly(vinyl-phosphonic acid). (2016). ResearchGate. [Link]
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Polybenzimidazole-Based Polymer Electrolyte Membranes for High-Temperature Fuel Cells: Current Status and Prospects. (2021). ResearchGate. [Link]
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synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. (2016). DergiPark. [Link]
-
Wang, C., et al. (2022). Construction of Highly Conductive Cross-Linked Polybenzimidazole-Based Networks for High-Temperature Proton Exchange Membrane Fuel Cells. MDPI. [Link]
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Recent Progress in the Development of Composite Membranes Based on Polybenzimidazole for High Temperature Proton Exchange Membrane (PEM) Fuel Cell Applications. (2021). MDPI. [Link]
-
Improvement of proton conductivity via crosslinking (a). (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Cross-Linked Copolymer Membranes Based on Poly(benzoxazine) and Polybenzimidazole and Their Application to an Electrolyte Membrane for a High-Temperature PEM Fuel Cell. (2021). MDPI. [Link]
-
Durable cross-linked copolymer membranes based on poly(benzoxazine) and poly(2,5-benzimidazole) for use in fuel cells at elevated temperatures. (2015). ResearchGate. [Link]
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Cross-validation of analytical methods for imidazole derivatives
An In-Depth Guide to the Cross-Validation of Analytical Methods for Imidazole Derivatives
Authored by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative for Imidazole Derivatives
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from antifungal drugs like ketoconazole to proton pump inhibitors such as omeprazole. Given their prevalence and importance, the ability to accurately and reliably quantify these derivatives in bulk drug substances, finished products, and biological matrices is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.
The selection of an analytical method is a critical decision in the drug development lifecycle. However, a method validated in isolation may not be sufficient. As projects evolve, methods are updated, transferred between laboratories, or replaced with newer technologies. This guide provides a framework for the cross-validation of analytical methods for imidazole derivatives, ensuring data comparability and consistency across the lifespan of a product. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in established regulatory principles.
Foundational Pillars: Method Validation and Cross-Validation
Before comparing methods, we must understand the principles that ensure a single method is fit for its purpose. Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use.[1][2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, focusing on several key performance characteristics.[4][5][6]
Cross-validation takes this a step further. It is the formal process of comparing two or more analytical methods to demonstrate that they provide equivalent, or acceptably comparable, results for the same set of samples.[5][7] This is not merely a scientific curiosity; it is a regulatory necessity when, for example, a compendial method is replaced by a more efficient in-house method, or when data from different laboratories using different techniques must be consolidated for a regulatory submission.[8][9]
Caption: High-level workflow for the cross-validation of two analytical methods.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for imidazole derivatives is driven by factors such as required sensitivity, sample matrix complexity, and the specific properties of the molecule. The three most prominent techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control. It is robust, reliable, and cost-effective for quantifying imidazole derivatives in formulations and bulk substances.[10][11] A significant challenge, however, arises from the basic nature of the imidazole nitrogen. This can lead to secondary interactions with acidic silanol groups on standard silica-based columns, resulting in poor peak shape and tailing.[12] Method development often requires the use of end-capped columns, mobile phase modifiers (e.g., triethylamine), or alternative column chemistries like HILIC for highly polar derivatives.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for analyzing imidazoles in complex biological matrices (e.g., plasma, urine) and for trace-level impurity analysis.[14] The ability to use Multiple Reaction Monitoring (MRM) provides high selectivity, minimizing interference from matrix components.[15] While powerful, it is susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, potentially compromising accuracy.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable imidazole derivatives. Due to the polarity of many imidazoles, derivatization is often required to increase their volatility for GC analysis.[13][15] This additional sample preparation step can introduce variability and increase analysis time. However, for specific applications, GC-MS provides excellent resolution and sensitivity.[15]
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics for these methods based on a synthesis of published data for various imidazole derivatives.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999[16] | > 0.99[16] | > 0.99[15] |
| Limit of Detection (LOD) | ~0.005% w/w[16] | 1–25 nM[16][17] | 0.05–0.89 µg/mL[15] |
| Limit of Quantification (LOQ) | ~0.014% w/w[16] | 1–50 nM[16][17] | 0.23–1.94 µg/mL[15] |
| Accuracy (% Recovery) | 98–102%[16] | 80–120% (in matrix)[14] | 59–161% (matrix dependent)[15] |
| Precision (%RSD) | < 2%[16] | < 15% (in matrix)[14] | < 15% |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on mass-to-charge ratio (m/z). | High; based on retention time and mass spectrum. |
| Throughput | High | Medium to High | Low to Medium |
Note: The values presented are representative and can vary significantly based on the specific analyte, sample matrix, and instrumentation.
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical science is built on detailed, reproducible protocols. Below is a framework for validating and cross-validating methods for an exemplary imidazole derivative.
Protocol 1: Validation of an HPLC-UV Method for Assay
This protocol outlines the validation of a method to quantify an imidazole-based active pharmaceutical ingredient (API).
Objective: To validate an isocratic reverse-phase HPLC-UV method for the assay of "Imidazol-X" API.
-
Specificity:
-
Rationale: To demonstrate that the method is free from interference from process impurities, degradation products, and formulation excipients.
-
Procedure:
-
Analyze a blank (mobile phase) and a placebo solution.
-
Analyze known impurities and degradation products individually.
-
Spike the API sample with known impurities and degradants and analyze.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) and analyze the stressed samples.
-
-
Acceptance Criteria: No co-eluting peaks at the retention time of the main analyte. Peak purity analysis (via PDA detector) should pass.
-
-
Linearity:
-
Rationale: To demonstrate a proportional relationship between detector response and analyte concentration over the working range.
-
Procedure: Prepare at least five concentrations of Imidazol-X reference standard, typically from 50% to 150% of the nominal assay concentration. Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
-
Range:
-
Rationale: To confirm the interval over which the method is precise, accurate, and linear.
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80% to 120% of the test concentration.[5]
-
-
Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure: Perform the assay on a placebo spiked with the API at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18]
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
Caption: Key parameters in a standard analytical method validation protocol.
Protocol 2: Cross-Validation of HPLC-UV vs. LC-MS/MS Methods
Objective: To demonstrate the equivalence of a newly developed, high-sensitivity LC-MS/MS method for a low-level impurity with the original HPLC-UV method.
-
Pre-requisite: Both the established HPLC-UV method and the new LC-MS/MS method must be fully validated for the impurity according to ICH guidelines.[1][6]
-
Sample Selection:
-
Rationale: To challenge the methods with real-world samples that represent the variability of the product.
-
Procedure: Select a minimum of three batches of the drug product. Include one batch with the impurity level near the specification limit, one near the LOQ, and one with a typical mid-range value.
-
-
Analysis:
-
Rationale: To generate a direct, head-to-head comparison under routine operating conditions.
-
Procedure:
-
Prepare a single set of sample solutions from each of the three batches.
-
Divide each sample solution into two aliquots.
-
Analyze one aliquot from each sample in triplicate using the validated HPLC-UV method.
-
Analyze the second aliquot from each sample in triplicate using the validated LC-MS/MS method.
-
-
-
Data Evaluation:
-
Rationale: To statistically assess the agreement between the two methods.
-
Procedure:
-
Calculate the mean impurity value and %RSD for each batch as determined by each method.
-
Calculate the percent difference between the mean results obtained from the two methods for each batch. % Difference = [(Result_LCMS - Result_HPLC) / mean(Result_LCMS, Result_HPLC)] * 100
-
-
-
Acceptance Criteria:
-
Rationale: To provide a pre-defined, objective basis for concluding equivalence.
-
Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol.[18] A common criterion is that the mean results from the two methods should not differ by more than a specified percentage (e.g., ±10% for an impurity assay). The choice of this percentage depends on the level of the analyte and the specification limits.
-
Conclusion: Ensuring Data Integrity Across the Lifecycle
The cross-validation of analytical methods is a critical exercise in scientific rigor and regulatory compliance. For imidazole derivatives, where analytical challenges like peak tailing and matrix effects are common, ensuring that different methods produce concordant data is essential for making sound decisions in drug development. By moving from a simple HPLC-UV assay to a more sensitive LC-MS/MS method for impurity profiling, a cross-validation study provides the documented evidence that data generated across the product's lifecycle is consistent, reliable, and interchangeable. This guide provides the strategic framework and practical protocols to design and execute these studies, ultimately safeguarding data integrity and product quality.
References
- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Benchchem. (n.d.). Technical Support Center: Characterization of Imidazole-Containing Compounds.
- He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
- Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
- ResearchGate. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
- Lammel, T., et al. (2020). Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science, 43(3), 577-589.
- Lammel, T., et al. (2019, November 3). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science.
- BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- ResearchGate. (2025, August 6). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
- International Journal of Research Publication and Reviews. (2024). A Review on Analytical Method Development and Validation (With Case Study).
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A Comparative Benchmarking Guide to the Synthesis of 5-Vinyl-1H-imidazole and Other Key Heterocyclic Monomers
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry and materials science, the synthesis of functional monomers is a critical cornerstone for innovation. Among these, vinyl-substituted heterocyclic compounds are of paramount importance, serving as essential building blocks for a diverse array of polymers with applications ranging from advanced drug delivery systems to high-performance coatings and specialty adhesives. This guide provides a comprehensive technical comparison of the synthetic routes to 5-Vinyl-1H-imidazole, a versatile monomer gaining significant attention, benchmarked against the established and widely utilized heterocyclic monomers: N-Vinylimidazole, 2-Vinylpyridine, 4-Vinylpyridine, N-Vinylpyrrolidone, and N-Vinylcaprolactam.
This document moves beyond a simple recitation of methods, offering in-depth analysis of the causality behind experimental choices, detailed step-by-step protocols, and a critical evaluation of the strengths and limitations of each synthetic strategy. Our goal is to equip researchers and development professionals with the necessary insights to make informed decisions in the selection and optimization of monomer synthesis for their specific applications.
Introduction: The Significance of Vinyl Heterocyclic Monomers
Vinyl heterocyclic monomers are characterized by a vinyl group attached to a heterocyclic ring system. This unique combination of a reactive polymerizable moiety and a functional heterocyclic core imparts a range of desirable properties to the resulting polymers. The imidazole, pyridine, pyrrolidone, and caprolactam moieties, for instance, can introduce hydrophilicity, catalytic activity, metal-binding capabilities, and specific thermal and pH-responsive behaviors.
This compound, in particular, is a subject of growing interest due to the biological relevance of the imidazole ring, which is a key component of the amino acid histidine and is involved in numerous biological processes. Polymers derived from this compound are being explored for applications in drug delivery, gene therapy, and as biomimetic catalysts. The isomeric N-vinylimidazole, on the other hand, is a well-established monomer used in coatings, adhesives, and oil field chemicals[1].
The vinylpyridines are crucial in the manufacturing of tires, where they enhance the adhesion of rubber to tire cords, and in the production of ion-exchange resins and specialty polymers for the pharmaceutical and electronics industries[2][3]. N-Vinylpyrrolidone and N-Vinylcaprolactam are widely used in the production of biocompatible polymers for pharmaceutical and cosmetic applications, such as binders in tablets, hair sprays, and contact lens materials[4][5].
The choice of a particular monomer is often dictated by the desired properties of the final polymer. However, the practicality and efficiency of the monomer synthesis are equally critical considerations in both academic research and industrial production. This guide will dissect and compare the synthetic methodologies for these key monomers, providing a clear and objective assessment of their respective merits.
Synthetic Pathways: A Comparative Analysis
The synthesis of vinyl heterocyclic monomers can be broadly categorized into a few key strategies:
-
Vinylation of the Heterocyclic Ring: This involves the direct introduction of a vinyl group onto the heterocyclic core. The Reppe synthesis, which utilizes acetylene, is a classic example of this approach.
-
Modification of a Pre-existing Side Chain: This strategy involves the conversion of a functional group already attached to the heterocyclic ring into a vinyl group. Common examples include the dehydration of a hydroxyethyl group or olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions.
-
Ring Formation from Vinyl-Containing Precursors: In some cases, the heterocyclic ring itself is constructed from starting materials that already possess a vinyl group.
This section will explore the specific application of these strategies to the synthesis of our target monomers.
This compound: Navigating the Challenges of Isomeric Purity
The synthesis of this compound presents a unique challenge due to the potential for the formation of the isomeric 4-vinylimidazole. Control over regioselectivity is therefore a key consideration in the synthetic design. A common and effective strategy involves a multi-step sequence starting from a protected imidazole-4-carbaldehyde.
Proposed Synthetic Route: Horner-Wadsworth-Emmons Olefination
A robust method for the synthesis of vinylimidazoles involves the Horner-Wadsworth-Emmons (HWE) reaction on a protected imidazole-carboxaldehyde. The trityl (triphenylmethyl) group is a suitable protecting group for the imidazole nitrogen, directing the subsequent formylation to the C4 or C5 position. The HWE reaction generally offers excellent E-selectivity and utilizes a phosphonate reagent, which is often more reactive and easier to handle than the corresponding Wittig ylide[6][7][8][9][10]. The water-soluble nature of the phosphate byproduct also simplifies purification[9].
Caption: Synthesis of 4(5)-Vinyl-1H-imidazole via a protected intermediate.
Alternative Route: Decarboxylation of Urocanic Acid
An alternative, more direct route to 4(5)-vinylimidazole is the thermal decarboxylation of trans-urocanic acid in a vacuum at approximately 220°C[11]. While seemingly simpler, this method may require careful control of conditions to avoid polymerization of the product.
N-Vinylimidazole (1-Vinylimidazole)
The synthesis of N-vinylimidazole is well-established, with both industrial and laboratory-scale methods available.
Industrial Method: Reppe Synthesis
The industrial production of N-vinylimidazole relies on the Reppe synthesis, which involves the reaction of imidazole with acetylene under high pressure and temperature in the presence of a basic catalyst, such as potassium hydroxide[9]. While efficient for large-scale production, this method requires specialized equipment to handle the highly flammable acetylene gas safely. The yield is reported to be around 62%[9].
Caption: Industrial synthesis of N-Vinylimidazole via the Reppe process.
Laboratory-Scale Synthesis
A more accessible laboratory-scale synthesis involves the reaction of imidazole with 1,2-dichloroethane in a two-phase system using a phase-transfer catalyst. The resulting 1-(2-chloroethyl)imidazole is then dehydrochlorinated with a base to yield N-vinylimidazole. This method is reported to have a high yield of 92%[9].
2-Vinylpyridine and 4-Vinylpyridine
The synthesis of vinylpyridines is predominantly achieved through the condensation of the corresponding methylpyridines (picolines) with formaldehyde, followed by dehydration of the intermediate hydroxyethylpyridine.
Picoline-Formaldehyde Condensation Route
This two-step process is a widely used industrial method. In the first step, 2- or 4-picoline reacts with formaldehyde in the presence of a catalyst to form 2-(2-hydroxyethyl)pyridine or 4-(2-hydroxyethyl)pyridine, respectively. The subsequent dehydration of this alcohol, typically carried out in the vapor phase over a solid acid catalyst or with a strong base, yields the desired vinylpyridine[3][12][13]. Yields for this process can be quite high, with some patents reporting selectivities for 4-vinylpyridine up to 97% at a conversion of 77.6%[2]. A one-step process under high pressure and temperature has also been described with yields around 80%[13].
Caption: General synthesis of vinylpyridines from picolines.
Alternative Route for 2-Vinylpyridine
An alternative synthesis for 2-vinylpyridine involves the reaction of acrylonitrile with acetylene, which can achieve a yield of 93% based on acrylonitrile[3].
N-Vinylpyrrolidone (NVP)
The synthesis of NVP is a large-scale industrial process with the Reppe synthesis being the dominant method.
Industrial Method: Reppe Synthesis from Pyrrolidone
Similar to N-vinylimidazole, the industrial production of NVP involves the vinylation of 2-pyrrolidone with acetylene under high pressure and in the presence of a basic catalyst[4][11]. The 2-pyrrolidone precursor is typically synthesized from γ-butyrolactone and ammonia[4].
Alternative Route from γ-Butyrolactone
An alternative, acetylene-free route involves the reaction of γ-butyrolactone with ethanolamine to produce N-(2-hydroxyethyl)-2-pyrrolidone, which is then dehydrated in the vapor phase over a catalyst to yield NVP[14]. While avoiding the hazards of acetylene, this method may have its own challenges in terms of catalyst performance and stability.
N-Vinylcaprolactam (NVCL)
The synthesis of NVCL largely mirrors that of NVP, with the Reppe synthesis being the primary industrial method.
Industrial Method: Reppe Synthesis from Caprolactam
NVCL is synthesized by the reaction of caprolactam with acetylene in the presence of a potassium hydroxide catalyst. The use of a co-catalyst like 18-crown-6 ether has been shown to accelerate the reaction rate[15]. However, purification of the final product can be challenging due to the formation of a non-ideal liquid mixture[15].
Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis of the discussed monomers. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available equipment.
Protocol 1: Synthesis of 4-Vinylpyridine from 4-Picoline and Formaldehyde (Vapor Phase)
This protocol is adapted from a patented process and is suitable for a continuous flow setup[2].
-
Catalyst Preparation: A ZSM-5 zeolite catalyst modified with potassium is prepared by impregnating the zeolite with a solution of a potassium salt (e.g., potassium nitrate), followed by drying and calcination.
-
Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst.
-
Reaction Execution: A mixture of 4-picoline and formaldehyde (as a 37% aqueous solution) in a molar ratio of 1:2 is vaporized and passed over the catalyst bed at a temperature of 300°C and a weight hourly space velocity (WHSV) of 0.5 h⁻¹.
-
Product Collection and Purification: The reactor effluent is cooled and condensed. The organic phase is separated, and the 4-vinylpyridine is purified by fractional distillation under reduced pressure. A polymerization inhibitor (e.g., 4-tert-butylcatechol) should be added during distillation.
Protocol 2: Laboratory Synthesis of N-Vinylimidazole
This protocol is based on a high-yield laboratory procedure[9].
-
Reaction Setup: A round-bottom flask is charged with imidazole, 1,2-dichloroethane, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and an aqueous solution of a strong base (e.g., 50% NaOH).
-
Reaction Execution: The biphasic mixture is vigorously stirred at a controlled temperature (e.g., 70-80°C) for several hours. The reaction progress can be monitored by TLC or GC.
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure. The crude product, 1-(2-chloroethyl)imidazole, is then heated with a strong base (e.g., KOH) to effect dehydrochlorination. The resulting N-vinylimidazole is purified by vacuum distillation.
Comparative Data Summary
The following table summarizes key performance indicators for the synthesis of the benchmarked heterocyclic monomers. It is important to note that yields and reaction conditions can vary significantly depending on the specific protocol and scale of the reaction.
| Monomer | Synthetic Method | Precursors | Catalyst/Reagents | Temperature (°C) | Pressure | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Horner-Wadsworth-Emmons | Protected Imidazole-4-carbaldehyde, Phosphonate | Base (e.g., NaH) | Ambient to elevated | Atmospheric | Moderate to Good (Estimated) | Good stereoselectivity, mild conditions | Multi-step synthesis, requires protection/deprotection |
| N-Vinylimidazole | Reppe Synthesis | Imidazole, Acetylene | KOH | ~130 | High | 62[9] | Industrially established, one step | Requires handling of acetylene, high pressure/temperature |
| Lab Synthesis | Imidazole, 1,2-Dichloroethane | Phase-transfer catalyst, NaOH, KOH | 70-80 | Atmospheric | 92[9] | High yield, avoids acetylene | Two steps, use of chlorinated solvent | |
| 2-Vinylpyridine | Picoline/Formaldehyde | 2-Picoline, Formaldehyde | Zeolite or base | 250-300 | High (one-step) or Atmospheric (two-step) | 80-96[16] | High yield, established process | High temperatures, potential for side reactions |
| 4-Vinylpyridine | Picoline/Formaldehyde | 4-Picoline, Formaldehyde | Zeolite or acid | 240-300 | High (one-step) or Atmospheric (two-step) | 78-97[2][13] | High yield, high selectivity | High temperatures, potential for side reactions |
| N-Vinylpyrrolidone | Reppe Synthesis | 2-Pyrrolidone, Acetylene | KOH | 150-180 | High | High (Industrial) | Highly optimized industrial process | Requires handling of acetylene, high pressure/temperature |
| N-Vinylcaprolactam | Reppe Synthesis | Caprolactam, Acetylene | KOH, 18-crown-6 | Elevated | High | ~73 (selectivity) | Established industrial route | Requires handling of acetylene, purification can be difficult |
Conclusion: Choosing the Optimal Synthetic Path
The selection of a synthetic route for a vinyl heterocyclic monomer is a multi-faceted decision that requires a balance of factors including scale, available equipment, cost of starting materials, and desired purity of the final product.
For This compound , the Horner-Wadsworth-Emmons approach on a protected precursor offers a reliable and stereocontrolled laboratory-scale synthesis. While requiring multiple steps, it provides a clear path to the desired isomer. The development of more direct and scalable methods for this promising monomer remains an active area of research.
The synthesis of N-Vinylimidazole and the lactam-based monomers, N-Vinylpyrrolidone and N-Vinylcaprolactam , is dominated by the Reppe process on an industrial scale. The efficiency and optimization of this method are hard to match, but the inherent hazards of using acetylene necessitate specialized infrastructure. For laboratory-scale work, alternative, safer routes are often preferred.
The synthesis of vinylpyridines from their corresponding picolines and formaldehyde is a robust and high-yielding process that has been successfully implemented on an industrial scale. The choice between a one-step or two-step process will depend on the available equipment and desired operational simplicity.
As the demand for functional polymers continues to grow, the development of more efficient, sustainable, and safer synthetic routes for these and other novel heterocyclic monomers will be a key driver of innovation in the field. This guide has provided a foundational understanding of the current state-of-the-art, empowering researchers to build upon these methods and create the next generation of advanced materials.
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- Anary-Abbasinejad, M., Anvari, S., & Hassanabadi, A. (2010). Triphenylphosphine-catalyzed preparation of sterically congested, electron-poor N-vinylimidazole derivatives from acetylenic esters and imidazole-containing NH-acids. Monatshefte für Chemie-Chemical Monthly, 141(11), 1217-1220.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Vinyl-1H-imidazole
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents are not merely operational tasks but are fundamental to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Vinyl-1H-imidazole.
Hazard Assessment: Understanding the Risks
Before any handling or disposal can occur, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be considered a hazardous substance with multiple risk factors. The primary causality for these hazards lies in its reactive vinyl group and the imidazole ring, a nitrogen-containing heterocycle common in biologically active molecules.
Key potential hazards include:
-
Acute Oral Toxicity: The compound is likely harmful if swallowed.[2]
-
Severe Skin and Eye Damage: As a corrosive material, direct contact can cause severe skin burns and serious, potentially permanent, eye damage.[1][2][3]
-
Reproductive Toxicity: There is evidence that related compounds may damage fertility or an unborn child.[1][2]
-
Combustibility: The substance is a combustible liquid and may form explosive dust concentrations in the air under certain conditions.[1][2]
All disposal procedures must be designed to mitigate these risks at every step.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The choice of equipment is directly dictated by the hazards identified above. All handling and disposal operations must be conducted within a certified laboratory chemical fume hood to control vapor inhalation.[3]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash risks. | Protects against splashes and vapors that can cause severe, irreversible eye damage.[1] |
| Hand Protection | Chemical-resistant nitrile gloves, inspected for integrity before each use. | Prevents skin contact which can lead to severe chemical burns.[4] |
| Body Protection | A fully-buttoned, fire-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if exposure limits are exceeded or irritation is experienced. | Protects the respiratory tract from irritation and potential systemic toxicity.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal, documented procedure. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. Doing so can lead to harmful environmental release and potentially reactive events within the drainage system.
Routine Waste Collection
This protocol applies to the collection of waste generated during routine laboratory use, such as unused reagent, reaction byproducts, and contaminated consumables.
-
Designate a Waste Container:
-
Select a sealable, airtight container made of a compatible material (e.g., high-density polyethylene, glass). The container must be in good condition, free of cracks or leaks.
-
This container is for This compound waste ONLY . Do not mix with other waste streams.[4][5] This is a critical step to prevent inadvertent and dangerous reactions. Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][4]
-
-
Proper Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and list all components and their approximate concentrations. Accurate labeling is a legal requirement and is crucial for the safety of waste handlers.
-
-
Accumulation of Waste:
-
Always keep the waste container securely sealed when not actively adding waste.
-
Store the container in a designated satellite accumulation area within the lab. This area should be in a secondary containment tray to manage potential leaks and be segregated from incompatible chemicals.[4]
-
-
Final Disposal:
Spill & Decontamination Procedures
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
For a large spill, immediately alert personnel in the area and evacuate.[3]
-
Inform your supervisor and contact your institution's EHS or emergency response team.
-
-
Secure the Area & Control Vapors:
-
Ensure the area is well-ventilated, maintaining operation of the chemical fume hood if the spill is contained within it.
-
Remove all sources of ignition.[1]
-
-
Containment and Cleanup (for small, manageable spills):
-
Wearing the full PPE detailed in Section 2, contain the spill by creating a dike around the liquid with an inert, non-combustible absorbent material (e.g., Chemizorb®, diatomite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[6]
-
-
Decontamination:
-
Clean the spill area thoroughly.
-
For empty containers that held the chemical, triple-rinse with a suitable solvent such as acetone or ethanol. Collect all three rinsates as hazardous waste in your designated container. This ensures that residual chemical is not inadvertently disposed of as non-hazardous waste.
-
After decontamination, the container can be managed as non-hazardous waste, but it is best practice to deface the label to prevent reuse.
-
The following workflow diagram outlines the decision-making process for handling a this compound incident.
Figure 1. Decision workflow for this compound spill response and waste disposal.
Waste Characterization and Regulatory Compliance
Properly characterizing hazardous waste is a requirement under the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA).[7] Each hazardous waste stream is assigned a code that dictates its management and disposal requirements.[7][8]
| EPA Waste Code | Characteristic | Justification for this compound |
| D001 | Ignitability | As a combustible liquid, it has the potential to meet the criteria for ignitability, especially if mixed with flammable solvents.[7][9] |
| D002 | Corrosivity | The parent compound, imidazole, forms alkaline solutions, and related compounds are known corrosives.[2][3] Waste may exhibit a pH ≥ 12.5.[7][9] |
| D003 | Reactivity | The vinyl group makes the molecule susceptible to polymerization. While not typically explosive, its reactivity with incompatible materials could meet this characteristic.[7][9] |
| U- or P-List | Toxic Wastes | While not specifically listed, nitrogen-containing heterocyclic compounds are common on these lists.[7][10] As a precaution, it should be managed as a toxic organic waste. |
Compliance with all local, state, and federal regulations is mandatory.[3] Always consult your institution's EHS department for specific guidance, as they will be familiar with regional requirements that may be more stringent than federal law.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazards, utilizing correct PPE, adhering to strict collection and decontamination protocols, and ensuring regulatory compliance, you protect yourself, your colleagues, and the environment. This commitment to procedural excellence builds a foundation of trust and safety that is paramount in the scientific community.
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. HW Drugs. Retrieved January 7, 2026, from [Link]
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ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved January 7, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - F, K, P, U, D. Retrieved January 7, 2026, from [Link]
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University of South Carolina. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved January 7, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved January 7, 2026, from [Link]
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University of Washington. (2025). Standard Operating Procedure: Imidazole. Environmental Health & Safety. Retrieved January 7, 2026, from [Link]
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Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved January 7, 2026, from [Link]
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ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved January 7, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 7, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
